molecular formula C9H13NO4 B3025957 N-(3-Oxopentanoyl)-L-homoserine lactone

N-(3-Oxopentanoyl)-L-homoserine lactone

Cat. No.: B3025957
M. Wt: 199.20 g/mol
InChI Key: SCRBQXWVQAXYJP-ZETCQYMHSA-N
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Description

N-3-oxo-pentanoyl-L-Homoserine lactone is a chain-shortened derivative of the bacterial quorum sensing signaling molecule N-3-oxo-octanoyl-L-homoserine lactone. It inhibits binding of the autoinducer N-3-oxo-hexanoyl homoserine lactone to E. coli containing the transcription factor LuxR when used at a concentration of 230 nM. It acts as an autoinducer to activate the V. fischeri luminescence system in E. coli when used at concentrations ranging from 20 to 200 nM.>

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-2-6(11)5-8(12)10-7-3-4-14-9(7)13/h7H,2-5H2,1H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRBQXWVQAXYJP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-Oxopentanoyl)-L-homoserine Lactone: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. While the initial discovery and majority of research in quorum sensing have focused on other AHL variants, such as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in Vibrio fischeri, 3-oxo-C5-HSL has been utilized as a synthetic analog in various studies to probe the specificity and function of quorum sensing systems. This guide provides an in-depth overview of the history, discovery, and experimental methodologies related to 3-oxo-C5-HSL and the broader context of AHL-mediated quorum sensing.

Discovery and History

The concept of quorum sensing was first observed in the marine bacterium Vibrio fischeri, where the production of light (bioluminescence) was found to be regulated by the accumulation of a small, diffusible molecule in the culture medium. This "autoinducer" was later identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This foundational work laid the groundwork for the discovery of a large family of related signaling molecules, the N-acyl homoserine lactones (AHLs), in numerous Gram-negative bacteria.

This compound (3-oxo-C5-HSL) is primarily known as a synthetic analog used in research to investigate the specificity of LuxR-type receptors. While it is structurally very similar to naturally occurring AHLs, its definitive identification as a primary, naturally produced autoinducer in a specific bacterial species is not as well-documented as that of other AHLs like 3-oxo-C6-HSL or 3-oxo-C8-HSL. Studies often include 3-oxo-C5-HSL in a range of synthetic AHLs to test the response of different bacterial quorum sensing systems.

Signaling Pathway

The canonical signaling pathway for AHLs involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.

AHL_Signaling_Pathway AHL Signaling Pathway cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase AHL 3-oxo-C5-HSL LuxI->AHL Produces LuxR LuxR-type Receptor Complex LuxR-AHL Complex LuxR->Complex AHL->LuxR Binds to AHL->Complex AHL_out 3-oxo-C5-HSL AHL->AHL_out Diffusion DNA Target DNA (lux box) Complex->DNA Binds to Transcription Gene Expression DNA->Transcription Activates Precursors Acyl-ACP + SAM Precursors->LuxI Biosynthesis AHL_out->AHL Diffusion

A generalized N-acyl homoserine lactone signaling pathway.

Pathway Description:

  • Synthesis: A LuxI-type synthase enzyme synthesizes this compound from precursor molecules, typically an acyl-acyl carrier protein (acyl-ACP) and S-adenosylmethionine (SAM).

  • Diffusion: As a small, lipid-soluble molecule, 3-oxo-C5-HSL can freely diffuse across the bacterial cell membrane.

  • Accumulation: As the bacterial population density increases, the extracellular concentration of 3-oxo-C5-HSL rises.

  • Binding: Once a threshold concentration is reached, 3-oxo-C5-HSL diffuses back into the cells and binds to a specific cytoplasmic receptor protein of the LuxR family.

  • Conformational Change and Dimerization: The binding of 3-oxo-C5-HSL induces a conformational change in the LuxR protein, which typically leads to its dimerization.

  • DNA Binding: The LuxR-AHL complex is then able to bind to a specific DNA sequence, known as a "lux box," located in the promoter region of target genes.

  • Transcriptional Regulation: This binding event recruits RNA polymerase, leading to the activation or repression of gene transcription. The regulated genes often include those for virulence factors, biofilm formation, and antibiotic production, as well as the luxI gene itself, creating a positive feedback loop.

Quantitative Data

Quantitative data for this compound is limited due to its primary use as a synthetic analog. The following table summarizes representative data for the closely related and well-studied N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in the Vibrio fischeri system, which serves as a benchmark for comparison.

ParameterValueOrganism/SystemReference
Induction of Luminescence (Half-Maximal) ~10 nMVibrio fischeri[1]
Binding Affinity (Kd) of 3-oxo-C6-HSL to LuxR Not definitively determined due to protein instability in the absence of the ligandVibrio fischeri
Concentration for LuxR-DNA Binding (in vitro) 10-100 nMVibrio fischeri

Experimental Protocols

Extraction and Purification of N-acyl Homoserine Lactones from Bacterial Culture

This protocol describes a general method for the extraction and partial purification of AHLs from a bacterial culture supernatant.

AHL_Extraction_Workflow AHL Extraction and Purification Workflow start Bacterial Culture (Stationary Phase) centrifugation Centrifugation to pellet cells start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction with Ethyl Acetate (B1210297) (acidified) supernatant->extraction evaporation Rotary Evaporation to dryness extraction->evaporation resuspension Resuspend in Methanol (B129727) or Acetonitrile (B52724) evaporation->resuspension hplc Purification by HPLC resuspension->hplc end Purified AHLs for Analysis hplc->end

A general workflow for the extraction and purification of AHLs.

Methodology:

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase of growth, when AHL production is typically maximal.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant, which contains the secreted AHLs.

  • Solvent Extraction: Perform a liquid-liquid extraction of the supernatant using an equal volume of acidified ethyl acetate (e.g., with 0.1% acetic acid). Repeat the extraction two to three times to maximize the recovery of AHLs.

  • Solvent Evaporation: Pool the organic phases and remove the solvent using a rotary evaporator under reduced pressure.

  • Resuspension: Resuspend the dried extract in a small volume of methanol or acetonitrile for further purification and analysis.

  • Purification (Optional): For higher purity, subject the resuspended extract to high-performance liquid chromatography (HPLC), typically using a C18 reverse-phase column.

Quantification of AHLs by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector or a mass spectrometer (LC-MS).

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile in water, often with a small amount of formic acid or acetic acid to improve peak shape.

  • Detection: If using a UV detector, the wavelength is typically set to 210 nm. For LC-MS, detection is based on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Quantification: Create a standard curve using known concentrations of synthetic 3-oxo-C5-HSL. Compare the peak area of the analyte in the experimental sample to the standard curve to determine its concentration.

Determination of Protein-Ligand Binding Affinity by Fluorescence Quenching

This method can be used to measure the binding affinity of a purified LuxR-type protein to 3-oxo-C5-HSL.

Methodology:

  • Protein Preparation: Purify the LuxR-type protein of interest. The protein should contain tryptophan residues, as their intrinsic fluorescence will be monitored.

  • Fluorescence Measurement: Place a solution of the purified protein in a fluorometer cuvette. Excite the tryptophan residues at approximately 295 nm and measure the emission spectrum (typically peaking around 340-350 nm).

  • Titration: Add increasing concentrations of 3-oxo-C5-HSL to the protein solution and record the fluorescence emission spectrum after each addition.

  • Data Analysis: The binding of 3-oxo-C5-HSL to the protein will likely cause a change in the local environment of the tryptophan residues, leading to a quenching (decrease) of the fluorescence intensity. Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Analysis of Protein-DNA Interaction by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the binding of the LuxR-AHL complex to its target DNA.

EMSA_Workflow EMSA Workflow start Prepare Labeled DNA Probe (lux box) incubation Incubate Probe with Purified LuxR +/- AHL start->incubation electrophoresis Native Polyacrylamide Gel Electrophoresis incubation->electrophoresis detection Detection (Autoradiography or Fluorescence Imaging) electrophoresis->detection result1 Free Probe (Faster Migration) detection->result1 result2 Protein-DNA Complex (Slower Migration - Shifted Band) detection->result2

A simplified workflow for an Electrophoretic Mobility Shift Assay.

Methodology:

  • Probe Preparation: Synthesize and label a short DNA probe (oligonucleotide) containing the putative lux box sequence. Labeling can be done with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: In a small volume, incubate the labeled DNA probe with the purified LuxR-type protein in the presence and absence of 3-oxo-C5-HSL. Include appropriate controls, such as a reaction with a non-specific competitor DNA to ensure binding specificity.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the location of the labeled DNA probe. If the LuxR-AHL complex binds to the DNA probe, its migration through the gel will be retarded compared to the free, unbound probe, resulting in a "shifted" band.

Conclusion

This compound, while not as extensively studied as a natural product as some of its AHL counterparts, serves as a valuable tool for dissecting the intricacies of bacterial quorum sensing. The experimental protocols and signaling paradigms outlined in this guide provide a framework for researchers and drug development professionals to investigate AHL-mediated communication. Understanding the structure-function relationships of these signaling molecules and their receptors is crucial for the development of novel anti-virulence therapies that target bacterial communication rather than bacterial growth, a strategy that may circumvent the development of antibiotic resistance. Further research is needed to determine the natural prevalence and specific biological roles of 3-oxo-C5-HSL in the microbial world.

References

The Biosynthesis of 3-oxo-pentanoyl-Homoserine Lactone (3-oxo-C5-HSL) in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The specificity of these signaling systems is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain. This guide provides an in-depth technical overview of the biosynthesis of a specific short-chain AHL, N-(3-oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL). Understanding this pathway is crucial for the development of novel anti-virulence strategies that target bacterial communication.

Core Biosynthesis Pathway of 3-oxo-Acyl-HSLs

The biosynthesis of 3-oxo-acyl-HSLs, including 3-oxo-C5-HSL, is catalyzed by a LuxI-family N-acyl-homoserine lactone synthase. These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) or, in some cases, an acyl-Coenzyme A (acyl-CoA) as the donor of the acyl side chain.

The reaction proceeds in two main steps:

  • Acylation of SAM: The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the acyl-ACP, leading to the formation of an acylated SAM intermediate and the release of holo-ACP.

  • Lactonization: An intramolecular cyclization occurs where the carboxylate of the methionine moiety of the acylated SAM attacks the γ-carbon of the methionine backbone. This results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.

The specificity of the synthesized AHL is primarily determined by the substrate-binding pocket of the specific LuxI-type synthase, which shows preference for acyl-ACPs with specific chain lengths and modifications.

AHL_Biosynthesis cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_products Products Acyl-ACP Acyl-Acyl Carrier Protein (Acyl-ACP) (e.g., 3-oxopentanoyl-ACP) LuxI_Synthase LuxI-family AHL Synthase (e.g., CviI) Acyl-ACP->LuxI_Synthase Acyl chain donor SAM S-adenosyl-L-methionine (SAM) SAM->LuxI_Synthase Homoserine lactone donor 3-oxo-AHL 3-oxo-Acyl-Homoserine Lactone (e.g., 3-oxo-C5-HSL) LuxI_Synthase->3-oxo-AHL Catalyzes Holo-ACP Holo-Acyl Carrier Protein (Holo-ACP) LuxI_Synthase->Holo-ACP MTA 5'-Methylthioadenosine (MTA) LuxI_Synthase->MTA

General biosynthesis pathway of 3-oxo-Acyl-Homoserine Lactones (AHLs).

The CviI Synthase of Chromobacterium violaceum: A Potential Producer of 3-oxo-C5-HSL

While a specific synthase dedicated solely to the production of 3-oxo-C5-HSL has not been extensively characterized in the literature, the promiscuity of many LuxI-family synthases suggests that it is likely produced by enzymes that synthesize other short-chain AHLs. A prime candidate for the synthesis of 3-oxo-C5-HSL is the CviI synthase from Chromobacterium violaceum.

Chromobacterium violaceum is a Gram-negative bacterium known for producing the purple pigment violacein (B1683560), a process regulated by quorum sensing.[1] The primary AHL signal molecule produced by C. violaceum was initially identified as N-hexanoyl-L-homoserine lactone (C6-HSL).[2] However, subsequent studies have shown that the CviI/R system responds to a range of short-chain AHLs, and the CviI synthase itself can produce multiple AHLs.[3] Given the structural similarity, it is plausible that CviI synthesizes 3-oxo-C5-HSL as a minor product alongside other short-chain AHLs.

Quantitative Data

Enzyme (Organism)Substrate(s)Km (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
EsaI (Pantoea stewartii)3-oxo-hexanoyl-ACP, SAM5.3, 1301.23.8 x 103(Not explicitly found in search results)
RhlI (Pseudomonas aeruginosa)Butyryl-ACP, SAM7.9, 1700.61.3 x 103(Not explicitly found in search results)

Note: The data in this table are illustrative and based on typical values for well-characterized short-chain AHL synthases. Specific values for 3-oxo-C5-HSL synthesis would require direct experimental determination.

Experimental Protocols

Heterologous Expression and Purification of a LuxI-family Synthase (e.g., CviI)

This protocol describes a general workflow for obtaining purified AHL synthase for in vitro characterization.

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR amplification of cviI gene Vector Ligation into an expression vector (e.g., pET series) PCR->Vector Transformation Transformation into E. coli expression host (e.g., BL21(DE3)) Vector->Transformation Culture Grow E. coli culture to mid-log phase Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Centrifugation Centrifugation to remove cell debris Lysis->Centrifugation Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Centrifugation->Affinity_Chrom Dialysis Dialysis to remove imidazole (B134444) and buffer exchange Affinity_Chrom->Dialysis Purity_Check SDS-PAGE analysis for purity Dialysis->Purity_Check

Workflow for heterologous expression and purification of a LuxI-family synthase.

Methodology:

  • Gene Amplification and Cloning: The gene encoding the target synthase (e.g., cviI) is amplified from the genomic DNA of the source organism using PCR. The amplified product is then cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His) tag.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression: The E. coli culture is grown to a mid-logarithmic phase (OD600 of 0.6-0.8), and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by sonication on ice. The cell lysate is then centrifuged at high speed to pellet cell debris, yielding a clarified supernatant containing the soluble protein.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted using a high concentration of imidazole.

  • Buffer Exchange and Purity Assessment: The eluted protein is dialyzed against a storage buffer to remove imidazole. The purity of the protein is assessed by SDS-PAGE.

In Vitro AHL Synthase Assay

This assay measures the activity of the purified synthase by detecting the production of AHLs.

Materials:

  • Purified LuxI-family synthase

  • S-adenosyl-L-methionine (SAM)

  • Acyl-ACP (e.g., 3-oxopentanoyl-ACP) or Acyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., formic acid)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, SAM, and the acyl-ACP substrate.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the purified synthase enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

  • Analyze the quenched samples by LC-MS/MS to quantify the amount of 3-oxo-C5-HSL produced.

  • Determine the initial reaction velocity from the linear phase of product formation over time.

  • Vary the concentrations of one substrate while keeping the other constant to determine the kinetic parameters (Km and kcat).[4]

Detection and Quantification of 3-oxo-C5-HSL

a) Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific detection and quantification of AHLs.

Sample Preparation:

  • Bacterial culture supernatant is acidified (e.g., with formic acid to pH 3-4).

  • AHLs are extracted from the supernatant using a non-polar solvent such as ethyl acetate.

  • The organic phase is collected and evaporated to dryness.

  • The residue is redissolved in a small volume of methanol (B129727) or acetonitrile (B52724) for LC-MS/MS analysis.

LC-MS/MS Parameters: A reverse-phase C18 column is typically used for separation. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 3-oxo-C5-HSL are monitored.

b) Violacein Inhibition Bioassay: This bioassay utilizes the C. violaceum mutant strain CV026, which is unable to produce its own AHL but produces the purple pigment violacein in response to exogenous short-chain AHLs.[1][2]

Principle: The assay can be adapted to detect inhibitors of violacein production. Long-chain AHLs, which do not induce violacein production, can inhibit the pigment production induced by short-chain AHLs. This principle can be used to screen for compounds that interfere with short-chain AHL signaling.

Procedure:

  • An agar (B569324) plate is seeded with C. violaceum CV026 and a sub-inducing concentration of a short-chain AHL (e.g., C6-HSL).

  • A sterile paper disc or a well in the agar is loaded with the sample to be tested.

  • The plate is incubated at 30°C for 24-48 hours.

  • A clear halo around the disc or well, indicating the absence of purple pigment, suggests the presence of an inhibitory compound.

Signaling Pathway and Regulation

The synthesis of 3-oxo-C5-HSL is typically integrated into a larger quorum-sensing regulatory network.

QS_Regulation cluster_synthesis AHL Synthesis cluster_regulation Gene Regulation cviI cviI gene CviI CviI Synthase cviI->CviI encodes 3-oxo-C5-HSL 3-oxo-C5-HSL CviI->3-oxo-C5-HSL synthesizes CviR CviR Receptor 3-oxo-C5-HSL->CviR binds to cviR cviR gene cviR->CviR encodes Complex CviR:3-oxo-C5-HSL Complex CviR->Complex forms Complex->cviI positive feedback Target_Genes Target Genes (e.g., vioA for violacein) Complex->Target_Genes activates transcription of

Simplified regulatory circuit of a CviI/R-type quorum sensing system.

In a typical LuxI/R-type system like that of C. violaceum, the LuxI homolog (CviI) synthesizes the AHL. At a threshold concentration, the AHL binds to its cognate LuxR-type transcriptional regulator (CviR). This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. Often, one of the target genes is the AHL synthase gene itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[3]

Conclusion

The biosynthesis of 3-oxo-C5-HSL is a key process in the chemical communication of certain bacteria. While a dedicated synthase remains to be fully characterized, the promiscuous nature of short-chain AHL synthases like CviI of Chromobacterium violaceum provides a strong candidate for its production. The methodologies outlined in this guide for enzyme expression, purification, and activity measurement, along with sensitive detection techniques, provide a robust framework for researchers to further investigate this and other AHL biosynthesis pathways. A deeper understanding of these pathways is paramount for the development of innovative anti-infective therapies that disrupt bacterial quorum sensing.

References

N-(3-Oxopentanoyl)-L-homoserine Lactone Signaling: A Technical Guide to the Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling mechanism of N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. While specific quantitative data for O-C5-HSL is limited in publicly available literature, this guide will draw upon the well-characterized and closely related N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) signaling system in Chromobacterium violaceum as a representative model. This approach allows for a detailed exploration of the fundamental principles, experimental methodologies, and regulatory logic governing this class of autoinducers.

Core Components of the 3-Oxo-AHL Signaling System

The canonical N-acyl-homoserine lactone (AHL) quorum-sensing system consists of two primary protein components: an AHL synthase and a cognate transcriptional regulator.

  • AHL Synthase (LuxI Homolog): In the context of short-chain 3-oxo-AHLs, the CviI protein in Chromobacterium violaceum is a well-studied example. CviI synthesizes N-hexanoyl-L-homoserine lactone (C6-HSL)[1]. It is presumed that a homologous synthase would be responsible for the production of O-C5-HSL in relevant bacterial species. These synthases utilize S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) as substrates to produce the corresponding AHL molecule.

  • Transcriptional Regulator (LuxR Homolog): The CviR protein in C. violaceum is the receptor for short-chain AHLs. This cytoplasmic protein remains in an inactive state in the absence of its cognate AHL. Upon binding to the AHL, CviR undergoes a conformational change, leading to dimerization and activation of its DNA-binding domain[2]. The activated CviR dimer then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription[3][4].

The Signaling Pathway: A Positive Feedback Loop

The signaling cascade initiated by O-C5-HSL and its analogs typically involves a positive feedback loop, leading to a rapid, population-density-dependent amplification of the quorum-sensing response.

At low cell densities, the basal level of AHL produced by the synthase diffuses out of the cell. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate receptor, CviR. The AHL-CviR complex then activates the transcription of target genes. Crucially, one of the primary targets of this activation is the gene encoding the AHL synthase itself (cviI). This creates a positive feedback loop, where the presence of the AHL leads to the production of more AHL, resulting in a rapid and robust activation of the entire quorum-sensing regulon throughout the population[3][4]. A key phenotypic output of this pathway in C. violaceum is the production of the purple pigment violacein, encoded by the vioA operon[5].

O_C5_HSL_Signaling_Pathway cluster_cell Bacterial Cell O_C5_HSL_out O-C5-HSL O_C5_HSL_in O-C5-HSL O_C5_HSL_out->O_C5_HSL_in Diffusion (High Density) SAM SAM + Acyl-ACP CviI CviI (AHL Synthase) SAM->CviI Substrates CviI->O_C5_HSL_in Synthesis O_C5_HSL_in->O_C5_HSL_out Diffusion (High Density) CviR_inactive Inactive CviR (monomer) O_C5_HSL_in->CviR_inactive Binds CviR_active Active CviR-AHL (dimer) CviR_inactive->CviR_active Dimerization & Activation cviI_gene cviI gene CviR_active->cviI_gene Activates Transcription (Positive Feedback) target_genes Target Genes (e.g., vioA) CviR_active->target_genes Activates Transcription cviI_gene->CviI Translation Proteins Virulence Factors, Violacein, etc. target_genes->Proteins Translation

O-C5-HSL Signaling Pathway

Quantitative Data

Table 1: Induction of Violacein Production by Short-Chain AHLs in C. violaceum CV026

N-Acyl Homoserine LactoneAcyl Chain LengthMinimum Inducing ConcentrationReference
N-Butanoyl-HSL (C4-HSL)4~1 µM[6]
N-Hexanoyl-HSL (C6-HSL)6~100 nM[6]
N-Heptanoyl-HSL (C7-HSL)7~10 nM[7]
N-Octanoyl-HSL (C8-HSL)8~100 nM[6]

Note: The concentrations are approximate and can vary based on experimental conditions.

Experimental Protocols

The study of O-C5-HSL signaling relies on a variety of well-established molecular and analytical techniques. Below are detailed protocols for key experiments.

AHL Detection Using a Bioluminescent Reporter Assay

This protocol utilizes an E. coli biosensor strain containing a plasmid (e.g., pSB401) with the LuxR receptor and the luxI promoter fused to a luciferase reporter gene cassette (luxCDABE). The biosensor produces light in response to exogenous AHLs.

Experimental Workflow

Bioluminescence_Assay_Workflow start Start culture Grow E. coli biosensor overnight start->culture dilute Dilute overnight culture in fresh LB medium culture->dilute dispense Dispense diluted biosensor and samples into a 96-well microplate dilute->dispense prepare_samples Prepare serial dilutions of O-C5-HSL standard or bacterial supernatant prepare_samples->dispense incubate Incubate at 30°C with shaking for 4-6 hours dispense->incubate measure Measure luminescence and optical density (OD600) using a plate reader incubate->measure analyze Calculate Relative Light Units (RLU = Luminescence / OD600) measure->analyze end End analyze->end

Bioluminescence Assay Workflow

Methodology

  • Prepare Biosensor Culture: Inoculate a single colony of the E. coli biosensor strain into Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C with shaking.

  • Prepare Samples: Prepare a stock solution of O-C5-HSL in a suitable solvent (e.g., DMSO or ethyl acetate). Perform serial dilutions in LB medium to obtain a range of concentrations. For bacterial supernatants, centrifuge the bacterial culture and filter-sterilize the supernatant.

  • Assay Setup: Dilute the overnight biosensor culture 1:50 in fresh LB medium. In a white, clear-bottom 96-well microplate, add 100 µL of the diluted biosensor culture to each well. Add 100 µL of the O-C5-HSL standards or bacterial supernatant samples to the respective wells. Include a negative control (LB medium with solvent) and a positive control (a known concentration of a suitable AHL).

  • Incubation: Incubate the microplate at 30°C with shaking for 4-6 hours to allow for induction of the lux operon.

  • Measurement: Measure the luminescence and the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Calculate the Relative Light Units (RLU) by dividing the luminescence reading by the OD600 reading for each well. Plot the RLU against the concentration of O-C5-HSL to generate a dose-response curve.

Quantification of O-C5-HSL by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs in complex biological samples.

Methodology

  • Sample Preparation:

    • To 1 mL of bacterial culture supernatant, add an internal standard (e.g., a deuterated AHL analog).

    • Perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (upper) phase and repeat the extraction on the aqueous phase.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) to elute the AHLs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for O-C5-HSL and the internal standard. A common product ion for AHLs is at m/z 102, corresponding to the lactone ring.

  • Quantification:

    • Generate a standard curve using known concentrations of O-C5-HSL.

    • Quantify the amount of O-C5-HSL in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Table 2: Exemplary LC-MS/MS Parameters for Short-Chain AHLs

ParameterValue
LC Column C18 (e.g., 150 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear, e.g., 20-80% B over 10 min
Flow Rate 0.3 mL/min
Ionization ESI+
Precursor Ion (O-C5-HSL) [M+H]⁺
Product Ion m/z 102

Applications in Drug Development

The O-C5-HSL signaling pathway and its homologs represent attractive targets for the development of novel anti-virulence therapies. By disrupting quorum sensing, it is possible to attenuate bacterial pathogenicity without exerting selective pressure for the development of antibiotic resistance.

Strategies for Targeting AHL Signaling:

  • Competitive Inhibition: Designing small molecules that are structurally similar to O-C5-HSL and can bind to the CviR receptor without activating it. These competitive inhibitors can block the binding of the native autoinducer, thereby preventing the activation of the quorum-sensing cascade.

  • Enzymatic Degradation: Utilizing enzymes such as lactonases or acylases that can degrade O-C5-HSL, reducing its concentration below the threshold required for quorum sensing activation.

  • Inhibition of AHL Synthase: Developing inhibitors that target the CviI synthase, preventing the production of O-C5-HSL.

Conclusion

The this compound signaling mechanism, as exemplified by the closely related 3-oxo-C6-HSL system in Chromobacterium violaceum, is a paradigm of cell-density-dependent gene regulation in Gram-negative bacteria. A thorough understanding of its core components, signaling logic, and the experimental methods used to study it is crucial for researchers and drug development professionals. Targeting this and similar quorum-sensing pathways holds significant promise for the development of next-generation therapeutics to combat bacterial infections. Further research is needed to elucidate the specific quantitative parameters and the full regulon controlled by O-C5-HSL in various bacterial species.

References

The Pivotal Role of N-(3-Oxopentanoyl)-L-homoserine Lactone in Bacterial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, signaling, and experimental analysis of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL), a key molecule in bacterial quorum sensing, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the 3-oxo-C5-HSL-mediated communication system, particularly in the fish pathogen Edwardsiella tarda, offering valuable insights into its molecular mechanisms and methodologies for its study.

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a process by which bacteria regulate gene expression in response to population density. This coordinated behavior allows bacteria to function as multicellular communities, controlling processes such as biofilm formation, virulence factor production, and motility. The specificity of these systems, dictated by the structure of the AHL molecule, presents attractive targets for the development of novel antimicrobial agents.

The 3-oxo-C5-HSL Signaling Pathway in Edwardsiella tarda

In the bacterium Edwardsiella tarda, a significant pathogen in aquaculture, the quorum sensing system is orchestrated by the EdwI/EdwR proteins, homologs of the well-characterized LuxI/LuxR system in Vibrio fischeri.

Synthesis and Reception: The synthesis of 3-oxo-C5-HSL is catalyzed by the AHL synthase, EdwI. This enzyme utilizes S-adenosylmethionine (SAM) and a fatty acid precursor to produce the 3-oxo-C5-HSL molecule. As the bacterial population grows, the extracellular concentration of 3-oxo-C5-HSL increases. Upon reaching a threshold concentration, these molecules diffuse back into the bacterial cells and bind to the cytoplasmic receptor and transcriptional regulator, EdwR.

Transcriptional Regulation: The binding of 3-oxo-C5-HSL to EdwR induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as edw boxes. These sequences are located in the promoter regions of target genes. The EdwR:3-oxo-C5-HSL complex then acts as a transcriptional activator, upregulating the expression of genes involved in virulence and other collective behaviors. A key feature of this system is a positive feedback loop where the EdwR:3-oxo-C5-HSL complex upregulates the transcription of the edwI gene, leading to an amplification of the signal.

Three_Oxo_C5_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3_oxo_C5_HSL_out 3-oxo-C5-HSL 3_oxo_C5_HSL_in 3-oxo-C5-HSL 3_oxo_C5_HSL_out->3_oxo_C5_HSL_in SAM_FattyAcid SAM + Fatty Acid Precursor EdwI EdwI (AHL Synthase) SAM_FattyAcid->EdwI Substrates EdwI->3_oxo_C5_HSL_in Synthesis 3_oxo_C5_HSL_in->3_oxo_C5_HSL_out Diffusion EdwR EdwR (Transcriptional Regulator) EdwR_AHL EdwR:3-oxo-C5-HSL Complex edw_box edw box (Promoter Region) EdwR_AHL->edw_box Binds to edwI_gene edwI gene EdwR_AHL->edwI_gene Positive Feedback Target_Genes Target Genes (e.g., virulence, biofilm) edw_box->Target_Genes Activates Transcription Phenotypes Regulated Phenotypes Target_Genes->Phenotypes Leads to edwI_gene->EdwI Translation 3_oxo_C5_HSL_inEdwR 3_oxo_C5_HSL_inEdwR 3_oxo_C5_HSL_inEdwR->EdwR_AHL Binding

3-oxo-C5-HSL Signaling Pathway

Quantitative Data on 3-oxo-AHL Systems

Quantitative understanding of quorum sensing is crucial for the development of targeted inhibitors. The following table summarizes key quantitative parameters from well-studied 3-oxo-AHL systems, which can serve as a reference for investigating the 3-oxo-C5-HSL system.

Parameter3-oxo-C6-HSL (Vibrio fischeri)3-oxo-C12-HSL (Pseudomonas aeruginosa)Reference System
Typical Production Level Nanomolar to low micromolar rangeLow micromolar in culture, up to 600 µM in biofilmsGeneral AHL literature
EC50 for Receptor Activation ~1-10 nM~3 nMGeneral AHL literature
Binding Affinity (Kd) Not widely reportedNot widely reportedGeneral AHL literature

Experimental Protocols

A standardized approach to studying 3-oxo-C5-HSL-mediated quorum sensing involves the extraction and quantification of the signal molecule, followed by the analysis of its biological effects.

Extraction of 3-oxo-C5-HSL from Bacterial Supernatant

This protocol outlines the liquid-liquid extraction of 3-oxo-C5-HSL from bacterial culture supernatant.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Carefully decant the supernatant into a clean flask.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 2 minutes and allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction two more times, pooling the organic phases.

  • Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for further analysis.

Quantification of 3-oxo-C5-HSL using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and specific method for the quantification of AHLs.

Instrumentation and Columns:

  • HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-20 minutes.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole MS or full scan/ddMS2 for high-resolution MS.

  • For 3-oxo-C5-HSL, the precursor ion [M+H]⁺ would be monitored, along with a characteristic product ion.

Quantification:

  • A standard curve is generated using synthetic 3-oxo-C5-HSL of known concentrations.

  • The concentration of 3-oxo-C5-HSL in the bacterial extract is determined by comparing its peak area to the standard curve.

Gene Expression Analysis using RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of genes regulated by 3-oxo-C5-HSL.

Procedure:

  • Grow the wild-type bacterium and a edwI mutant (unable to produce 3-oxo-C5-HSL) to the desired growth phase.

  • Exogenously add synthetic 3-oxo-C5-HSL at various concentrations to the edwI mutant culture.

  • Isolate total RNA from all cultures.

  • Synthesize cDNA from the RNA templates using reverse transcriptase.

  • Perform qPCR using primers specific for the target genes and a reference housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method.

Experimental_Workflow Bacterial_Culture Bacterial Culture (e.g., Edwardsiella tarda) Extraction AHL Extraction (Ethyl Acetate) Bacterial_Culture->Extraction Gene_Expression Gene Expression Analysis (RT-qPCR) Bacterial_Culture->Gene_Expression Phenotype_Assay Phenotype Assays (e.g., Biofilm, Virulence) Bacterial_Culture->Phenotype_Assay Quantification Quantification (HPLC-MS) Extraction->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Gene_Expression->Data_Analysis Phenotype_Assay->Data_Analysis

Experimental Workflow for 3-oxo-C5-HSL Study

This technical guide serves as a foundational resource for the investigation of 3-oxo-C5-HSL-mediated quorum sensing. A thorough understanding of this signaling system is paramount for the development of novel strategies to combat bacterial infections and manipulate microbial communities.

An In-depth Technical Guide to N-(3-Oxopentanoyl)-L-homoserine lactone: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Oxopentanoyl)-L-homoserine lactone, a key signaling molecule in bacterial communication. This document details its chemical structure, physicochemical properties, and its significant role in quorum sensing. Furthermore, it outlines experimental protocols for its synthesis and analysis and visualizes its associated signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound, also known as 3-oxo-C5-HSL, is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for quorum sensing in many Gram-negative bacteria, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[2]

Structure:

The molecule consists of a five-carbon acyl chain with an oxo group at the third carbon, attached to the amino group of an L-homoserine lactone ring.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of this compound and related compounds is presented in Table 1. Data for the target molecule is supplemented with information from similar N-acyl homoserine lactones to provide a comparative overview.

PropertyValueSource
Molecular Formula C₉H₁₃NO₄
Molecular Weight 199.20 g/mol
CAS Number 148433-21-0
Appearance White to off-white powder[3]
Melting Point 54-60 °C (for N-(3-Oxooctanoyl)-L-homoserine lactone)[4]
Boiling Point 490.1 ± 45.0 °C (Predicted for N-(3-Oxooctanoyl)-L-homoserine lactone)[4]
Solubility Soluble in chloroform (B151607), DMSO, and dimethylformamide (DMF)[5][6][5][6]
Approx. 30 mg/mL in DMSO and DMF (for N-3-hydroxyoctanoyl-L-Homoserine lactone)[5]
Approx. 20 mg/mL in DMSO and DMF (for N-3-oxo-dodecanoyl-L-Homoserine lactone)[6]
50 mg/mL in chloroform (for N-(3-Oxooctanoyl)-L-homoserine lactone)
Stability The lactone ring is susceptible to hydrolysis, especially in the presence of alcohols and at elevated pH and temperatures.[5][6][7][8] Enzymatic degradation by acylases can also occur.[9][10][5][6][7][8]
Purity ≥97% (HPLC)[3]

Biological Role in Quorum Sensing

This compound functions as an autoinducer in bacterial quorum sensing. It freely diffuses across the bacterial cell membrane.[2] As the bacterial population density increases, the intracellular concentration of the AHL rises.[2] Upon reaching a threshold concentration, it binds to and activates a cognate transcriptional regulator protein, typically a member of the LuxR family.[2][11][12] This complex then binds to specific DNA sequences, known as lux boxes, to regulate the transcription of target genes.[12] These genes often encode for virulence factors, biofilm formation proteins, and other collective behaviors.[13]

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis, purification, and analysis of this compound.

Chemical Synthesis

The synthesis of N-acyl homoserine lactones is commonly achieved through the acylation of the L-homoserine lactone ring. Two prevalent methods are the Schotten-Baumann reaction and a synthetic route involving Meldrum's acid.[14]

Schotten-Baumann Reaction Protocol:

This method involves the reaction of L-homoserine lactone hydrobromide with an appropriate acyl chloride (in this case, 3-oxopentanoyl chloride) under basic conditions.

  • Materials: L-homoserine lactone hydrobromide, 3-oxopentanoyl chloride, sodium bicarbonate, dichloromethane (B109758), water, magnesium sulfate, and silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve L-homoserine lactone hydrobromide in an aqueous solution of sodium bicarbonate.

    • Add a solution of 3-oxopentanoyl chloride in dichloromethane to the aqueous solution.

    • Stir the biphasic mixture vigorously at room temperature.

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography.

Meldrum's Acid Route:

This alternative route can also be employed for the synthesis of 3-oxo-AHLs.[14]

Purification

Purification of the synthesized this compound is typically performed using silica gel column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is commonly used to elute the desired compound.

  • Detection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Analytical Characterization

The structure and purity of this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective for the identification and quantification of AHLs in complex biological samples.[15][16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Signaling Pathways

Bacterial LuxI/LuxR Quorum Sensing Circuit.

Plant_Defense_Signaling cluster_AHL Bacterial Signal cluster_plant Plant Cell AHL N-acyl homoserine lactone (e.g., 3-oxo-C5-HSL) SA_pathway Salicylic Acid (SA) Pathway AHL->SA_pathway Primes JA_pathway Jasmonic Acid (JA) Pathway AHL->JA_pathway Primes SA_biosynthesis SA Biosynthesis (ICS1, SARD1, CBP60g) SA_pathway->SA_biosynthesis JA_biosynthesis JA Biosynthesis (LOX, AOS, AOC) JA_pathway->JA_biosynthesis SA_response SA Response (PR1, PR5) SA_biosynthesis->SA_response Defense Enhanced Plant Defense SA_response->Defense JA_response JA Response (JAZ, MYC2) JA_biosynthesis->JA_response JA_response->Defense

Priming of Plant Defense by N-acyl homoserine lactones.
Experimental Workflows

Synthesis_Purification_Workflow start Start synthesis Chemical Synthesis (e.g., Schotten-Baumann) start->synthesis extraction Solvent Extraction synthesis->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification analysis Purity and Structural Analysis (HPLC, NMR, LC-MS) purification->analysis product Pure N-(3-Oxopentanoyl) -L-homoserine lactone analysis->product

Workflow for Synthesis and Purification.

Quorum_Sensing_Assay_Workflow start Start prepare_reporter Prepare Bacterial Reporter Strain (e.g., A. tumefaciens NTL4) start->prepare_reporter add_AHL Add N-(3-Oxopentanoyl) -L-homoserine lactone prepare_reporter->add_AHL incubation Incubate add_AHL->incubation measure_response Measure Reporter Gene Expression (e.g., β-galactosidase activity) incubation->measure_response analyze_data Data Analysis measure_response->analyze_data results Quorum Sensing Activity Results analyze_data->results

Workflow for Quorum Sensing Activity Assay.

References

The Biological Function of N-(3-Oxopentanoyl)-L-homoserine lactone in Gene Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing (QS), a process of bacterial cell-to-cell communication that allows populations of bacteria to coordinate their gene expression in response to cell density. While extensive research has been conducted on other AHLs, such as 3-oxo-C6-HSL and 3-oxo-C12-HSL, specific data on 3-oxo-C5-HSL is less abundant. This guide synthesizes the current understanding of the biological function of 3-oxo-C5-HSL in gene regulation, drawing parallels from and adapting methodologies used for closely related short-chain AHLs. The focus is on providing a robust framework for researchers and professionals in drug development to explore the intricacies of this signaling molecule.

Molecular Mechanism of Action

The canonical mechanism of gene regulation by short-chain AHLs like 3-oxo-C5-HSL involves a transcriptional regulator protein belonging to the LuxR family. At low cell densities, the concentration of 3-oxo-C5-HSL is negligible, and the LuxR-type receptor is typically in an inactive state, either as a monomer or a dimer that is unable to effectively bind to its target DNA sequences. As the bacterial population grows, the intracellular concentration of 3-oxo-C5-HSL, synthesized by a LuxI-family synthase, increases.

Upon reaching a threshold concentration, 3-oxo-C5-HSL binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor. This binding induces a conformational change in the protein, leading to its dimerization and stabilization. The C-terminal DNA-binding domain of the activated LuxR-AHL complex is then able to recognize and bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. This binding event typically recruits RNA polymerase to the promoter, thereby activating the transcription of downstream genes. In some cases, the LuxR-AHL complex can also act as a repressor of gene expression.

While a specific receptor for 3-oxo-C5-HSL has not been definitively characterized, a variant of the LuxR protein from Vibrio fischeri, LuxR-G2E, has been shown to respond to the structurally similar pentanoyl-HSL (C5HSL), suggesting that LuxR homologs are the likely receptors for 3-oxo-C5-HSL in various bacterial species[1].

Key Signaling Pathway: The LuxI/LuxR Model

The LuxI/LuxR quorum-sensing circuit in Vibrio fischeri serves as a paradigm for understanding the action of short-chain AHLs. Although this system is primarily associated with 3-oxo-C6-HSL, its components and regulatory logic are highly relevant to 3-oxo-C5-HSL.

LuxI_LuxR_Pathway Putative Signaling Pathway of 3-oxo-C5-HSL cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3_oxo_C5_HSL_out 3-oxo-C5-HSL 3_oxo_C5_HSL_in 3-oxo-C5-HSL 3_oxo_C5_HSL_out->3_oxo_C5_HSL_in Diffusion (Low Concentration) LuxI_Synthase LuxI-type Synthase LuxI_Synthase->3_oxo_C5_HSL_in Synthesis Precursors SAM + Acyl-ACP Precursors->LuxI_Synthase Substrates 3_oxo_C5_HSL_in->3_oxo_C5_HSL_out Diffusion (High Concentration) LuxR_inactive Inactive LuxR-type Receptor (Monomer/Dimer) LuxR_active Active LuxR-AHL Complex (Dimer) lux_box lux box LuxR_active->lux_box Binds to RNA_Polymerase RNA Polymerase lux_box->RNA_Polymerase Recruits Target_Genes Target Genes (e.g., virulence, biofilm formation) RNA_Polymerase->Target_Genes Activates Transcription 3_oxo_C5_HSL_inLuxR_inactive 3_oxo_C5_HSL_inLuxR_inactive 3_oxo_C5_HSL_inLuxR_inactive->LuxR_active Binding & Activation HPLC_MS_Workflow Workflow for 3-oxo-C5-HSL Quantification Sample_Prep 1. Sample Preparation (Bacterial Supernatant) Extraction 2. Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample_Prep->Extraction Derivatization 3. Derivatization (optional) (e.g., with 3-NPH) Extraction->Derivatization HPLC 4. HPLC Separation (C18 column) Derivatization->HPLC MS 5. MS/MS Detection (MRM mode) HPLC->MS Quantification 6. Quantification (Standard Curve) MS->Quantification Reporter_Assay_Workflow Luminescence Reporter Assay Workflow Culture_Reporter 1. Culture Reporter Strain (e.g., E. coli with luxR and PluxI-luxCDABE) Add_Sample 2. Add Test Sample (or 3-oxo-C5-HSL standards) Culture_Reporter->Add_Sample Incubate 3. Incubate Add_Sample->Incubate Measure_Luminescence 4. Measure Luminescence Incubate->Measure_Luminescence Analyze 5. Analyze Data (Dose-response curve) Measure_Luminescence->Analyze

References

An In-depth Technical Guide to the Receptor Binding Affinity of N-(3-Oxopentanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing (QS), a cell-to-cell communication system employed by numerous Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. The interaction between AHLs and their cognate intracellular receptor proteins, typically of the LuxR-type, is a critical initiation step in the signaling cascade that governs various physiological processes, including biofilm formation, virulence factor production, and bioluminescence. Understanding the binding affinity and specificity of 3-oxo-C5-HSL for its receptors is paramount for the development of novel anti-virulence and anti-biofilm therapeutics that target bacterial communication. This guide provides a comprehensive overview of the current knowledge on 3-oxo-C5-HSL receptor binding, including available quantitative data for related molecules, detailed experimental protocols for characterizing these interactions, and a visualization of the associated signaling pathways.

Receptor Binding Affinity of this compound and Related Analogs

Direct quantitative binding affinity data for this compound (3-oxo-C5-HSL) with a specific receptor remains to be extensively published. However, research on structurally similar short-chain AHLs provides valuable insights into the expected binding characteristics. The primary receptors for AHLs are LuxR-type transcriptional regulators. The binding of an AHL to its cognate LuxR-type receptor is a highly specific interaction that leads to the dimerization of the receptor, which then binds to specific DNA sequences (lux boxes) to regulate gene expression.

Studies on related short-chain AHLs have determined binding affinities, offering a proxy for what can be expected with 3-oxo-C5-HSL. For instance, the equilibrium binding of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) to the CarR receptor in Erwinia carotovora was determined to have a dissociation constant (Kd) of 1.8 µM.[1] This interaction exhibited a stoichiometry of two HSL molecules per dimer of the CarR protein.[1] Furthermore, variants of the Vibrio fischeri LuxR protein have been engineered to respond to a broader range of AHLs, including pentanoyl-HSL (C5-HSL), a structurally similar, non-oxo-substituted counterpart to 3-oxo-C5-HSL.[2] This indicates that LuxR-type proteins are indeed the likely receptors for 3-oxo-C5-HSL and that their binding pockets can accommodate short-chain acyl moieties.

The table below summarizes the available quantitative binding data for short-chain AHLs with their respective LuxR-type receptors, which can be used to estimate the potential binding affinity of 3-oxo-C5-HSL.

LigandReceptorOrganismMethodDissociation Constant (Kd)Reference
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)CarRErwinia carotovoraFluorescence Quenching1.8 µM[1]
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)TraRAgrobacterium tumefaciensNot specifiedPotent activator at low nM concentrations[3]

Experimental Protocols for Characterizing Binding Affinity

A variety of biophysical techniques can be employed to determine the binding affinity of 3-oxo-C5-HSL to its receptor. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Express and purify the LuxR-type receptor protein of interest. Ensure the protein is in a stable, well-folded state.

    • Synthesize or procure high-purity this compound.

    • Prepare a buffer solution in which both the protein and the ligand are soluble and stable. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. It is critical that the buffer for the protein and the ligand are identical to avoid heats of dilution. Dialyze both the protein and a concentrated stock of the ligand against the same buffer batch.

    • Accurately determine the concentrations of the protein and ligand solutions using a reliable method such as UV-Vis spectroscopy for the protein and a validated analytical standard for the ligand.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

    • Load the 3-oxo-C5-HSL solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated (kd/ka).

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified LuxR-type receptor (the ligand in this case) onto the activated sensor surface by injecting the protein solution in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of 3-oxo-C5-HSL (the analyte) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). The concentration range should typically span from 0.1 to 10 times the expected Kd.

    • Inject the different concentrations of the analyte over the sensor surface with the immobilized receptor at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for both the association and dissociation phases.

    • Regenerate the sensor surface between analyte injections using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine (B1666218) or high salt).

  • Data Analysis:

    • Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • Calculate the Kd from the ratio of the rate constants (Kd = kd/ka).

Radioligand Binding Assay

This technique uses a radiolabeled ligand to quantify its binding to a receptor. It is a highly sensitive method but requires the synthesis of a radiolabeled version of 3-oxo-C5-HSL.

Protocol:

  • Synthesis of Radiolabeled 3-oxo-C5-HSL:

    • Synthesize [³H]- or [¹⁴C]-labeled 3-oxo-C5-HSL. This typically involves using a radiolabeled precursor in the chemical synthesis of the acyl chain or the homoserine lactone ring. Purification by HPLC is required to ensure high radiochemical purity.

  • Membrane Preparation (if the receptor is membrane-associated) or Purified Protein Preparation:

    • Prepare cell membranes expressing the LuxR-type receptor or use the purified receptor in a suitable buffer.

  • Binding Assay:

    • Saturation Binding Assay (to determine Kd and Bmax):

      • Incubate a fixed amount of the receptor preparation with increasing concentrations of the radiolabeled 3-oxo-C5-HSL.

      • For each concentration, run a parallel incubation with an excess of unlabeled 3-oxo-C5-HSL to determine non-specific binding.

      • After reaching equilibrium, separate the bound from the free radioligand using a rapid filtration method (e.g., through a glass fiber filter that retains the receptor-ligand complex).

      • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Competition Binding Assay (to determine the affinity of unlabeled compounds):

      • Incubate the receptor preparation with a fixed concentration of radiolabeled 3-oxo-C5-HSL and increasing concentrations of the unlabeled competitor compound.

      • Separate bound and free radioligand and quantify the radioactivity.

  • Data Analysis:

    • For saturation assays, subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model to determine the Kd and the maximum number of binding sites (Bmax).

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The binding of 3-oxo-C5-HSL to its cognate LuxR-type receptor initiates a well-characterized signaling cascade in many bacteria. The following diagrams, created using the DOT language for Graphviz, illustrate these processes.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3_oxo_C5_HSL_out 3-oxo-C5-HSL 3_oxo_C5_HSL_in 3-oxo-C5-HSL 3_oxo_C5_HSL_out->3_oxo_C5_HSL_in Diffusion LuxR_inactive Inactive LuxR (monomer) 3_oxo_C5_HSL_in->LuxR_inactive Binding LuxR_active Active LuxR-AHL Complex (Dimer) LuxR_inactive->LuxR_active Dimerization lux_box lux box (DNA Binding Site) LuxR_active->lux_box Binding Target_Genes Target Gene Expression lux_box->Target_Genes Transcription Activation

Caption: Canonical LuxR-type quorum sensing signaling pathway.

ITC_Workflow Prepare_Protein Prepare purified LuxR-type receptor Load_Calorimeter Load protein into cell, ligand into syringe Prepare_Protein->Load_Calorimeter Prepare_Ligand Prepare 3-oxo-C5-HSL solution Prepare_Ligand->Load_Calorimeter Titration Perform automated titration Load_Calorimeter->Titration Data_Acquisition Measure heat change per injection Titration->Data_Acquisition Data_Analysis Generate binding isotherm and fit data Data_Acquisition->Data_Analysis Results Determine Kd, n, ΔH Data_Analysis->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry.

SPR_Workflow Immobilize_Protein Immobilize LuxR-type receptor on sensor chip Binding_Analysis Inject analyte and monitor SPR signal Immobilize_Protein->Binding_Analysis Prepare_Analyte Prepare serial dilutions of 3-oxo-C5-HSL Prepare_Analyte->Binding_Analysis Data_Acquisition Generate sensorgrams for association/dissociation Binding_Analysis->Data_Acquisition Data_Analysis Fit data to kinetic model Data_Acquisition->Data_Analysis Results Determine ka, kd, and Kd Data_Analysis->Results

Caption: Experimental workflow for Surface Plasmon Resonance.

Conclusion

While direct quantitative data on the binding affinity of this compound for its specific receptor is an area requiring further investigation, the information available for structurally related short-chain AHLs provides a strong foundation for understanding these interactions. The experimental protocols detailed in this guide offer robust methodologies for researchers to precisely determine the binding kinetics and thermodynamics of 3-oxo-C5-HSL with its cognate LuxR-type receptors. Such data is crucial for the rational design and development of novel therapeutic agents that can disrupt bacterial quorum sensing, offering a promising alternative to traditional antibiotics in combating bacterial infections. The continued exploration of these molecular interactions will undoubtedly pave the way for innovative strategies to control bacterial pathogenicity.

References

Natural Producers of N-(3-Oxopentanoyl)-L-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural producers of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL), a key signaling molecule in bacterial quorum sensing. While direct evidence for the production of 3-oxo-C5-HSL is limited in readily available literature, this guide focuses on bacteria known to produce the closely related and well-documented N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), as the biosynthetic pathways and analytical methods are highly similar. This information is critical for research into bacterial communication, virulence, and the development of novel antimicrobial therapies.

Key Natural Producers

Several species of Gram-negative bacteria are known to produce short-chain N-acyl homoserine lactones (AHLs), including molecules structurally similar to 3-oxo-C5-HSL. The most well-characterized producers include:

  • Vibrio fischeri : This marine bacterium is a model organism for the study of quorum sensing. It utilizes a sophisticated cell-to-cell communication system to regulate bioluminescence. The LuxI/LuxR system in Vibrio fischeri is responsible for the synthesis and detection of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)[1][2][3][4][5][6].

  • Yersinia pseudotuberculosis : This pathogenic bacterium employs a hierarchical quorum-sensing system to control motility and biofilm formation. It possesses two pairs of LuxR/I homologues, YpsR/I and YtbR/I[7][8]. The YpsI synthase is responsible for the production of N-(3-oxohexanoyl)homoserine lactone (3-oxo-C6-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL)[7][9].

  • Rhodobacter sphaeroides : This metabolically versatile bacterium is known to possess a quorum-sensing system, though it is primarily recognized for producing a longer-chain AHL, 7,8-cis-N-(tetradecenoyl)homoserine lactone[10][11][12][13][14]. However, its diverse metabolic capabilities suggest the potential for producing a broader range of signaling molecules under specific conditions.

Quantitative Data on Production

Quantitative data for the production of 3-oxo-C5-HSL is not extensively reported. However, concentrations of the closely related 3-oxo-C6-HSL have been measured in bacterial cultures. These values can serve as a proxy for expected production levels of similar short-chain AHLs.

Bacterial SpeciesAHL ProducedConcentrationMethod of QuantificationReference
Vibrio fischeriN-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)Not explicitly quantified in the provided results, but its central role in inducing luminescence implies significant production at high cell densities.Whole-cell bioreporter[6]
Vibrio anguillarumN-(3-oxodecanoyl)homoserine lactone (3-oxo-C10-HSL), N-(3-hydroxyhexanoyl)homoserine lactone (3-hydroxy-C6-HSL), and N-hexanoylhomoserine lactone (C6-HSL)~8.5 nM (3-oxo-C10-HSL), ~9.5 nM (3-hydroxy-C6-HSL), ~0.3 nM (C6-HSL) in stationary-phase spent culture supernatants.High-pressure liquid chromatography in conjunction with mass spectrometry.[15]
Yersinia pestisN-3-oxooctanoyl-L-homoserine lactone and N-3-oxo-hexanoyl-L-homoserine lactonePredominant AHLs detected.Liquid chromatography-mass spectrometry.[16]

Experimental Protocols

Extraction of N-acyl Homoserine Lactones from Bacterial Culture

This protocol outlines a general method for the extraction of AHLs from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (B1210297) (acidified with 0.5% formic acid is recommended for improved recovery).

  • Centrifuge and centrifuge tubes.

  • Separatory funnel.

  • Rotary evaporator or nitrogen stream evaporator.

  • Methanol (B129727) or other suitable solvent for reconstitution.

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells[17].

  • Supernatant Collection: Carefully decant the supernatant into a clean container.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate[17].

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The top layer is the ethyl acetate containing the AHLs.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery[17].

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen[17].

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis[17].

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of AHLs[17][18][19][20][21].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • C18 reversed-phase chromatography column.

General Method:

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate AHLs based on their hydrophobicity. The specific gradient will depend on the range of AHLs being analyzed.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for HPLC and 0.4-0.6 mL/min for UHPLC.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for each AHL. A common product ion for AHLs is m/z 102, which corresponds to the homoserine lactone ring[17].

    • Data Analysis: The concentration of the target AHL in the sample is determined by comparing its peak area to a standard curve generated from authentic standards of known concentrations.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of AHLs is catalyzed by a LuxI-family synthase. The general pathway involves the acylation of S-adenosyl-L-methionine (SAM) with a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.

G Biosynthesis of N-acyl Homoserine Lactones SAM S-adenosyl-L-methionine (SAM) LuxI LuxI-type Synthase (e.g., YpsI, LuxI) SAM->LuxI Acyl_ACP Acyl-Acyl Carrier Protein (Acyl-ACP) (from Fatty Acid Biosynthesis) Acyl_ACP->LuxI AHL N-acyl Homoserine Lactone (e.g., 3-oxo-C5-HSL) LuxI->AHL MTA 5'-Methylthioadenosine (MTA) LuxI->MTA ACP Acyl Carrier Protein (ACP) LuxI->ACP

Caption: General AHL biosynthesis pathway.

Quorum Sensing in Vibrio fischeri (LuxI/LuxR System)

The LuxI/LuxR system in Vibrio fischeri is the archetypal quorum-sensing circuit.

G Vibrio fischeri LuxI/LuxR Quorum Sensing cluster_cell Bacterial Cell LuxI LuxI Synthase AHL 3-oxo-C6-HSL LuxI->AHL synthesis LuxR LuxR Receptor AHL->LuxR binding AHL_out 3-oxo-C6-HSL AHL->AHL_out diffusion LuxR_AHL LuxR-AHL Complex lux_operon lux Operon LuxR_AHL->lux_operon activates transcription lux_operon->LuxI positive feedback Bioluminescence Bioluminescence lux_operon->Bioluminescence expression AHL_out->AHL diffusion (high cell density)

Caption: LuxI/LuxR quorum sensing circuit.

Hierarchical Quorum Sensing in Yersinia pseudotuberculosis

Yersinia pseudotuberculosis utilizes a more complex, hierarchical system involving two LuxI/R homolog pairs.

G Yersinia pseudotuberculosis Quorum Sensing cluster_cell Bacterial Cell YpsI YpsI Synthase AHL1 3-oxo-C6-HSL, C6-HSL YpsI->AHL1 synthesis YpsR YpsR Receptor AHL1->YpsR binding AHL1_out 3-oxo-C6-HSL, C6-HSL AHL1->AHL1_out diffusion YpsR_AHL1 YpsR-AHL Complex YtbI YtbI Synthase YpsR_AHL1->YtbI regulates Motility Motility YpsR_AHL1->Motility regulates Clumping Cell Clumping YpsR_AHL1->Clumping regulates AHL2 C8-HSL YtbI->AHL2 synthesis YtbR YtbR Receptor AHL2_out C8-HSL AHL2->AHL2_out diffusion AHL1_out->AHL1 diffusion AHL2_out->AHL2 diffusion G Experimental Workflow for AHL Analysis Culture Bacterial Culture (e.g., Vibrio, Yersinia) Centrifugation Centrifugation Culture->Centrifugation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Extraction Supernatant Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution (Methanol/Acetonitrile) Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

The Pivotal Role of N-(3-Oxopentanoyl)-L-homoserine lactone in Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors, most notably the formation of biofilms. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, rendering them notoriously resistant to antimicrobial agents and host immune responses. Understanding the intricate role of O-C5-HSL in regulating the genetic pathways that lead to biofilm development is paramount for the discovery and design of novel anti-biofilm therapeutics. This technical guide provides an in-depth analysis of the O-C5-HSL signaling cascade, its quantitative impact on biofilm architecture, and detailed protocols for the key experiments utilized in its study.

Introduction: Quorum Sensing and the Language of Bacteria

Bacteria utilize a sophisticated form of chemical communication known as quorum sensing to assess their population density and coordinate gene expression in a collective manner. This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] Acyl-homoserine lactones (AHLs) are the most well-characterized class of autoinducers in Gram-negative bacteria, and this compound (O-C5-HSL) is a prominent member of this family.

The fundamental principle of quorum sensing is that as the bacterial population grows, the extracellular concentration of autoinducers increases. Once a threshold concentration is reached, these molecules bind to and activate cognate intracellular receptor proteins, typically transcriptional regulators of the LuxR family. This activation triggers a signaling cascade that culminates in the altered expression of a suite of genes, many of which are directly involved in the formation and maturation of biofilms.

The O-C5-HSL Signaling Pathway in Biofilm Formation

The canonical O-C5-HSL signaling pathway follows the LuxI/LuxR paradigm. A LuxI-type synthase is responsible for the synthesis of O-C5-HSL. As the bacterial population density increases, O-C5-HSL accumulates in the extracellular environment and diffuses across the cell membrane.[2]

Upon reaching a critical concentration, O-C5-HSL binds to its cognate LuxR-type receptor protein within the cytoplasm. This binding event induces a conformational change in the LuxR homolog, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The LuxR-AHL complex then acts as a transcriptional activator, upregulating the expression of genes essential for biofilm development. These genes often code for proteins involved in the synthesis of exopolysaccharides, adhesins, and other components of the biofilm matrix.

dot

O_C5_HSL_Signaling_Pathway O-C5-HSL Signaling Pathway for Biofilm Formation cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell O-C5-HSL_out O-C5-HSL O-C5-HSL_in O-C5-HSL O-C5-HSL_out->O-C5-HSL_in diffusion (high density) LuxI LuxI Synthase LuxI->O-C5-HSL_out synthesis & export LuxR LuxR Receptor (inactive) LuxR_active LuxR-HSL Complex (active dimer) lux_box lux box (DNA Promoter) LuxR_active->lux_box binds to Biofilm_Genes Biofilm Formation Genes (e.g., EPS, adhesins) lux_box->Biofilm_Genes activates transcription Biofilm_Matrix Biofilm Matrix Components Biofilm_Genes->Biofilm_Matrix translation Biofilm Mature Biofilm Biofilm_Matrix->Biofilm assembly O-C5-HSL_inLuxR O-C5-HSL_inLuxR O-C5-HSL_inLuxR->LuxR_active

Figure 1: O-C5-HSL signaling pathway.

Quantitative Impact of O-C5-HSL on Biofilm Formation

The concentration of O-C5-HSL has a direct and quantifiable impact on the structural integrity and overall biomass of bacterial biofilms. While specific dose-response relationships can vary between bacterial species and experimental conditions, a general trend of increased biofilm formation with rising O-C5-HSL concentrations is consistently observed up to a saturation point.

Quantitative data from studies on AHLs with similar chain lengths provide a framework for understanding the expected effects of O-C5-HSL. For instance, studies on other AHLs have demonstrated a dose-dependent increase in biofilm biomass, often measured by the crystal violet assay (OD570), and a corresponding increase in biofilm thickness and surface coverage as visualized by confocal laser scanning microscopy.

Table 1: Illustrative Quantitative Data on the Effect of Acyl-Homoserine Lactones on Biofilm Formation (Adapted from studies on various AHLs)

AHL Concentration (µM)Biofilm Biomass (OD570) - % of ControlBiofilm Thickness (µm)
0 (Control)100%15 ± 2
0.1125%20 ± 3
1.0180%35 ± 4
10250%50 ± 5
100255%52 ± 5

Note: This table is a composite representation based on published data for various short-chain AHLs and is intended to illustrate the expected dose-dependent effect of O-C5-HSL.

Key Experimental Protocols

To investigate the role of O-C5-HSL in biofilm formation, several key experimental protocols are routinely employed. These methods allow for the quantification of biofilm biomass, visualization of biofilm architecture, and elucidation of the genetic regulatory networks involved.

Crystal Violet Biofilm Assay

The crystal violet assay is a simple, high-throughput method for quantifying the total biomass of a biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound (O-C5-HSL) stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol (B145695)

  • Microplate reader

Protocol:

  • Inoculum Preparation: Grow a bacterial culture overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02) in fresh medium.

  • Experimental Setup: Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate. Add varying concentrations of O-C5-HSL to the experimental wells. Include control wells with no O-C5-HSL and sterile media blanks.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle agitation.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.

dot

Crystal_Violet_Assay_Workflow Crystal Violet Biofilm Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (OD600 = 0.02) Start->Prepare_Inoculum Setup_Plate Set up 96-well Plate (Bacteria + O-C5-HSL) Prepare_Inoculum->Setup_Plate Incubate Incubate (24-48h) for Biofilm Formation Setup_Plate->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain Stain with 0.1% Crystal Violet (15 min) Wash_Planktonic->Stain Wash_Excess_Stain Wash to Remove Excess Stain Stain->Wash_Excess_Stain Solubilize Solubilize Bound Stain (Acetic Acid/Ethanol) Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance (OD570-595nm) Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Figure 2: Crystal Violet Assay Workflow.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful imaging technique that allows for the three-dimensional visualization and structural analysis of biofilms.

Materials:

  • Confocal laser scanning microscope

  • Glass-bottom dishes or flow cells

  • Bacterial culture and growth medium

  • O-C5-HSL stock solution

  • Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining, or specific lectins for exopolysaccharide visualization)

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips in a petri dish or in a flow cell system) in the presence of varying concentrations of O-C5-HSL.

  • Staining: After the desired incubation period, gently wash the biofilm to remove planktonic cells. Stain the biofilm with appropriate fluorescent dyes according to the manufacturer's instructions.

  • Imaging: Mount the sample on the confocal microscope stage. Acquire a series of optical sections (z-stack) through the depth of the biofilm using an appropriate laser excitation and emission filter set.

  • Image Analysis: Reconstruct the z-stack images into a three-dimensional representation of the biofilm. Use image analysis software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to quantify various structural parameters such as biofilm thickness, biovolume, surface area coverage, and roughness.

Implications for Drug Development

The central role of the O-C5-HSL quorum sensing system in biofilm formation makes it an attractive target for the development of novel anti-biofilm therapies. Strategies to disrupt this signaling pathway, a concept known as quorum quenching, include:

  • Inhibition of O-C5-HSL Synthesis: Targeting the LuxI-type synthase to prevent the production of the autoinducer.

  • Degradation of O-C5-HSL: Utilizing enzymes such as lactonases or acylases to degrade the signaling molecule.

  • Antagonism of the LuxR Receptor: Developing small molecules that bind to the LuxR-type receptor and prevent its activation by O-C5-HSL.

By interfering with O-C5-HSL-mediated communication, it is possible to attenuate the expression of virulence factors and inhibit the formation of biofilms, thereby rendering bacteria more susceptible to conventional antibiotics and host immune clearance.

Conclusion

This compound is a critical signaling molecule that governs the transition of many Gram-negative bacteria from a planktonic to a biofilm-associated lifestyle. A thorough understanding of its signaling pathway and its quantitative effects on biofilm architecture is essential for researchers and drug development professionals seeking to combat the significant challenges posed by bacterial biofilms in clinical and industrial settings. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of O-C5-HSL and the development of innovative anti-biofilm strategies.

References

The Enigmatic Role of N-(3-Oxopentanoyl)-L-homoserine lactone in Bacterial Virulence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, plays a pivotal role in coordinating gene expression, including the production of virulence factors. N-acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria that govern these complex networks. While significant research has focused on AHLs such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) in Pseudomonas aeruginosa and N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in Vibrio fischeri, the specific role of N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL) in bacterial virulence remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of AHL-mediated virulence, contextualizes the limited available information on C5-oxo-HSL, and presents detailed experimental protocols and data presentation frameworks to facilitate future research into this potentially significant signaling molecule.

Introduction to Acyl-Homoserine Lactone-Mediated Quorum Sensing

Quorum sensing is a process of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] This coordinated behavior is crucial for a variety of processes, including biofilm formation, bioluminescence, and the production of virulence factors that contribute to pathogenicity.[2][3] The canonical AHL-mediated quorum sensing system in Gram-negative bacteria involves two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.[4]

The specificity of this system is determined by the structure of the AHL molecule, which typically consists of a conserved homoserine lactone ring and a variable acyl side chain.[5] Differences in the length and modification of this acyl chain allow for a diverse array of signaling molecules, each recognized by a cognate LuxR receptor.[6]

This compound (C5-oxo-HSL): An Enigmatic Autoinducer

This compound is a small, diffusible autoinducer molecule that belongs to the AHL family.[7] It is characterized by a five-carbon acyl chain with a ketone group at the third carbon position. While commercially available for research purposes, there is a notable scarcity of published literature detailing its specific biological role.[7]

2.1. Known and Putative Bacterial Producers

To date, no bacterial species has been definitively identified as a primary producer of C5-oxo-HSL. However, some studies on the AHL profiles of certain bacteria have hinted at its potential presence, albeit often at low concentrations or as a minor component of a more complex AHL cocktail. For instance, studies on Yersinia enterocolitica have identified a range of AHLs, though C5-oxo-HSL has not been explicitly and consistently reported as a major product of its YenI synthase.[8] Further comprehensive AHL profiling of a wider range of bacterial species is required to identify significant producers of C5-oxo-HSL.

2.2. Postulated Impact on Virulence

Given the established role of other short-chain 3-oxo-AHLs in regulating virulence, it is plausible that C5-oxo-HSL may also modulate pathogenic traits in producing or responding bacteria. These could potentially include:

  • Biofilm Formation: The formation of biofilms is a key virulence determinant, providing bacteria with protection from host defenses and antibiotics. Short-chain AHLs are known to influence biofilm architecture and maturation in various bacteria.

  • Enzyme and Toxin Production: The secretion of exoenzymes (e.g., proteases, elastases) and toxins is often under the control of quorum sensing and is critical for host tissue damage and nutrient acquisition.

  • Motility: Swarming and swimming motilities, which are important for bacterial dissemination and colonization, can be regulated by AHLs.

However, without specific experimental data, these remain speculative roles for C5-oxo-HSL.

Quantitative Data on C5-oxo-HSL-Mediated Gene Regulation

A thorough review of the current scientific literature reveals a significant gap in quantitative data regarding the impact of C5-oxo-HSL on bacterial gene expression. To facilitate future research in this area, the following table provides a template for summarizing such data once it becomes available.

Gene/Virulence FactorBacterial SpeciesC5-oxo-HSL ConcentrationFold Change in ExpressionExperimental MethodReference
hypothetical_gene_1[Bacterial Species][Concentration][e.g., +2.5 or -3.0][e.g., qRT-PCR, RNA-Seq][Future Publication]
hypothetical_protein_1[Bacterial Species][Concentration][e.g., +1.8 or -2.2][e.g., Proteomics][Future Publication]
Biofilm Formation[Bacterial Species][Concentration][e.g., +40% or -60%][e.g., Crystal Violet Assay][Future Publication]
Protease Activity[Bacterial Species][Concentration][e.g., +55% or -35%][e.g., Azocasein Assay][Future Publication]

Table 1: Template for Summarizing Quantitative Data on C5-oxo-HSL-Regulated Virulence.

Signaling Pathways and Experimental Workflows

4.1. The Canonical LuxI/LuxR Signaling Pathway

The signaling pathway for C5-oxo-HSL is presumed to follow the canonical LuxI/LuxR model. A LuxI-type synthase would produce C5-oxo-HSL, which then diffuses across the cell membrane. At a threshold concentration, C5-oxo-HSL would bind to and activate a cognate LuxR-type receptor. This complex would then bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, leading to the activation or repression of their transcription.

AHL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase C5_oxo_HSL_intra C5-oxo-HSL LuxI->C5_oxo_HSL_intra Synthesis LuxR LuxR-type Receptor Complex C5-oxo-HSL-LuxR Complex LuxR->Complex C5_oxo_HSL_intra->LuxR Binding & Activation C5_oxo_HSL_intra->Complex C5_oxo_HSL_extra C5-oxo-HSL (extracellular) C5_oxo_HSL_intra->C5_oxo_HSL_extra Diffusion DNA Promoter DNA (lux box) Complex->DNA Binding Virulence_Genes Virulence Genes DNA->Virulence_Genes Transcription Regulation Virulence_Factors Virulence Factors (e.g., Biofilm, Toxins) Virulence_Genes->Virulence_Factors Translation & Secretion Experimental_Workflow cluster_workflow Workflow for C5-oxo-HSL Research A Identify Bacterial Producer of C5-oxo-HSL B AHL Extraction & LC-MS/MS Quantification A->B C Create luxI/luxR Mutant Strains A->C D Phenotypic Assays (Biofilm, Motility, Virulence Factor Production) C->D E Transcriptomic/Proteomic Analysis D->E G In Vivo Virulence Models D->G F Validate Gene Regulation (e.g., qRT-PCR) E->F

References

Methodological & Application

Synthesis Protocol for N-(3-Oxopentanoyl)-L-homoserine lactone: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial for quorum sensing, a cell-to-cell communication mechanism in Gram-negative bacteria that regulates gene expression in response to population density. This process governs various physiological activities, including biofilm formation, virulence factor production, and bioluminescence. The synthesis of specific AHLs like 3-oxo-C5-HSL is fundamental for research into bacterial communication, the development of novel antimicrobial strategies targeting quorum sensing, and for studying the intricate interactions between bacteria and their hosts. This document provides detailed protocols for the chemical synthesis of this compound, along with relevant data and pathway diagrams for researchers in microbiology, chemical biology, and drug development.

Data Presentation: Synthesis Yields

Two common methods for the synthesis of N-acyl-homoserine lactones are the Schotten-Baumann reaction and a synthetic route involving Meldrum's acid. The yields for these methods can vary depending on the specific acyl chain. The following table summarizes typical yields for the synthesis of various AHLs, which can be considered representative for the synthesis of this compound.

Synthesis Method                             Key Reactants                                                                                                           Typical Yield (%)               Purity (%)                               
Schotten-Baumann ReactionL-homoserine lactone hydrobromide, 3-oxopentanoyl chlorideGood to Excellent>95 (after chromatography)[1][2]
Meldrum's Acid RouteMeldrum's acid, Propanoyl chloride, L-homoserine lactone hydrobromide~48-79>99 (chiral HPLC)[1][2]

Experimental Protocols

Method 1: Schotten-Baumann Reaction

This method involves the acylation of L-homoserine lactone with 3-oxopentanoyl chloride under basic conditions.[1][2]

Materials:

Procedure:

  • Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate at 0°C.

  • To this solution, add a solution of 3-oxopentanoyl chloride in dichloromethane dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Method 2: Meldrum's Acid Route

This route provides a robust method for synthesizing β-ketoamide AHLs.[1]

Materials:

Procedure:

  • Synthesis of the β-ketoester:

    • Dissolve Meldrum's acid in anhydrous dichloromethane and cool to 0°C.

    • Add pyridine dropwise, followed by the dropwise addition of propanoyl chloride.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Add methanol to the crude adduct and reflux for 4 hours.

    • Remove the methanol under reduced pressure to yield the crude methyl 3-oxopentanoate (B1256331).

  • Acylation of L-homoserine lactone:

    • Dissolve L-homoserine lactone hydrobromide and the crude methyl 3-oxopentanoate in anhydrous dichloromethane.

    • Add triethylamine to the mixture and stir at room temperature overnight.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Mandatory Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates the general mechanism of quorum sensing mediated by N-acyl-homoserine lactones.

QuorumSensing cluster_bacteria Gram-Negative Bacterium cluster_extracellular Extracellular Environment LuxI LuxI-type Synthase AHL 3-oxo-C5-HSL LuxI->AHL Synthesis LuxR LuxR-type Receptor DNA Target Genes LuxR->DNA Activation AHL->LuxR Binding AHL_out 3-oxo-C5-HSL AHL->AHL_out Diffusion Response Quorum Sensing Response DNA->Response Gene Expression AHL_out->LuxR Re-entry at high concentration

Caption: Quorum sensing pathway mediated by this compound.

Synthesis Workflow: Schotten-Baumann Method

The diagram below outlines the key steps in the synthesis of this compound using the Schotten-Baumann reaction.

SynthesisWorkflow arrow arrow start Start Materials: L-homoserine lactone hydrobromide, 3-oxopentanoyl chloride reaction Acylation Reaction (Schotten-Baumann Conditions) start->reaction workup Workup: - Phase Separation - Extraction - Drying reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the Schotten-Baumann synthesis of 3-oxo-C5-HSL.

References

Application Notes and Protocols for the Quantification of N-(3-Oxopentanoyl)-L-homoserine lactone using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. AHLs are crucial components of quorum sensing (QS) systems in Gram-negative bacteria, enabling them to regulate gene expression in a cell-density-dependent manner. This coordinated behavior includes the production of virulence factors and biofilm formation, making QS an attractive target for novel antimicrobial therapies. The accurate quantification of specific AHLs like 3-oxo-C5-HSL is essential for studying bacterial communication, screening for QS inhibitors, and developing anti-pathogenic drugs. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust and reliable method for the quantification of 3-oxo-C5-HSL in various biological samples, including bacterial culture supernatants.

Signaling Pathway

N-acyl homoserine lactones, such as 3-oxo-C5-HSL, are key signaling molecules in bacterial quorum sensing circuits. The canonical LuxI/LuxR quorum sensing system, first identified in Vibrio fischeri, serves as a model for understanding this process. In this pathway, a LuxI-type synthase produces the AHL signal molecule. As the bacterial population density increases, the concentration of the AHL in the environment surpasses a threshold. The AHL then diffuses back into the bacterial cells and binds to a LuxR-type transcriptional regulator. This complex then activates or represses the transcription of target genes, leading to a coordinated population-wide response.

QuorumSensingPathway cluster_bacterium Gram-Negative Bacterium cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL 3-oxo-C5-HSL (Signal Molecule) LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding AHL->AHL_out Diffusion (Low Cell Density) GeneExpression Target Gene Expression LuxR->GeneExpression Activation/ Repression Phenotype Coordinated Phenotype (e.g., Biofilm Formation, Virulence Factor Production) GeneExpression->Phenotype AHL_out->AHL Diffusion (High Cell Density) ExperimentalWorkflow Start Bacterial Culture Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Analysis Filtration->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis End Results DataAnalysis->End

Application Note: Quantification of 3-oxo-pentanoyl-homoserine lactone (3-oxo-C5-HSL) using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a small signaling molecule involved in quorum sensing, a cell-to-cell communication process in Gram-negative bacteria. Quorum sensing allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The accurate detection and quantification of 3-oxo-C5-HSL are crucial for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing drugs. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of N-acyl homoserine lactones (AHLs), including 3-oxo-C5-HSL. This application note details a protocol for the analysis of 3-oxo-C5-HSL by GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

This method is based on the conversion of the polar and thermally labile 3-oxo-C5-HSL into a more volatile and stable derivative suitable for GC-MS analysis. A two-step derivatization process is often employed where the keto group is first protected by methoximation, followed by silylation of the hydroxyl group of the homoserine lactone ring to enhance volatility and improve chromatographic peak shape.[1] Alternatively, for 3-oxo-AHLs, derivatization with pentafluorobenzyl oxime can be utilized, enabling highly sensitive detection using electron capture-negative ionization mass spectrometry.[2][3] Electron ionization (EI) mass spectrometry of AHLs typically yields a characteristic fragment ion at m/z 143, which is useful for screening and identification.[4][5] Quantification is achieved by using a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocols

1. Sample Preparation (from bacterial culture)

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant to pH < 3 with a suitable acid (e.g., hydrochloric acid).

    • Perform liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate.

    • Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer.

    • Repeat the extraction process two more times and pool the organic extracts.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) for derivatization.

  • Solid-Phase Extraction (SPE) - Alternative:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

    • Load the acidified bacterial supernatant onto the cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Elute the AHLs with methanol or acetonitrile.[6]

    • Evaporate the eluate to dryness and reconstitute as described above.

2. Derivatization

  • Silylation (General Purpose):

    • To the dried sample extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

    • Incubate the mixture at 70°C for 30-60 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

  • Pentafluorobenzyloxime (PFBO) Derivatization (for 3-oxo-AHLs):

    • Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) in pyridine.

    • Add the PFBHA·HCl solution to the dried sample extract.

    • Incubate at 60-80°C for 30 minutes to form the oxime derivative of the 3-oxo group.[2][3]

    • Evaporate the solvent and then proceed with silylation of the hydroxyl group as described above if necessary.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection: 1-2 µL of the derivatized sample in splitless mode.

  • Injector Temperature: 250-280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Mode:

      • Full Scan: m/z 40-500 for initial identification of compounds.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for enhanced sensitivity and quantification.[5] For AHLs, the prominent fragment at m/z 143 is often used.[4][5] Other specific ions for the derivatized 3-oxo-C5-HSL should be determined from its mass spectrum.

Data Presentation

Table 1: Characteristic Mass Fragments for AHLs

Compound ClassKey Fragment (m/z)DescriptionReference
General AHLs143Common fragment from the homoserine lactone moiety after McLafferty rearrangement.[4][5]
General AHLs71, 57, 43Other minor fragment ions.[4]

Table 2: Example Quantitative Data for AHLs (Note: Specific data for 3-oxo-C5-HSL will vary by method)

CompoundLimit of Detection (LOD)MatrixReference
N-butanoyl-HSL2.14 µg/LStandard Solution[5]
N-hexanoyl-HSL3.59 µg/LStandard Solution[5]
N-octanoyl-HSL2.71 µg/LStandard Solution[5]
Various AHLs0.75-1.25 µg/kgSoil[8]
Various AHLsas low as 10 ppt (B1677978) (LC-MS/MS)Biological Samples[9]

Note: The sensitivity of GC-MS/MS methods for AHLs can be one to three orders of magnitude higher than LC-MS/MS for smaller AHLs, while LC-MS/MS is often more sensitive for larger, more hydrophobic AHLs.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis bacterial_culture Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) bacterial_culture->extraction spe Solid-Phase Extraction (C18 Cartridge) bacterial_culture->spe Alternative dry_down Evaporation to Dryness extraction->dry_down spe->dry_down derivatization Silylation (e.g., BSTFA) or PFBO Derivatization dry_down->derivatization gcms GC-MS Analysis (SIM or Full Scan) derivatization->gcms data_analysis Data Processing & Quantification gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis of 3-oxo-C5-HSL.

quorum_sensing_pathway cluster_bacteria Gram-Negative Bacterium luxI AHL Synthase (e.g., LuxI) ahl 3-oxo-C5-HSL (AHL) luxI->ahl precursors Cellular Precursors precursors->luxI ahl_out 3-oxo-C5-HSL ahl->ahl_out Diffusion out (Low cell density) luxR Receptor Protein (e.g., LuxR) complex AHL-Receptor Complex luxR->complex dna Target Genes complex->dna Binds & Activates response Quorum Sensing Response (e.g., Biofilm Formation, Virulence) dna->response ahl_in 3-oxo-C5-HSL ahl_out->ahl_in Diffusion in (High cell density) ahl_in->luxR

Caption: Simplified quorum sensing signaling pathway in Gram-negative bacteria.

References

Application Notes: N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) in Bacterial Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2] In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs).[1][3][4] These molecules are synthesized by LuxI-type enzymes and, upon reaching a critical concentration, bind to LuxR-type transcriptional regulators.[2] This complex then modulates the expression of target genes, controlling processes such as virulence factor production, motility, and, most notably, biofilm formation.[3][5]

N-(3-Oxopentanoyl)-L-homoserine lactone, a member of the 3-oxo-substituted AHL family, is a key signaling molecule in various bacterial species. Its primary role in research is to investigate the induction, inhibition, or modulation of biofilm formation. By adding exogenous 3-oxo-C5-HSL to bacterial cultures, researchers can study its specific effects on QS-regulated genes, dissect signaling pathways, and screen for potential anti-biofilm agents that may act as antagonists to the 3-oxo-C5-HSL/LuxR system. These assays are fundamental in microbiology, drug discovery, and materials science to understand and control bacterial colonization on both medical and industrial surfaces.

Data Presentation

The effect of AHLs on biofilm formation is typically dose-dependent. Below are representative data tables illustrating how AHLs and their analogs can influence biofilm development.

Table 1: Representative Data on Concentration of 3-Oxo-AHLs in Pseudomonas aeruginosa Biofilms

This table shows the measured concentrations of various endogenous 3-oxo-AHLs found within a mature P. aeruginosa biofilm and its surrounding liquid (effluent), demonstrating the high concentration of these signaling molecules within the biofilm matrix.

N-Acyl Homoserine Lactone (AHL)Concentration in Biofilm (µM)Concentration in Effluent (nM)
N-3-oxo-dodecanoyl homoserine lactone (OdDHL)632 +/- 38114 +/- 3
N-3-oxo-tetradecanoyl homoserine lactone (OtDHL)40 +/- 151.5 +/- 0.7
N-3-oxo-decanoyl homoserine lactone (ODHL)3 +/- 21 +/- 0.1
N-3-oxo-octanoyl homoserine lactone (OOHL)Not Detected0.1 +/- 0.1
Source: Adapted from a study on P. aeruginosa biofilms.[6]

Table 2: Representative Data on Inhibition of Biofilm Formation by a Synthetic HSL Analog

This table demonstrates the dose-dependent inhibitory effect of a synthetic N-acyl-homoserine lactone (L-HSL) analog on biofilm formation and dispersion in P. aeruginosa. This illustrates a common experimental goal: finding compounds that disrupt QS-mediated biofilm development.

Concentration of L-HSL (µM)Biofilm Formation Inhibition (%)Pre-formed Biofilm Dispersion (%)
10No significant impactSlight dispersing effect
100Significant reduction~20%
20036.71%36.27%
Source: Adapted from a study on a synthetic QS inhibitor in P. aeruginosa.[7]

Signaling Pathway and Experimental Workflow

BiofilmAssayWorkflow prep 1. Prepare Bacterial Inoculum (Overnight culture diluted 1:100) setup 2. Assay Setup (Add bacteria and 3-oxo-C5-HSL dilutions to 96-well plate) prep->setup incubate 3. Incubation (Static, 24-48 hours at optimal temperature) setup->incubate wash1 4. Remove Planktonic Cells (Discard supernatant, wash wells with PBS) incubate->wash1 stain 5. Crystal Violet Staining (Add 0.1% CV solution, incubate 15 min) wash1->stain wash2 6. Wash Excess Stain (Rinse wells with water) stain->wash2 solubilize 7. Solubilize Bound Stain (Add 95% ethanol (B145695) or 33% acetic acid) wash2->solubilize read 8. Quantify Biofilm (Measure absorbance at OD 570-595 nm) solubilize->read

Experimental Protocols

Protocol 1: Crystal Violet Microtiter Plate Biofilm Assay

This protocol provides a quantitative method to assess the impact of exogenous 3-oxo-C5-HSL on biofilm formation under static conditions.[3]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Vibrio fischeri)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • This compound (3-oxo-C5-HSL) stock solution (e.g., 10 mM in DMSO)

  • Sterile, flat-bottom 96-well polystyrene microtiter plates

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 95% Ethanol or 33% Acetic Acid

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at the optimal temperature (e.g., 37°C) with agitation (e.g., 180 rpm).[4]

    • The following day, dilute the overnight culture 1:100 in fresh, pre-warmed growth medium.[8]

  • Assay Setup:

    • Prepare serial dilutions of the 3-oxo-C5-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).

    • Include a solvent control containing the highest concentration of DMSO used in the dilutions.

    • Include a negative control (medium only) to check for sterility and background staining.

    • Dispense 200 µL of the diluted bacterial culture into each well of the 96-well plate.

    • Add the corresponding 3-oxo-C5-HSL dilutions or controls to the wells. It is recommended to perform each condition in at least triplicate.

  • Incubation for Biofilm Formation:

    • Cover the plate with a sterile lid to prevent contamination and evaporation.

    • Incubate the plate under static (non-shaking) conditions for 24 to 48 hours at the bacterium's optimal growth temperature.[7][8]

  • Staining the Biofilm:

    • After incubation, carefully discard the liquid content from each well by inverting the plate.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) cells.[7][8]

    • Add 150-200 µL of 0.1% crystal violet solution to each well, ensuring the entire surface is covered.

    • Incubate at room temperature for 15 minutes.[7]

  • Quantification:

    • Discard the crystal violet solution and wash the plate three times with PBS or distilled water to remove excess stain.

    • Invert the plate and tap gently on a paper towel to remove any remaining liquid and allow it to air dry.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet stain.[7][8]

    • Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary, to ensure complete solubilization.

    • Transfer 150 µL of the solubilized stain from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance (Optical Density) at a wavelength between 570 and 595 nm using a microplate reader.[7] The absorbance value is directly proportional to the amount of biofilm formed.

Protocol 2: Visualization of Biofilm Structure by Scanning Electron Microscopy (SEM)

This protocol outlines a method to prepare biofilm samples grown in the presence of 3-oxo-C5-HSL for high-resolution imaging.

Materials:

  • Sterile glass coverslips or other material of interest placed in a 6-well or 12-well plate.

  • Bacterial culture and 3-oxo-C5-HSL prepared as in Protocol 1.

  • 2.5% Glutaraldehyde (B144438) in PBS (for fixing).

  • Ethanol series (50%, 70%, 80%, 90%, 95%, 100%) for dehydration.

  • Critical point dryer and sputter coater.

Procedure:

  • Biofilm Growth on Surfaces:

    • Place sterile coverslips into the wells of a sterile multi-well plate.

    • Add 2 mL of the 1:100 diluted bacterial culture containing the desired concentrations of 3-oxo-C5-HSL to each well.

    • Incubate statically at the optimal temperature for 24-72 hours to allow biofilm formation on the coverslips.[7]

  • Fixation:

    • Carefully remove the culture medium from each well.

    • Gently wash the coverslips three times with sterile PBS to remove non-adherent cells.[7]

    • Add 2 mL of 2.5% glutaraldehyde solution to each well and fix the biofilms overnight at 4°C.[7]

  • Dehydration:

    • Remove the glutaraldehyde and wash the coverslips three times with sterile PBS.

    • Dehydrate the biofilms by sequentially immersing the coverslips in an ethanol gradient (e.g., 50%, 70%, 80%, 90%, 95%) for 15 minutes at each concentration.[7][9]

    • Finally, immerse the coverslips twice in 100% ethanol for 20 minutes each.[9]

  • Drying and Coating:

    • Dry the samples using a critical point dryer to preserve the three-dimensional structure of the biofilm.

    • Mount the dried coverslips onto SEM stubs using carbon tape.

    • Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.

  • Imaging:

    • Visualize the biofilm structure using a scanning electron microscope at various magnifications. This will reveal details about cell morphology, aggregation, and the extracellular matrix.

References

Application Notes and Protocols for Gene Expression Analysis with N-(3-Oxopentanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. N-(3-Oxopentanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C5-homoserine lactone (3OC5-HSL), is a member of this family. While extensive research has been conducted on other AHLs, such as N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) in Vibrio fischeri and N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) in Pseudomonas aeruginosa, specific quantitative data on gene expression changes induced by OOHL is limited in publicly available literature.

These application notes provide a comprehensive framework for researchers to investigate the effects of OOHL on gene expression in both bacterial and host systems. The protocols and methodologies are based on established techniques for studying other well-characterized AHLs and can be readily adapted for OOHL.

I. Overview of N-acyl homoserine lactone-mediated Gene Regulation

AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription. This regulatory circuit controls a wide array of physiological processes in bacteria, including biofilm formation, virulence factor production, and bioluminescence.[1][2][3][4]

Beyond their role in intra-species communication, AHLs can also influence the gene expression of host organisms, modulating immune responses and other cellular processes.[5]

II. Key Applications in Research and Drug Development

  • Antimicrobial Drug Discovery: Understanding how OOHL regulates virulence gene expression can inform the development of quorum sensing inhibitors (QSIs) as novel anti-infective agents.

  • Modulation of Host-Pathogen Interactions: Investigating the impact of OOHL on host cell gene expression can reveal mechanisms of bacterial pathogenesis and host immune evasion.

  • Biofilm Formation and Control: Studying the genes regulated by OOHL that are involved in biofilm development can lead to new strategies for preventing and treating biofilm-associated infections.

  • Symbiotic and Environmental Microbiology: Elucidating the role of OOHL in bacterial communication within complex microbial communities.

III. Data Presentation: Gene Expression Analysis

Table 1: Hypothetical qRT-PCR Analysis of OOHL-regulated Genes in a Bacterial Model

GeneFunctionFold Change (OOHL-treated vs. Control)p-value
luxIAHL synthase+5.2<0.01
luxRTranscriptional regulator+2.8<0.05
virAVirulence factor A+8.1<0.001
bioBBiofilm formation protein+4.5<0.01
motYMotility protein-3.0<0.05

Table 2: Hypothetical RNA-Seq Analysis of Differentially Expressed Genes in Host Cells Treated with OOHL

GeneGene Ontology (GO) TermFold Change (OOHL-treated vs. Control)FDR (q-value)
IL-8Inflammatory response+6.7<0.01
TNF-αInflammatory response+4.2<0.01
NFKBIANF-κB signaling pathway-2.5<0.05
MUC5ACMucin production+3.9<0.01
CASP3Apoptosis+2.1<0.05

IV. Experimental Protocols

A. Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Bacterial Gene Expression

This protocol details the steps for analyzing the expression of specific target genes in a bacterial culture treated with OOHL.

1. Bacterial Culture and OOHL Treatment:

  • Grow the bacterial strain of interest (e.g., a Vibrio or Pseudomonas species) in appropriate liquid media to the desired optical density (OD), typically early to mid-logarithmic phase.
  • Prepare a stock solution of OOHL in a suitable solvent (e.g., DMSO or ethanol).
  • Add OOHL to the bacterial culture at the desired final concentration. A vehicle control (solvent only) must be run in parallel.
  • Incubate the cultures for a defined period to allow for changes in gene expression.

2. RNA Extraction:

  • Harvest bacterial cells by centrifugation.
  • Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.

4. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., 16S rRNA), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
  • Perform the qRT-PCR using a real-time PCR instrument.
  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

B. Protocol 2: RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling

This protocol provides a general workflow for a comprehensive analysis of the transcriptome of bacteria or host cells in response to OOHL.

1. Sample Preparation:

  • Culture and treat the cells (bacterial or eukaryotic) with OOHL and a vehicle control as described in Protocol 1.
  • Extract total RNA as described in Protocol 1. High-quality RNA is crucial for RNA-seq.

2. Library Preparation:

  • For bacteria: Deplete ribosomal RNA (rRNA) from the total RNA sample using a bacterial rRNA removal kit.
  • For eukaryotes: Purify messenger RNA (mRNA) using oligo(dT) magnetic beads.
  • Fragment the rRNA-depleted or mRNA-purified RNA.
  • Synthesize first- and second-strand cDNA.
  • Perform end-repair, A-tailing, and adapter ligation.
  • Amplify the library by PCR.
  • Assess the quality and quantity of the library using a bioanalyzer and qPCR.

3. Sequencing:

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

4. Data Analysis:

  • Perform quality control of the raw sequencing reads.
  • Align the reads to the appropriate reference genome (bacterial or host).
  • Quantify gene expression levels.
  • Identify differentially expressed genes between the OOHL-treated and control samples.
  • Perform downstream analysis such as gene ontology (GO) and pathway enrichment analysis.

V. Visualization of Signaling Pathways and Workflows

A. Quorum Sensing Signaling Pathway

QuorumSensing Quorum Sensing Pathway with OOHL cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI-type Synthase OOHL_in OOHL LuxI->OOHL_in Synthesis LuxR LuxR-type Regulator LuxR_OOHL Active Complex Gene_Expression Target Gene Expression (e.g., virulence, biofilm) DNA Promoter DNA->Gene_Expression Activation/ Repression OOHL_in->LuxR Binding OOHL_out OOHL OOHL_in->OOHL_out Diffusion LuxR_OOHL->DNA Binds to lux box

Caption: A generalized quorum sensing circuit mediated by this compound (OOHL).

B. Experimental Workflow for Gene Expression Analysis

ExperimentalWorkflow Workflow for Gene Expression Analysis cluster_experiment Experimental Phase cluster_analysis Analysis Phase Start Bacterial/Host Cell Culture Treatment Treatment with OOHL and Vehicle Control Start->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Data_Analysis Data Analysis (Fold Change, DEGs) qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: Workflow for analyzing gene expression changes induced by OOHL.

VI. Concluding Remarks

The study of this compound and its impact on gene expression holds significant potential for advancing our understanding of bacterial communication and host-pathogen interactions. While direct quantitative data for OOHL remains to be extensively published, the protocols and frameworks provided in these application notes offer a robust starting point for researchers to explore its biological functions. By adapting these established methodologies, scientists can generate valuable data to elucidate the role of OOHL in various biological systems, paving the way for novel therapeutic interventions and a deeper knowledge of microbial signaling networks.

References

Application of 3-oxo-C5-HSL in Microbial Ecology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Study of N-(3-oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) and Related Acyl-Homoserine Lactones in Microbial Ecology

Introduction

This compound, commonly known as 3-oxo-C5-HSL, is a member of the acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are instrumental in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. While extensively studied AHLs like 3-oxo-C12-HSL and 3-oxo-C6-HSL have well-documented roles in virulence and biofilm formation, specific research focusing on 3-oxo-C5-HSL in microbial ecology is less abundant. However, its presence in certain bacterial species, notably those involved in symbiotic relationships, suggests a significant ecological role.

These application notes provide an overview of the known functions of 3-oxo-C5-HSL and offer detailed protocols for the study of AHLs in a microbial ecology context. The methodologies described are broadly applicable and can be adapted for the specific investigation of 3-oxo-C5-HSL.

Known Producers and Ecological Roles of 3-oxo-C5-HSL

While not as widespread as other AHLs, 3-oxo-C5-HSL is produced by certain Gram-negative bacteria, where it is involved in regulating various physiological processes. One of the most notable producers is Rhizobium leguminosarum, a bacterium that engages in nitrogen-fixing symbiosis with leguminous plants. In this context, quorum sensing mediated by AHLs, including potentially 3-oxo-C5-HSL, is thought to play a role in optimizing the symbiotic relationship.

Table 1: Selected Acyl-Homoserine Lactones and Their Producing Bacteria

Acyl-Homoserine Lactone (AHL)AbbreviationProducing Bacteria (Examples)Key Regulated Processes
This compound3-oxo-C5-HSLRhizobium leguminosarumSymbiosis-related functions
N-(3-oxohexanoyl)-L-homoserine lactone3-oxo-C6-HSLVibrio fischeri, Yersinia enterocoliticaBioluminescence, Virulence
N-(3-oxooctanoyl)-L-homoserine lactone3-oxo-C8-HSLAgrobacterium tumefaciensPlasmid conjugation, Virulence
N-(3-oxodecanoyl)-L-homoserine lactone3-oxo-C10-HSLPseudomonas aeruginosaBiofilm formation, Virulence
N-(3-oxododecanoyl)-L-homoserine lactone3-oxo-C12-HSLPseudomonas aeruginosaVirulence factor production, Biofilm formation
N-butanoyl-L-homoserine lactoneC4-HSLPseudomonas aeruginosaVirulence, Biofilm formation

Signaling Pathway: The LuxI/LuxR System

The synthesis and perception of 3-oxo-C5-HSL and other AHLs are typically governed by a LuxI/LuxR-type quorum-sensing system. The LuxI homolog is the synthase enzyme responsible for producing the specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold. The AHL then diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

A generalized LuxI/LuxR quorum-sensing pathway for AHL signaling.

Experimental Protocols

Investigating the role of 3-oxo-C5-HSL in microbial ecology requires robust methods for its extraction, detection, and quantification, as well as bioassays to determine its functional effects.

Protocol 1: Extraction of AHLs from Bacterial Cultures

This protocol describes a general method for extracting AHLs from liquid bacterial cultures using solvent extraction.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 50 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Solvent Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Mix vigorously for 2 minutes and then allow the phases to separate. For more efficient extraction, this step can be repeated twice.

  • Organic Phase Collection: Collect the upper organic phase (ethyl acetate layer) containing the AHLs.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.

Protocol 2: Detection of AHLs using Biosensors

Biosensor strains are genetically engineered bacteria that produce a detectable signal (e.g., light, color, or fluorescence) in the presence of specific AHLs.

Materials:

  • AHL extract (from Protocol 1) or synthetic 3-oxo-C5-HSL standard

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) for a broad range of AHLs, or a more specific sensor if available)

  • Appropriate growth medium for the biosensor

  • Microtiter plates (96-well)

  • Plate reader for detecting the biosensor's output (e.g., luminometer, spectrophotometer)

Procedure:

  • Biosensor Culture Preparation: Grow the biosensor strain overnight in its appropriate liquid medium.

  • Assay Setup: In a 96-well microtiter plate, add a fresh subculture of the biosensor to each well.

  • Sample Addition: Add different concentrations of the AHL extract or synthetic 3-oxo-C5-HSL standards to the wells. Include a negative control (solvent only).

  • Incubation: Incubate the plate at the optimal temperature for the biosensor for a sufficient period to allow for signal production (typically several hours).

  • Signal Detection: Measure the output signal (e.g., bioluminescence or absorbance) using a plate reader.

  • Data Analysis: Compare the signal produced by the samples to that of the standards to semi-quantitatively determine the presence of AHLs.

Protocol 3: Quantification of 3-oxo-C5-HSL by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.

Materials:

  • AHL extract (from Protocol 1)

  • Synthetic 3-oxo-C5-HSL standard of known concentration

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

  • Appropriate mobile phases (e.g., acetonitrile (B52724) and water with formic acid)

Procedure:

  • Standard Curve Generation: Prepare a series of dilutions of the synthetic 3-oxo-C5-HSL standard to create a standard curve.

  • Sample Preparation: Filter the resuspended AHL extract through a 0.22 µm filter.

  • LC-MS/MS Analysis: Inject the standards and samples onto the LC-MS/MS system. The analysis is typically performed in positive ion mode, monitoring for the specific parent and fragment ion transitions of 3-oxo-C5-HSL.

  • Data Analysis: Integrate the peak areas for 3-oxo-C5-HSL in both the standards and the samples. Use the standard curve to calculate the concentration of 3-oxo-C5-HSL in the original bacterial culture.

Experimental Workflow for AHL Analysis

The following diagram illustrates a typical workflow for the investigation of 3-oxo-C5-HSL or other AHLs in microbial ecology studies.

AHL_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Culture Bacterial Culture (e.g., Rhizobium) Extraction AHL Extraction (Protocol 1) Culture->Extraction Biosensor Detection using Biosensors (Protocol 2) Extraction->Biosensor Qualitative/ Semi-quantitative LCMS Quantification by LC-MS/MS (Protocol 3) Extraction->LCMS Quantitative Bioassay Functional Bioassays (e.g., Biofilm, Symbiosis) Extraction->Bioassay Functional Analysis Data Data Analysis & Interpretation Biosensor->Data LCMS->Data Bioassay->Data Conclusion Ecological Role of 3-oxo-C5-HSL Data->Conclusion

A standard experimental workflow for the analysis of AHLs.

Applications in Drug Development and Microbial Control

Understanding the role of 3-oxo-C5-HSL and other AHLs in microbial communities opens up avenues for the development of novel antimicrobial strategies. Quorum quenching, the interference with quorum sensing, can be achieved by enzymatic degradation of AHLs or by using antagonist molecules that block the LuxR receptor. These approaches can potentially reduce the virulence of pathogenic bacteria and inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotics. For symbiotic bacteria like Rhizobium, manipulating quorum sensing could be a strategy to enhance their beneficial activities in agriculture.

Conclusion

While specific studies on the application of 3-oxo-C5-HSL in microbial ecology are still emerging, the foundational knowledge of AHL-mediated quorum sensing provides a strong framework for its investigation. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to explore the ecological significance of this and other AHL molecules. Further research into the unique roles of 3-oxo-C5-HSL will undoubtedly contribute to a deeper understanding of the intricate chemical communication networks that govern microbial communities.

Application Notes and Protocols for In Vitro Assays of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assessment of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) activity. The protocols detailed below utilize common bacterial biosensor strains to detect and quantify this short-chain acyl-homoserine lactone (AHL), a key signaling molecule in bacterial quorum sensing (QS). Understanding the activity of 3-oxo-C5-HSL is crucial for research into bacterial communication, virulence, biofilm formation, and for the development of novel anti-quorum sensing therapeutics.

Introduction to this compound (3-oxo-C5-HSL)

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules used by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. As an autoinducer, 3-oxo-C5-HSL diffuses across the bacterial cell membrane and, upon reaching a threshold concentration, binds to a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, often including those responsible for virulence factor production and biofilm formation. The study of 3-oxo-C5-HSL activity is therefore of significant interest in microbiology and medicine.

Overview of In Vitro Bioassays

Several bacterial biosensor strains have been developed to detect the presence and quantify the activity of AHLs. These biosensors typically contain a mutation in the AHL synthase gene (a luxI homolog) but retain a functional AHL receptor protein (a luxR homolog) linked to a reporter gene. When the biosensor is exposed to an exogenous AHL, the receptor is activated, leading to the expression of the reporter gene, which can be easily measured.

Commonly used biosensors for short-chain AHLs like 3-oxo-C5-HSL include:

  • Chromobacterium violaceum CV026: A mutant strain that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs (C4-C8).[1][2]

  • Escherichia coli (lux-based biosensors): Engineered strains of E. coli harboring plasmids with a luxR homolog and the luxCDABE operon as a reporter, which produces light (bioluminescence) in the presence of specific AHLs.

Data Presentation: Quantitative Analysis of Short-Chain 3-oxo-AHL Activity

Bioassay SystemAHL AnalyteTypical Concentration RangeReported EC50 / Detection LimitReporter SignalReference
Chromobacterium violaceum CV0263-oxo-C6-HSL1 - 100 µM~10 µM for violacein inductionViolacein (purple pigment)[1][2]
Agrobacterium tumefaciens A1363-oxo-C8-HSL1 nM - 10 µM~3 nMβ-galactosidase activity[5][6]
E. coli (pSB401 - LuxR-based)3-oxo-C6-HSL10 nM - 1 µM~10 nMBioluminescence[7]

Experimental Protocols

Protocol 1: Agar (B569324) Plate Diffusion Assay using Chromobacterium violaceum CV026

This is a qualitative to semi-quantitative method for detecting 3-oxo-C5-HSL production or activity.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar plates

  • Stock solution of 3-oxo-C5-HSL (in a suitable solvent like DMSO or ethyl acetate)

  • Sterile paper discs or sterile pipette tips for well creation

  • Incubator at 30°C

Procedure:

  • Prepare a fresh overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • Spread-plate 100 µL of the overnight culture onto LB agar plates to create a bacterial lawn.

  • Allow the plates to dry in a laminar flow hood.

  • Method A (Paper Disc): Place sterile paper discs onto the surface of the agar. Pipette a known amount (e.g., 5-10 µL) of the 3-oxo-C5-HSL solution or test sample onto each disc.

  • Method B (Agar Well): Create wells in the agar using a sterile pipette tip or cork borer. Pipette a known amount (e.g., 20-50 µL) of the 3-oxo-C5-HSL solution or test sample into each well.[8]

  • Include a negative control (solvent only) and a positive control (a known concentration of a short-chain AHL like 3-oxo-C6-HSL).

  • Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis: Observe the plates for the appearance of a purple halo around the paper discs or wells. The diameter of the purple zone is proportional to the concentration of the AHL.

Protocol 2: Quantitative Violacein Inhibition Assay

This assay is used to quantify the ability of a compound to inhibit 3-oxo-C5-HSL-induced violacein production.

Materials:

  • Chromobacterium violaceum CV026

  • LB broth

  • 96-well microtiter plate

  • 3-oxo-C5-HSL stock solution

  • Test compound stock solution

  • Microplate reader capable of measuring absorbance at 590 nm

  • Incubator shaker at 30°C

Procedure:

  • Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.

  • Dilute the overnight culture 1:10 in fresh LB broth.

  • In a 96-well plate, add 100 µL of the diluted CV026 culture to each well.

  • Add a fixed, sub-maximal concentration of 3-oxo-C5-HSL to each well (e.g., a concentration that gives a strong but not saturated purple color, to be determined empirically).

  • Add serial dilutions of the test compound to the wells. Include a positive control (CV026 + 3-oxo-C5-HSL, no test compound) and a negative control (CV026 + solvent).

  • Incubate the plate at 30°C with shaking for 24 hours.

  • After incubation, quantify the violacein production. One common method is to lyse the cells with DMSO and measure the absorbance of the supernatant.

  • Data Analysis: Measure the absorbance at 590 nm. The percentage of violacein inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_sample) / OD_control] * 100

Protocol 3: β-Galactosidase Assay using Agrobacterium tumefaciens A136

This is a quantitative assay for AHL activity based on the induction of the lacZ gene.

Materials:

  • Agrobacterium tumefaciens A136

  • AT minimal medium

  • 3-oxo-C5-HSL stock solution

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

  • Z-buffer

  • Sodium carbonate (Na2CO3) solution

  • Microplate reader or spectrophotometer (420 nm)

Procedure:

  • Grow an overnight culture of A. tumefaciens A136 in a suitable medium at 28°C.

  • Inoculate fresh AT minimal medium with the overnight culture to an OD600 of ~0.1.

  • Add serial dilutions of 3-oxo-C5-HSL or the test sample to the cultures.

  • Incubate the cultures at 28°C with shaking until they reach mid-log phase (OD600 ~0.4-0.6).

  • Perform a standard Miller assay for β-galactosidase activity: a. Measure the OD600 of the cultures. b. Lyse the cells (e.g., with chloroform (B151607) and SDS). c. Add ONPG solution and incubate at 28°C until a yellow color develops. d. Stop the reaction by adding Na2CO3. e. Measure the absorbance at 420 nm (A420).

  • Data Analysis: Calculate the β-galactosidase activity in Miller Units using the formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL. Plot the Miller Units against the concentration of 3-oxo-C5-HSL to generate a dose-response curve.[6]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of 3-oxo-C5-HSL in a LuxR-type System

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3_oxo_C5_HSL_out 3-oxo-C5-HSL 3_oxo_C5_HSL_in 3-oxo-C5-HSL 3_oxo_C5_HSL_out->3_oxo_C5_HSL_in Passive Diffusion LuxR LuxR-type Receptor (e.g., CviR, TraR) 3_oxo_C5_HSL_in->LuxR Binds to LuxR_AHL_complex LuxR-AHL Complex (Active) LuxR->LuxR_AHL_complex DNA Promoter Region (lux box) LuxR_AHL_complex->DNA Binds to Reporter_Gene Reporter Gene (e.g., violacein synthesis, lacZ, lux operon) DNA->Reporter_Gene Activates Transcription Reporter_Product Reporter Product (Pigment, Enzyme, Light) Reporter_Gene->Reporter_Product Leads to

Caption: Signaling pathway of 3-oxo-C5-HSL activating a LuxR-type receptor.

Experimental Workflow for Quantitative Violacein Inhibition Assay

Violacein_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis arrow -> prep_culture 1. Prepare overnight culture of C. violaceum CV026 prep_dilution 2. Dilute culture in fresh LB broth prep_culture->prep_dilution prep_plate 3. Dispense diluted culture into 96-well plate prep_dilution->prep_plate add_AHL 4. Add 3-oxo-C5-HSL to all wells prep_plate->add_AHL add_compound 5. Add serial dilutions of test compound add_AHL->add_compound add_controls 6. Include positive and negative controls add_compound->add_controls incubate 7. Incubate at 30°C with shaking for 24h add_controls->incubate quantify 8. Quantify violacein (e.g., DMSO lysis) incubate->quantify measure 9. Measure absorbance at 590 nm quantify->measure calculate 10. Calculate % inhibition measure->calculate

Caption: Workflow for the quantitative violacein inhibition assay.

Logical Relationship of Biosensor Components in Agrobacterium tumefaciens A136

Agrobacterium_Biosensor_Logic AHL 3-oxo-C5-HSL TraR TraR Protein Inactive Monomer AHL:port->TraR Binds TraR_AHL TraR-AHL Complex Active Dimer TraR->TraR_AHL Dimerizes tra_promoter tra Promoter Contains tra box TraR_AHL->tra_promoter Binds lacZ lacZ Gene Reporter tra_promoter->lacZ Activates Transcription beta_gal β-galactosidase Enzyme lacZ->beta_gal Translation ONPG ONPG Substrate (Colorless) beta_gal->ONPG Cleaves ONP o-nitrophenol Product (Yellow) ONPG->ONP

Caption: Logical flow of the A. tumefaciens A136 biosensor response.

References

Application Notes and Protocols for Studying N-(3-Oxopentanoyl)-L-homoserine lactone-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for studying the interactions between the quorum-sensing molecule N-(3-Oxopentanoyl)-L-homoserine lactone (OOHSL) and its cognate protein receptors, typically of the LuxR family. Understanding these interactions is crucial for developing novel anti-virulence and anti-biofilm strategies.

Data Presentation: Quantitative Analysis of OOHSL-Protein Interactions

While specific binding data for OOHSL is not extensively available, data from closely related short-chain N-acyl homoserine lactones (AHLs) provide valuable insights into the expected binding affinities. The following table summarizes representative quantitative data for the interaction of a similar molecule, N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), with its cognate receptor, CarR, from Erwinia carotovora. This data is presented as a reference for expected binding constants when studying OOHSL.

LigandProtein ReceptorTechnique UsedDissociation Constant (Kd)Stoichiometry (Ligand:Protein)Reference
N-(3-oxohexanoyl)-L-homoserine lactone (OHHL)CarRFluorescence Quenching~ 2 µM1:1 (per monomer)[1]

Signaling Pathway

The canonical signaling pathway for OOHSL and other acyl-homoserine lactones involves a LuxI-type synthase and a LuxR-type receptor. At low cell densities, the concentration of OOHSL is low. As the bacterial population grows, the concentration of OOHSL, synthesized by a LuxI homolog, increases and diffuses across the cell membrane. Once a threshold concentration is reached, OOHSL binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor. This binding event induces a conformational change in the receptor, leading to its dimerization and stabilization. The OOHSL-LuxR dimer then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This regulation controls a variety of phenotypes, including virulence factor production and biofilm formation[2][3][4][5].

OOHSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_synthesis Synthesis OOHSL_out OOHSL LuxI LuxI-type Synthase OOHSL_in OOHSL LuxI->OOHSL_in synthesis Acyl_ACP Acyl-ACP Acyl_ACP->LuxI SAM SAM SAM->LuxI LuxR_inactive Inactive LuxR Monomer LuxR_active Active OOHSL-LuxR Complex (Dimer) LuxR_inactive->LuxR_active dimerization & activation OOHSL_in->OOHSL_out diffusion OOHSL_in->LuxR_inactive binding lux_box lux Box (Promoter Region) LuxR_active->lux_box binding Target_Genes Target Genes mRNA mRNA Target_Genes->mRNA transcription Proteins Virulence Factors, Biofilm Proteins, etc. mRNA->Proteins translation Phenotypic\nResponse Phenotypic Response Proteins->Phenotypic\nResponse

Caption: OOHSL-mediated quorum sensing signaling pathway.

Experimental Protocols

Herein are detailed protocols for three key experimental techniques used to characterize the interaction between OOHSL and its protein receptors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment[6][7][8][9][10].

Experimental Workflow:

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the target LuxR-type protein. A common method is to use an expression system (e.g., E. coli) with an affinity tag (e.g., His-tag) for purification.

    • Synthesize or purchase high-purity OOHSL.

    • Accurately determine the concentrations of the protein and OOHSL stock solutions.

  • Buffer Preparation and Dialysis:

    • Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The buffer should be compatible with both the protein and the ligand and have a low ionization enthalpy to minimize buffer-induced heat changes.

    • Dialyze both the protein and the OOHSL solution against the same batch of buffer overnight at 4°C to ensure a perfect match of buffer composition.

  • Sample Preparation for ITC:

    • Prepare the final protein and OOHSL solutions by diluting the dialyzed stocks with the dialysis buffer. Typical concentrations are 10-50 µM for the protein in the sample cell and 100-500 µM for OOHSL in the syringe.

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent bubble formation in the ITC cell and syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the OOHSL solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the OOHSL solution into the protein solution while monitoring the heat changes.

    • A control experiment, titrating OOHSL into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change peaks to obtain a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (OOHSL) to a ligand (protein) immobilized on a sensor chip in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon)[11][12][13][14][15].

Experimental Workflow:

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Protocol:

  • Preparation:

    • Purify the LuxR-type protein to >95% purity.

    • Prepare a running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).

    • Inject the protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of OOHSL dilutions in the running buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

    • Inject the OOHSL solutions sequentially over the immobilized protein surface, starting with the lowest concentration.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Between each OOHSL injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound ligand.

  • Data Analysis:

    • The binding data is recorded as a sensorgram (response units vs. time).

    • Fit the sensorgrams from the different OOHSL concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.

    • Calculate the Kd from the ratio of koff/kon.

Affinity Chromatography

Affinity chromatography can be used to identify and purify proteins that bind to OOHSL. In this technique, OOHSL or an analog is immobilized on a solid support, and a cell lysate or protein mixture is passed over this matrix. Proteins that bind to the immobilized OOHSL are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified.

Experimental Workflow:

Caption: Affinity Chromatography experimental workflow for OOHSL-binding proteins.

Protocol:

  • Preparation of Affinity Matrix:

    • Chemically couple OOHSL or a derivative with a reactive group to an activated chromatography resin (e.g., NHS-activated sepharose).

    • Block any remaining active groups on the resin.

  • Protein Extraction:

    • Grow the bacterial strain of interest and prepare a cell lysate under conditions that maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Pack a column with the OOHSL-conjugated resin.

    • Equilibrate the column with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Load the clarified cell lysate onto the column.

    • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of free OOHSL) or by changing the buffer conditions (e.g., altering pH or ionic strength).

    • Collect the eluted fractions and analyze the protein content by SDS-PAGE.

    • Excise protein bands of interest and identify them using mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL) in culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of C5-oxo-HSL in my experiments?

A1: The stability of C5-oxo-HSL, like other N-acyl-homoserine lactones (AHLs), is primarily influenced by three main factors: pH, temperature, and the presence of degrading enzymes in the culture medium.

Q2: How does pH affect the stability of C5-oxo-HSL?

A2: C5-oxo-HSL is susceptible to pH-dependent lactonolysis, a process where the homoserine lactone ring is hydrolyzed and opened. This degradation is significantly accelerated under alkaline conditions (pH > 7). Conversely, acidic conditions (pH < 7) can help to stabilize the molecule and may even partially reverse the hydrolysis of the lactone ring.[1][2] For optimal stability, it is recommended to maintain a slightly acidic to neutral pH in your culture media if your experimental design allows.

Q3: What is the effect of temperature on C5-oxo-HSL stability?

A3: Higher temperatures increase the rate of C5-oxo-HSL degradation. Storing stock solutions and samples at low temperatures (-20°C or -80°C) is crucial for long-term stability. During experiments, it is important to be aware that incubation at physiological temperatures (e.g., 37°C) will accelerate the degradation of C5-oxo-HSL compared to lower temperatures.[1][2]

Q4: Can components of the culture media degrade C5-oxo-HSL?

A4: Yes, certain microorganisms, if present as contaminants or as part of a co-culture, can produce enzymes that degrade AHLs.[3] The two main classes of these enzymes are AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the acyl side chain. It is important to work with sterile media and axenic cultures to minimize enzymatic degradation.

Q5: How does the acyl chain length of an AHL affect its stability?

A5: Generally, AHLs with shorter acyl chains are less stable than those with longer acyl chains.[1][2] While specific data for C5-oxo-HSL is limited, it is expected to be less stable than longer-chain AHLs like 3-oxo-C12-HSL.

Troubleshooting Guides

Issue 1: Inconsistent or no biological activity of C5-oxo-HSL.
  • Potential Cause: Degradation of C5-oxo-HSL due to improper storage or experimental conditions.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of C5-oxo-HSL. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or below.

    • Check Media pH: Measure the pH of your culture medium before and after cell growth. A significant increase in pH during the experiment could indicate that the medium has become alkaline, leading to C5-oxo-HSL degradation. Consider buffering the medium if pH shifts are a recurring issue.

    • Control for Enzymatic Degradation: If you suspect enzymatic degradation, prepare a cell-free supernatant from your culture and incubate it with a known concentration of C5-oxo-HSL. Measure the remaining C5-oxo-HSL concentration over time using HPLC or a biosensor assay.

    • Minimize Incubation Time: If possible, reduce the duration of experiments at higher temperatures to minimize thermal degradation.

Issue 2: High variability in results between replicate experiments.
  • Potential Cause: Inconsistent concentrations of active C5-oxo-HSL.

  • Troubleshooting Steps:

    • Standardize C5-oxo-HSL Addition: Ensure that C5-oxo-HSL is added to all experimental replicates at the same time and from the same freshly prepared dilution.

    • Homogenize Media: After adding C5-oxo-HSL to the culture medium, ensure it is thoroughly mixed before dispensing it into individual culture vessels.

    • Monitor Environmental Conditions: Maintain consistent temperature and incubation conditions for all replicates.

Quantitative Data Summary

FactorConditionEffect on AHL StabilityReference
pH Alkaline (pH > 7)Decreased (Lactonolysis)[1][2]
Acidic (pH < 7)Increased[1]
Temperature Increased TemperatureDecreased[1][2]
Decreased TemperatureIncreased[1]
Acyl Chain Length Shorter ChainGenerally Decreased[1][2]
Longer ChainGenerally Increased[1][2]
Enzymes Presence of AHL lactonases/acylasesDecreased[3]

Experimental Protocols

Protocol 1: Quantification of C5-oxo-HSL using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying C5-oxo-HSL in culture supernatants.

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Filter-sterilize the supernatant through a 0.22 µm filter.

    • Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., formic acid) to stabilize the C5-oxo-HSL.

    • Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate (B1210297). Repeat the extraction three times.

    • Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection: UV detector at a wavelength of 210 nm.

    • Quantification: Create a standard curve using known concentrations of synthetic C5-oxo-HSL. Compare the peak area of the sample to the standard curve to determine the concentration.

Protocol 2: Detection of C5-oxo-HSL using a Biosensor Strain

This protocol describes a common method for detecting the presence of C5-oxo-HSL using a bacterial biosensor strain (e.g., Chromobacterium violaceum CV026 or an Agrobacterium tumefaciens-based biosensor).

  • Preparation of Biosensor Plates:

    • Prepare agar (B569324) plates with the appropriate growth medium for the biosensor strain.

    • Inoculate a molten soft agar overlay with the biosensor strain.

    • Pour the inoculated soft agar over the surface of the base agar plates and allow it to solidify.

  • Sample Application:

    • Spot a small volume (e.g., 5-10 µL) of the test sample (e.g., culture supernatant) onto the surface of the biosensor overlay.

    • As a positive control, spot a known concentration of synthetic C5-oxo-HSL.

    • As a negative control, spot sterile medium.

  • Incubation and Observation:

    • Incubate the plates at the optimal growth temperature for the biosensor strain.

    • Observe the plates for the development of a colored (e.g., purple for C. violaceum) or fluorescent halo around the spots, indicating the presence of AHLs. The size and intensity of the halo can provide a semi-quantitative measure of the C5-oxo-HSL concentration.

Visualizations

C5_oxo_HSL_Degradation_Pathway cluster_conditions Degradation Factors C5_oxo_HSL N-(3-Oxopentanoyl)-L- homoserine lactone (Active) Hydrolyzed_HSL N-(3-Oxopentanoyl)-L-homoserine (Inactive) C5_oxo_HSL->Hydrolyzed_HSL Lactonolysis Alkaline_pH Alkaline pH (>7) Alkaline_pH->C5_oxo_HSL High_Temp High Temperature High_Temp->C5_oxo_HSL Lactonase AHL Lactonase Lactonase->C5_oxo_HSL Experimental_Workflow_AHL_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Bacterial Culture Supernatant Centrifuge Centrifuge to Pellet Cells Start->Centrifuge Filter Filter-Sterilize Supernatant Centrifuge->Filter Acidify Acidify to pH ~3 Filter->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Analysis (C18 Column) Reconstitute->HPLC Quantify Quantify against Standard Curve HPLC->Quantify Troubleshooting_Logic Problem Inconsistent/No C5-oxo-HSL Activity Check_Storage Check Stock Solution (Age, Storage) Problem->Check_Storage Check_pH Measure Media pH (Before & After Experiment) Problem->Check_pH Check_Enzymes Test for Enzymatic Degradation Problem->Check_Enzymes Check_Temp Verify Incubation Temperature Problem->Check_Temp Solution1 Prepare Fresh Stock Check_Storage->Solution1 Solution2 Buffer Media or Adjust pH Check_pH->Solution2 Solution3 Use Cell-Free Controls Check_Enzymes->Solution3 Solution4 Ensure Consistent Temp. Check_Temp->Solution4

References

Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Assay Performance & Signal Issues

Question: Why am I seeing no signal or a very weak signal from my bioreporter?

Answer: This is a common issue that can stem from several factors:

  • Degradation of 3-oxo-C5-HSL: N-acyl homoserine lactones (AHLs) can undergo pH-dependent lactonolysis, especially in alkaline conditions, which opens the lactone ring and inactivates the molecule.[1] The stability of AHLs is also dependent on temperature and the length of the acyl chain.[1]

  • Inactive 3-oxo-C5-HSL Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of your 3-oxo-C5-HSL standard.

  • Bioreporter Strain Health: The viability and metabolic activity of your bacterial reporter strain are crucial. Ensure the culture is healthy, in the correct growth phase (typically exponential), and has not been contaminated.

  • Incorrect Assay Conditions: Suboptimal temperature, pH, or aeration can negatively impact both the reporter strain's response and the stability of the 3-oxo-C5-HSL.

  • Insufficient Incubation Time: The reporter strain may require more time to generate a detectable signal. A time-course experiment is recommended to determine the optimal incubation period.

Question: My positive controls are working, but my experimental samples show no activity. What could be the problem?

Answer: If your positive controls are yielding a strong signal, the issue likely lies within your experimental samples:

  • Absence of 3-oxo-C5-HSL: The simplest explanation is that your samples do not contain 3-oxo-C5-HSL or the concentration is below the detection limit of your assay.

  • Presence of Quorum Quenching (QQ) Compounds: Your samples may contain enzymes (lactonases or acylases) or other inhibitory compounds that degrade or interfere with 3-oxo-C5-HSL.[2][3]

  • Sample Matrix Effects: Components in your sample matrix (e.g., solvents, complex media) could be inhibiting the reporter strain or interfering with the signaling pathway. It is advisable to run a control where a known amount of 3-oxo-C5-HSL is spiked into your sample matrix to test for inhibition.

Question: I am observing a high background signal in my negative controls (false positives). What are the potential causes?

Answer: High background or false-positive signals can confound your results and may be caused by several factors:[4][5][6]

  • Contamination: Contamination of your media, reagents, or reporter strain with other AHL-producing bacteria can lead to unintended activation of the reporter.

  • Auto-activation of the Reporter Strain: Some reporter strains may exhibit "leaky" expression of the reporter gene in the absence of an inducer.

  • Media Components: Certain components in complex media can either mimic AHLs or stimulate their endogenous production by the reporter strain.

  • Sample Autoflorescence: If you are using a fluorescence-based reporter, compounds in your experimental samples may be naturally fluorescent at the excitation and emission wavelengths you are using.

Category 2: Data Interpretation & Reproducibility

Question: Why is there significant variability between my replicate wells?

Answer: Poor reproducibility can be frustrating. Here are some common culprits:

  • Inaccurate Pipetting: Small volumes of potent 3-oxo-C5-HSL solutions require precise pipetting. Ensure your pipettes are calibrated and use appropriate techniques.

  • Uneven Cell Distribution: Ensure your reporter strain culture is well-mixed before aliquoting into your assay plate to ensure a consistent cell density in each well.

  • Edge Effects in Microplates: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration and affecting cell growth and reporter expression. It is good practice to fill the outer wells with sterile media or water and not use them for experimental samples.

  • Inconsistent Incubation Conditions: Temperature or gas exchange gradients across the incubator can lead to variable results.

Question: How can I be sure the activity I'm seeing is specific to 3-oxo-C5-HSL?

Answer: This is a critical question, especially when screening for quorum sensing inhibitors or activators.

  • Use of a luxR Mutant Strain: A control strain that lacks the receptor protein (LuxR homolog) for 3-oxo-C5-HSL should not respond to your samples. If it does, the observed activity is likely non-specific.

  • Test Analogs: Test a panel of related AHLs with different acyl chain lengths and modifications.[7] This can help characterize the specificity of the response.

  • Chemical Confirmation: Techniques like Thin-Layer Chromatography (TLC) or Mass Spectrometry can be used to confirm the presence of 3-oxo-C5-HSL in your active samples.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to 3-oxo-C5-HSL bioassays.

ParameterTypical Value/RangeNotes
3-oxo-C5-HSL Concentration Range 1 nM - 10 µMThe optimal range depends on the specific bioreporter strain used.
Reporter Strain Inoculum OD600 0.05 - 0.2Inoculating with cells in the exponential growth phase is recommended.
Incubation Temperature 28 - 37 °COptimal temperature is specific to the reporter strain.
Incubation Time 4 - 24 hoursTime-course experiments are necessary to determine the peak response time.
pH of Medium 6.5 - 7.5AHLs are prone to lactonolysis at pH > 7.5.[1]

Experimental Protocols

Protocol 1: Preparation of 3-oxo-C5-HSL Stock and Working Solutions
  • Materials:

  • Procedure for 10 mM Stock Solution:

    • Carefully weigh out the desired amount of 3-oxo-C5-HSL powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of solvent (e.g., for 1 mg of 3-oxo-C5-HSL with a MW of 213.23 g/mol , add 469 µL of DMSO for a 10 mM solution).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the stock solution on ice.

    • Perform serial dilutions in the appropriate sterile culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells, including controls.

Protocol 2: General Protocol for a 3-oxo-C5-HSL Bioluminescence Bioassay
  • Materials:

    • Bacterial bioreporter strain (e.g., E. coli MT102 with pJBA132)[3]

    • Appropriate growth medium (e.g., LB broth) with selective antibiotics

    • Sterile 96-well white, clear-bottom microplate

    • 3-oxo-C5-HSL working solutions

    • Experimental samples

    • Luminometer

  • Procedure:

    • Inoculate the bioreporter strain into fresh medium and grow overnight at the optimal temperature with shaking.

    • The next day, subculture the overnight culture into fresh medium and grow to the exponential phase (e.g., OD600 of 0.4-0.6).

    • Dilute the exponential phase culture to the desired starting OD600 (e.g., 0.1) in fresh, pre-warmed medium.

    • In a 96-well plate, add your controls and experimental samples. This should include:

      • Media only (blank)

      • Reporter strain only (negative control)

      • Reporter strain with a serial dilution of 3-oxo-C5-HSL (positive control/standard curve)

      • Reporter strain with your experimental samples

    • Add 100 µL of the diluted reporter strain culture to each well containing 100 µL of the corresponding sample/control.

    • Incubate the plate at the optimal temperature for the recommended time (e.g., 4-8 hours).

    • Measure the optical density (OD600) to assess bacterial growth.

    • Measure the bioluminescence using a luminometer.[9][10][11] The output is typically in Relative Light Units (RLU).

    • Normalize the bioluminescence signal to cell density (RLU/OD600) to account for any effects on bacterial growth.

Visualizations

Signaling Pathway

Quorum_Sensing_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_int AHL LuxI->AHL_int LuxR LuxR-type Receptor AHL_bound_LuxR AHL-LuxR Complex LuxR->AHL_bound_LuxR DNA Promoter DNA AHL_bound_LuxR->DNA Binds Reporter Reporter Gene (e.g., lux, gfp, lacZ) DNA->Reporter Activates Transcription Signal Light / Fluorescence / Color Change Reporter->Signal AHL_int->LuxR AHL_ext 3-oxo-C5-HSL (AHL) AHL_ext->AHL_int Diffusion AHL_ext->AHL_int

Caption: A generalized signaling pathway for a 3-oxo-C5-HSL-based quorum sensing system.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Bioassay Fails (No/Low Signal or High Background) check_controls Are positive and negative controls working correctly? start->check_controls pos_ctrl_fail Positive Control Fails check_controls->pos_ctrl_fail No neg_ctrl_fail High Background in Negative Control check_controls->neg_ctrl_fail High Background controls_ok Controls are OK check_controls->controls_ok Yes check_hsl Check 3-oxo-C5-HSL: - Degradation (pH, Temp) - Stock viability pos_ctrl_fail->check_hsl check_reporter Check Reporter Strain: - Viability & Contamination - Correct growth phase pos_ctrl_fail->check_reporter check_conditions Check Assay Conditions: - Incubation time/temp - Media components pos_ctrl_fail->check_conditions end Assay Optimized check_hsl->end check_reporter->end check_conditions->end check_contamination Check for Contamination: - Media & Reagents - Reporter culture neg_ctrl_fail->check_contamination check_media Test different media (minimal vs. complex) neg_ctrl_fail->check_media check_autofluorescence Check for Sample Autofluorescence (if applicable) neg_ctrl_fail->check_autofluorescence check_contamination->end check_media->end check_autofluorescence->end check_sample Investigate Sample: - Presence of inhibitors (QQ) - Matrix effects - Spike-in recovery test controls_ok->check_sample check_sample->end

Caption: A logical workflow for troubleshooting common issues in 3-oxo-C5-HSL bioassays.

References

Technical Support Center: Optimizing N-(3-Oxopentanoyl)-L-homoserine lactone (3-O-C5-HSL) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Oxopentanoyl)-L-homoserine lactone (3-O-C5-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of 3-O-C5-HSL in your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-O-C5-HSL) and what is its primary function?

A1: this compound, also known as 3-oxo-C5-HSL, is a small signaling molecule involved in bacterial communication, a process called quorum sensing (QS). It is primarily used by Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. This regulation affects various processes, including biofilm formation, virulence factor production, and bioluminescence.

Q2: What is a typical effective concentration range for 3-O-C5-HSL in experiments?

A2: The effective concentration of 3-O-C5-HSL can vary significantly depending on the bacterial species, the specific biological process being studied, and experimental conditions. As a general starting point, concentrations in the nanomolar (nM) to low micromolar (µM) range are often effective. For example, in Vibrio fischeri, concentrations as low as 20 to 200 nM can be used to induce luminescence. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of 3-O-C5-HSL?

A3: 3-O-C5-HSL is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of up to 20 mg/mL.[1] It is sparingly soluble in aqueous buffers. For most applications, it is recommended to first dissolve 3-O-C5-HSL in a small amount of DMSO and then dilute it with the desired aqueous buffer. It is advisable not to store the aqueous solution for more than a day to avoid degradation.

Q4: What are the critical factors to consider regarding the stability of 3-O-C5-HSL in my experiments?

A4: The stability of N-acyl-homoserine lactones (AHLs), including 3-O-C5-HSL, is influenced by pH and temperature. The lactone ring of AHLs is susceptible to hydrolysis, especially at alkaline pH. This hydrolysis is also accelerated at higher temperatures. It is recommended to prepare fresh solutions and maintain a pH close to neutral or slightly acidic if prolonged incubation is required.

Q5: Can 3-O-C5-HSL have off-target effects on eukaryotic cells?

A5: Some N-acyl homoserine lactones have been shown to have immunomodulatory and other effects on eukaryotic cells.[2] The effects can be cell-type specific and concentration-dependent. When conducting experiments with co-cultures of bacteria and eukaryotic cells, it is important to include appropriate controls to assess any potential direct effects of 3-O-C5-HSL on the eukaryotic cells.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Degradation of 3-O-C5-HSL: The compound may have degraded due to improper storage or harsh experimental conditions (e.g., high pH, high temperature).2. Incorrect concentration: The optimal concentration for your specific bacterial strain or phenotype may be different.3. Low receptor expression: The target bacteria may not be expressing sufficient levels of the cognate LuxR-type receptor.1. Prepare fresh stock solutions of 3-O-C5-HSL. Ensure the pH of your media is not alkaline. Perform experiments at the optimal growth temperature for your bacteria.2. Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 100 µM).3. Ensure your bacterial culture is in the appropriate growth phase for receptor expression (often mid-to-late exponential phase).
High background signal or non-specific effects. 1. Solvent toxicity: The solvent used to dissolve 3-O-C5-HSL (e.g., DMSO) may be affecting the cells at the final concentration used.2. Off-target effects: 3-O-C5-HSL may be interacting with other cellular components.3. Contamination of stock solution. 1. Include a vehicle control in your experiments (media with the same final concentration of the solvent). Ensure the final solvent concentration is low (typically <0.5%).2. Test the effect of 3-O-C5-HSL on a mutant strain lacking the specific LuxR receptor.3. Prepare a fresh, sterile-filtered stock solution.
Inconsistent results between experiments. 1. Variability in stock solution preparation: Inaccurate weighing or dilution can lead to different final concentrations.2. Differences in bacterial culture conditions: Variations in growth phase, cell density, or media composition can affect the response.3. Instability of 3-O-C5-HSL in media: The compound may be degrading at different rates depending on minor variations in experimental setup.1. Prepare a larger batch of stock solution and aliquot for single use to ensure consistency.2. Standardize your bacterial culture protocol, including inoculum size, growth time, and OD600 at the start of the experiment.3. Prepare fresh dilutions of 3-O-C5-HSL in media for each experiment immediately before use.

Quantitative Data Summary

The following tables summarize effective concentrations of 3-O-C5-HSL and other relevant short-chain AHLs from the literature. Note that optimal concentrations can be species- and strain-specific.

Table 1: Effective Concentrations of this compound (3-O-C5-HSL)

Organism Phenotype/Assay Effective Concentration Range Reference
Vibrio fischeriInduction of bioluminescence20 - 200 nMGeneral knowledge
Escherichia coli (biosensor)Activation of LuxR-based biosensor1 nM - 10 µMGeneral knowledge

Table 2: Effective Concentrations of other short-chain N-Acyl Homoserine Lactones

AHL Molecule Organism Phenotype/Assay Effective Concentration Range Reference
N-(3-Oxohexanoyl)-L-homoserine lactone (3-O-C6-HSL)Vibrio fischeriInduction of bioluminescence~120 nM for maximal luminescence[3][4]
N-Butyryl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosaRegulation of virulence factorsNot specified[5]
N-Hexanoyl-L-homoserine lactone (C6-HSL)Pseudomonas aeruginosaBiofilm formation100 - 200 µM (inhibition)[6]

Experimental Protocols

Protocol 1: Preparation of 3-O-C5-HSL Stock Solution

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of 3-O-C5-HSL powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mg/mL).

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dose-Response Experiment for Bioluminescence Induction in Vibrio fischeri

Materials:

  • Vibrio fischeri strain (e.g., a luxI mutant that does not produce its own AHL)

  • Appropriate growth medium (e.g., LBS broth)

  • 3-O-C5-HSL stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate (white, clear bottom for luminescence reading)

  • Luminometer

Procedure:

  • Grow an overnight culture of the Vibrio fischeri strain.

  • The next day, dilute the overnight culture into fresh media to an OD600 of approximately 0.05.

  • Prepare a serial dilution of the 3-O-C5-HSL stock solution in the growth medium to achieve a range of final concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with DMSO at the highest concentration used).

  • Add 100 µL of the bacterial suspension to each well of the 96-well plate.

  • Add 100 µL of the serially diluted 3-O-C5-HSL solutions to the corresponding wells.

  • Incubate the plate at the optimal growth temperature for Vibrio fischeri (e.g., 28°C) with shaking.

  • Measure the OD600 and luminescence at regular intervals (e.g., every hour for 8 hours) using a plate reader with a luminometer function.

  • Plot the luminescence (normalized to OD600) against the concentration of 3-O-C5-HSL to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

Visualizations

QuorumSensingPathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_synthesis cluster_regulation AHL_out 3-O-C5-HSL AHL_in 3-O-C5-HSL AHL_out->AHL_in Diffusion LuxI LuxI-type synthase LuxI->AHL_out Diffusion Precursors Precursors Precursors->LuxI Synthesis LuxR LuxR-type receptor Complex LuxR:AHL Complex LuxR->Complex Binding AHL_in->LuxR DNA lux box Complex->DNA Binds to Genes Target Genes (e.g., lux operon) DNA->Genes Activates Transcription Genes->LuxI Positive Feedback

Caption: General quorum sensing signaling pathway in Gram-negative bacteria.

DoseResponseWorkflow start Start prep_stock Prepare 3-O-C5-HSL Stock Solution (in DMSO) start->prep_stock prep_culture Prepare Bacterial Culture (e.g., Vibrio fischeri) start->prep_culture prep_dilutions Prepare Serial Dilutions in Growth Medium prep_stock->prep_dilutions setup_plate Set up 96-well Plate: Bacteria + Dilutions prep_dilutions->setup_plate prep_culture->setup_plate incubation Incubate at Optimal Temperature setup_plate->incubation measure Measure OD600 and Luminescence incubation->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze end Determine EC50 analyze->end

Caption: Workflow for a dose-response experiment.

TroubleshootingLogic start No/Low Response check_conc Is concentration range appropriate? start->check_conc Problem check_stability Is 3-O-C5-HSL stable? check_conc->check_stability No solution_conc Perform Dose-Response with Wider Range check_conc->solution_conc Yes check_culture Is bacterial culture optimal? check_stability->check_culture No solution_stability Prepare Fresh Stocks, Check pH check_stability->solution_stability Yes solution_culture Standardize Culture Conditions (Growth Phase, Density) check_culture->solution_culture No

Caption: Troubleshooting logic for no/low response.

References

Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address the degradation of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) during experimental procedures.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding 3-oxo-C5-HSL stability and degradation.

Q1: My 3-oxo-C5-HSL solution appears to be inactive or is yielding inconsistent results. What are the likely causes? A: The most common cause of reduced activity is the degradation of the molecule. The primary factors leading to degradation are pH-dependent hydrolysis (lactonolysis), elevated temperatures, and enzymatic breakdown by contaminating microbial enzymes.[1][2] Short-chain AHLs like 3-oxo-C5-HSL are generally more susceptible to degradation than long-chain molecules.[2][3]

Q2: What is the primary chemical degradation pathway for 3-oxo-C5-HSL? A: The main degradation pathway is lactonolysis, a chemical process where the homoserine lactone ring is hydrolyzed (opened).[1][4] This reaction is highly dependent on pH and temperature. The resulting open-ring product, N-(3-Oxopentanoyl)-L-homoserine, is unable to bind to its target transcriptional regulator, rendering it biologically inactive.[4]

Q3: How does pH influence the stability of 3-oxo-C5-HSL? A: The pH of the experimental medium is a critical factor. Alkaline conditions (pH > 7.5) significantly accelerate the rate of lactonolysis, leading to rapid inactivation.[3][5] The molecule is most stable under neutral to weakly acidic conditions (pH 6.0–7.0).[5] This degradation can be reversed by acidifying the medium to a pH of 2.0, which promotes the closing of the lactone ring.[1][2]

Q4: What effect does temperature have on 3-oxo-C5-HSL degradation? A: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the lactone ring.[1] Storing solutions at elevated temperatures (e.g., room temperature or 37°C for extended periods) will lead to a faster loss of active compound compared to storage at lower temperatures.[2]

Q5: Are there enzymes that can degrade 3-oxo-C5-HSL? A: Yes, certain bacteria produce "quorum quenching" enzymes that actively degrade AHLs. The two main classes are:

  • AHL Lactonases: These enzymes hydrolyze the ester bond of the lactone ring, opening it. This process can be reversible.[4]

  • AHL Acylases: These enzymes irreversibly hydrolyze the amide linkage between the acyl side chain and the homoserine lactone ring, producing L-homoserine lactone and a corresponding fatty acid.[4]

Q6: How can I prevent or minimize degradation during my experiments? A: To ensure the stability and activity of your 3-oxo-C5-HSL:

  • Control pH: Buffer your experimental media to a neutral or slightly acidic pH (6.0-7.0).

  • Manage Temperature: Prepare solutions fresh and keep them on ice. For longer-term storage, aliquots should be kept at -20°C.

  • Ensure Sterility: Use sterile reagents and techniques to prevent microbial growth and the introduction of quorum quenching enzymes.

  • Use Fresh Solutions: Prepare working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles.

Q7: What is the proper way to store and handle 3-oxo-C5-HSL? A: 3-oxo-C5-HSL is typically supplied as a powder and should be stored at -20°C. For experimental use, create a concentrated stock solution in a suitable solvent like DMSO or DMF.[6][7] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data regarding AHL stability and activity.

Table 1: Key Factors Influencing Acyl-Homoserine Lactone (AHL) Stability

FactorConditionEffect on StabilityReference
pH Alkaline (>7.5)Decreased (promotes lactonolysis)[3][5]
Neutral to Weakly Acidic (6.0-7.0)Increased (optimal stability)[5]
Acidic (<4.0)Increased (can reverse lactonolysis)[1][2]
Temperature Higher (e.g., 37°C vs 22°C)Decreased (accelerates degradation)[1][2]
Acyl Chain Length ShorterLess Stable[1][3]
LongerMore Stable[1][3]

Table 2: In Vitro and In Vivo Degradation Rates of a Structurally Similar AHL (N-(3-Oxohexanoyl)-L-homoserine lactone)

ConditionDegradation Rate (min⁻¹)Organism/SystemReference
In Vitro ~0.0003Bacteria[8]
In Vivo ~0.005 - ~0.02Bacteria[9]

Note: Data for the closely related 3-oxo-C6-HSL is provided as a proxy for 3-oxo-C5-HSL due to structural similarity.

Section 3: Key Experimental Protocols

Protocol 1: General Handling and Preparation of 3-oxo-C5-HSL Working Solutions

This protocol outlines the best practices for preparing solutions to minimize degradation.

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

    • Sterile, buffered experimental medium (e.g., LB, M9 broth, adjusted to pH 6.5-7.0)

  • Procedure:

    • Allow the powdered 3-oxo-C5-HSL vial to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving the powder in anhydrous DMSO. Ensure it is fully dissolved.

    • Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store all aliquots at -20°C.

    • On the day of the experiment, thaw a single aliquot.

    • Prepare the final working concentration by diluting the stock solution into the pre-warmed, pH-controlled experimental medium. Ensure the final DMSO concentration does not exceed a level that affects your experimental system (typically <0.5%).

    • Use the prepared working solution promptly. Do not store diluted aqueous solutions for extended periods.

Protocol 2: Crystal Violet Assay for Biofilm Formation

This protocol can be used to test the activity of 3-oxo-C5-HSL or its analogs on bacterial biofilm formation.[10]

  • Materials:

    • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

    • Appropriate liquid growth medium

    • 3-oxo-C5-HSL working solutions at various concentrations

    • Sterile 96-well flat-bottom polystyrene microtiter plates

    • Phosphate-buffered saline (PBS)

    • 0.1% Crystal Violet solution

    • 95% Ethanol (B145695) or 30% Acetic Acid

    • Microplate reader

  • Procedure:

    • Inoculum Preparation: Inoculate the test bacterium into 5 mL of growth medium and incubate overnight. The next day, dilute the culture 1:100 in fresh, pH-controlled medium.[10]

    • Assay Setup: Add 200 µL of the diluted bacterial culture to each well of the 96-well plate. Add the desired concentrations of 3-oxo-C5-HSL. Include a solvent control (medium with DMSO) and a negative control (medium only).[10]

    • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.[10]

    • Staining: Gently remove the planktonic cells and wash the wells twice with 200 µL of PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]

    • Washing: Remove the crystal violet and wash the wells three times with PBS to remove excess stain.[10]

    • Quantification: Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking. Measure the absorbance at 550-595 nm using a microplate reader.[10]

Section 4: Visual Guides and Workflows

The following diagrams illustrate the key degradation pathways and a troubleshooting workflow.

AHL This compound (Active Form) OpenRing N-(3-Oxopentanoyl)-L-homoserine (Inactive Form) AHL->OpenRing Lactonolysis (pH > 7.0, High Temp) OpenRing->AHL Ring Closure (pH < 4.0)

Caption: pH-dependent lactonolysis of 3-oxo-C5-HSL.

cluster_0 Substrate cluster_1 Quorum Quenching Enzymes cluster_2 Degradation Products AHL This compound Lactonase AHL Lactonase AHL->Lactonase Acylase AHL Acylase AHL->Acylase Product1 N-(3-Oxopentanoyl)-L-homoserine (Inactive, Reversible) Lactonase->Product1 Hydrolyzes Lactone Ring Product2 L-Homoserine lactone + 3-Oxopentanoic acid (Inactive, Irreversible) Acylase->Product2 Hydrolyzes Amide Bond

Caption: Enzymatic degradation pathways for AHLs.

References

Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (O-C5-HSL)?

A1: this compound (O-C5-HSL) is a small, diffusible signaling molecule involved in bacterial quorum sensing.[1] It acts as an autoinducer, allowing bacteria to coordinate gene expression in response to population density.[1]

Q2: What are the primary challenges when working with O-C5-HSL?

A2: The primary challenge is its limited solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in experiments. Additionally, the lactone ring of O-C5-HSL can be unstable in certain solvents, particularly primary alcohols.[2][3]

Q3: How should I store O-C5-HSL?

A3: O-C5-HSL is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[4] Stock solutions in anhydrous organic solvents can also be stored at -20°C or -80°C for several months.[5] It is advisable to protect it from light and moisture.[6]

Troubleshooting Guide

Issue: Precipitate forms when preparing an aqueous working solution from an organic stock.

  • Cause: O-C5-HSL has low solubility in aqueous buffers. The addition of the organic stock solution to the aqueous buffer can cause the compound to crash out of solution.

  • Solution:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of O-C5-HSL in your aqueous medium.

    • Use a co-solvent: For in vivo experiments, a co-solvent system can be employed. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

    • Gentle warming and sonication: After dilution, gentle warming (e.g., in a 37°C water bath) and brief sonication can help to redissolve small amounts of precipitate.[5] However, prolonged heating should be avoided as it may degrade the molecule.

Issue: Inconsistent experimental results.

  • Cause 1: Inaccurate concentration of O-C5-HSL due to incomplete dissolution.

    • Solution: Ensure that the initial stock solution is fully dissolved before making further dilutions. Visually inspect the solution for any particulate matter. If necessary, use the gentle warming and sonication techniques described above.

  • Cause 2: Degradation of O-C5-HSL.

    • Solution: Avoid using primary alcohols like ethanol (B145695) for preparing stock solutions, as they can cause lactonolysis (opening of the lactone ring), rendering the molecule inactive.[2][3] Prepare fresh aqueous working solutions daily, as the compound's stability in aqueous media is limited.[7] When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas to prevent oxidation.[2]

Quantitative Solubility Data

The solubility of this compound and related acyl-homoserine lactones (AHLs) varies across different solvents. The following table summarizes available quantitative data.

CompoundSolventSolubility
This compoundDimethylformamide (DMF)20 mg/mL[8]
This compoundDimethyl sulfoxide (B87167) (DMSO)20 mg/mL[8]
N-(3-Oxooctanoyl)-L-homoserine lactoneChloroform50 mg/mL
N-(3-Oxooctanoyl)-L-homoserine lactoneDimethylformamide (DMF)~30 mg/mL[9]
N-(3-Oxooctanoyl)-L-homoserine lactoneDimethyl sulfoxide (DMSO)~30 mg/mL[9]
N-Hexanoyl-L-homoserine lactoneDimethylformamide (DMF)~30 mg/mL[7]
N-Hexanoyl-L-homoserine lactoneDimethyl sulfoxide (DMSO)~30 mg/mL[7]
N-Hexanoyl-L-homoserine lactonePhosphate-buffered saline (PBS), pH 7.2~10 mg/mL[7]
N-(3-Oxododecanoyl)-L-homoserine lactoneDimethylformamide (DMF)~20 mg/mL[3]
N-(3-Oxododecanoyl)-L-homoserine lactoneDimethyl sulfoxide (DMSO)~20 mg/mL[3]

Experimental Protocols

1. Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of O-C5-HSL in DMSO.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of O-C5-HSL in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of O-C5-HSL.

    • Purge the anhydrous DMSO with an inert gas for several minutes to remove dissolved oxygen.

    • Add the appropriate volume of anhydrous DMSO to the O-C5-HSL. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of O-C5-HSL.

    • Vortex the solution until the O-C5-HSL is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

2. Preparation of an Aqueous Working Solution

This protocol describes the preparation of a 10 µM aqueous working solution from a 10 mg/mL DMSO stock solution.

  • Materials:

    • 10 mg/mL O-C5-HSL stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Procedure:

    • Calculate the volume of the stock solution needed. The molecular weight of O-C5-HSL is 199.2 g/mol .

      • 10 mg/mL = 10,000,000 ng/mL

      • 10,000,000 ng/mL / 199.2 ng/nmol = 50,200,803 nmol/mL = 50.2 mM

      • To make a 10 µM solution, a dilution factor of 5020 is needed (50.2 mM / 10 µM = 5020).

    • Serially dilute the stock solution in the aqueous buffer to achieve the final concentration of 10 µM. For example, add 2 µL of the 50.2 mM stock solution to 10.04 mL of the aqueous buffer.

    • Vortex the working solution gently.

    • Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions for more than a day.[7]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh O-C5-HSL dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex store_stock Aliquot and Store at -20°C / -80°C vortex->store_stock dilute Serially Dilute Stock in Aqueous Buffer store_stock->dilute Use Aliquot vortex_working Gentle Vortex dilute->vortex_working precipitate Precipitate Forms dilute->precipitate use_fresh Use Immediately vortex_working->use_fresh gentle_heat Gentle Warming (37°C) precipitate->gentle_heat sonicate Brief Sonication precipitate->sonicate

Caption: Experimental workflow for the preparation of this compound solutions.

quorum_sensing_pathway cluster_cell Bacterial Cell luxI LuxI-type Synthase ahl O-C5-HSL luxI->ahl Synthesis luxR LuxR-type Receptor ahl_complex O-C5-HSL-LuxR Complex luxR->ahl_complex dna lux box gene_expression Target Gene Expression dna->gene_expression Regulates Transcription extracellular Extracellular Space extracellular->ahl Accumulation (High Cell Density) ahl->luxR Binding ahl->extracellular Diffusion (Low Cell Density) ahl->ahl_complex ahl_complex->dna Binds to

Caption: Generalized LuxI/LuxR-type quorum sensing signaling pathway involving O-C5-HSL.

References

Interference from other signaling molecules in 3-oxo-C5-HSL studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quorum-sensing molecule N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

Frequently Asked Questions (FAQs)

Q1: My 3-oxo-C6-HSL-dependent reporter strain is showing activation even without the addition of synthetic 3-oxo-C6-HSL. What could be the cause?

A1: Unintended activation of your reporter strain can be caused by several factors:

  • Endogenous Production: The host bacterium for your reporter system might be producing low levels of 3-oxo-C6-HSL or other cross-reacting AHLs. For example, some E. coli strains expressing certain LuxI-type synthases can produce multiple AHLs.[1][2]

  • Media Contamination: Components of your growth media may contain interfering molecules. It is crucial to test your media for any background activation of your reporter strain.

  • Crosstalk from Other AHLs: If you are working with co-cultures or complex microbial communities, other bacteria might be producing AHLs that can activate your reporter. Many LuxR-type receptors exhibit a degree of promiscuity and can be activated by AHLs other than their cognate signal.

Q2: I am observing inhibition of my 3-oxo-C6-HSL-mediated response. What are the potential interfering molecules?

A2: Inhibition of 3-oxo-C6-HSL signaling can be attributed to:

  • Antagonistic AHLs: Several AHLs and their analogs can act as competitive inhibitors of the 3-oxo-C6-HSL receptor. These molecules bind to the receptor but do not trigger the downstream signaling cascade, thereby blocking the action of 3-oxo-C6-HSL.[1][3]

  • Enzymatic Degradation: Certain organisms produce enzymes like lactonases and acylases that can degrade 3-oxo-C6-HSL, reducing its effective concentration. This is a known mechanism of quorum quenching.[4][5]

  • Host-Derived Inhibitors: If you are studying the effects of 3-oxo-C6-HSL in a host organism (e.g., plant or animal models), the host may produce molecules that interfere with or degrade the signaling molecule.[6][7]

  • Non-AHL Inhibitors: Various natural and synthetic small molecules have been identified as inhibitors of quorum sensing. These compounds can act at different points in the signaling pathway.[4][8]

Q3: How can I minimize interference from other AHLs in my experiments?

A3: To minimize AHL crosstalk, consider the following strategies:

  • Use of Specific Biosensors: Employ biosensor strains that are highly specific for 3-oxo-C6-HSL. Some biosensors are known to have a broader detection range than others.[9][10]

  • Chromatographic Separation: Before analysis with a biosensor, separate the AHLs in your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2][10]

  • Genetic Knockouts: If you are working with a specific bacterium, consider creating a knockout mutant for the synthases of interfering AHLs.

  • Control Experiments: Always include appropriate controls, such as testing your sample on a reporter strain that does not respond to 3-oxo-C6-HSL but is sensitive to the suspected interfering AHL.

Troubleshooting Guides

Problem 1: Inconsistent results in 3-oxo-C6-HSL quantification using a whole-cell bioreporter.

Cause: The composition of the culture supernatant can significantly impact the performance of the bioreporter, leading to variability in the measured signal.[11]

Solution:

  • Standard Additions Method: A standard additions technique can account for matrix effects from the supernatant.[11] This involves adding a known concentration of synthetic 3-oxo-C6-HSL to your sample and measuring the incremental increase in the reporter signal. The original concentration in your sample can then be calculated.

  • Supernatant Controls: Always run a control with the supernatant from a mutant strain that does not produce 3-oxo-C6-HSL to determine the background signal.

Problem 2: Degradation of 3-oxo-C6-HSL in your experimental setup.

Cause: The stability of 3-oxo-C6-HSL is influenced by environmental factors, particularly pH and temperature. It is susceptible to degradation, especially under alkaline conditions.[6] Additionally, enzymatic degradation can occur if your system contains organisms that produce AHL-degrading enzymes.[4][5]

Solution:

  • pH and Temperature Control: Maintain a stable and appropriate pH and temperature for your experiments. Buffer your media and conduct experiments at a temperature that minimizes degradation.

  • Sterile Filtration: If you suspect microbial contamination is causing degradation, sterile-filter your samples before incubation.

  • Use of Enzyme Inhibitors: If the degradation is known to be enzymatic, consider the use of specific enzyme inhibitors, although this can be complex.

  • Time-Course Experiments: Conduct time-course experiments to assess the stability of 3-oxo-C6-HSL in your specific experimental conditions.

Data Presentation

Table 1: Antagonistic Activity of Selected AHL Analogs against 3-oxo-C8-HSL Activity

(Note: Data is for 3-oxo-C8-HSL, but provides a strong indication of potential cross-reactivity and antagonism in closely related systems like 3-oxo-C6-HSL)

CompoundMolar Ratio (Analog:3-oxo-C8-HSL)Inhibition of Induction
3-oxo-C6-HSL 100:1>100-fold
10:1>100-fold
C7-HSL 100:1>100-fold
10:110 to 100-fold
C8-HSL 100:1>100-fold
10:1>100-fold
1:14 to 10-fold
C10-HSL 100:1>100-fold
10:110 to 100-fold
3-hydroxy-C9-HSL 100:1>100-fold
10:14 to 10-fold

Data summarized from a study on the TraR protein of Agrobacterium tumefaciens, which is activated by 3-oxo-C8-HSL. The strong inhibition by 3-oxo-C6-HSL highlights the potential for significant interference.[1]

Experimental Protocols

Protocol 1: Detection of AHLs using a Biosensor Plate Assay

This protocol is a general method for detecting the presence of AHLs using a reporter strain.

Materials:

  • Reporter strain (e.g., Chromobacterium violaceum CV026, Agrobacterium tumefaciens NTL4(pZLR4))

  • LB agar (B569324) plates

  • Your test sample (e.g., culture supernatant, extract)

  • Positive control (synthetic 3-oxo-C6-HSL)

  • Negative control (sterile medium)

Procedure:

  • Prepare a lawn of the reporter strain on an LB agar plate by spreading a liquid culture over the surface.

  • Allow the plate to dry.

  • Spot a small volume (e.g., 5-10 µL) of your test sample, positive control, and negative control onto the bacterial lawn.

  • Incubate the plate at the appropriate temperature for the reporter strain (e.g., 30°C for C. violaceum).

  • Observe the plate for the activation of the reporter. For C. violaceum CV026, this will be the production of a purple pigment (violacein).[12] For other reporters, it may be bioluminescence or fluorescence.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3_oxo_C6_HSL 3-oxo-C6-HSL LuxR_type_receptor LuxR-type Receptor 3_oxo_C6_HSL->LuxR_type_receptor Binds Interfering_AHL Interfering AHL (e.g., 3-oxo-C8-HSL) Interfering_AHL->LuxR_type_receptor Competitively Binds Active_Complex Active Receptor Complex LuxR_type_receptor->Active_Complex Forms Inactive_Complex Inactive Receptor Complex LuxR_type_receptor->Inactive_Complex Forms Target_Genes Target Gene Expression Active_Complex->Target_Genes Activates

Caption: Competitive inhibition of 3-oxo-C6-HSL signaling by an interfering AHL.

Experimental_Workflow Sample Bacterial Culture Supernatant Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Separation Chromatographic Separation (HPLC or TLC) Extraction->Separation Bioassay AHL Biosensor Assay Separation->Bioassay Mass_Spec Mass Spectrometry (for confirmation) Separation->Mass_Spec Optional Quantification Quantification (e.g., against standards) Bioassay->Quantification

Caption: Workflow for the detection and quantification of 3-oxo-C6-HSL.

Logical_Relationship cluster_causes Potential Causes of Interference Observed_Effect Observed Effect on 3-oxo-C6-HSL Signaling Crosstalk AHL Crosstalk (Agonism/Antagonism) Observed_Effect->Crosstalk Degradation Enzymatic or Chemical Degradation Observed_Effect->Degradation Inhibition Non-AHL Inhibitors Observed_Effect->Inhibition

Caption: Potential causes of interference in 3-oxo-C6-HSL studies.

References

Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve synthesis yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Question: Why is my overall yield of 3-oxo-C5-HSL consistently low?

Answer: Low yields can stem from several factors throughout the synthetic process. The most common culprits are incomplete reactions, degradation of the product, and formation of side-products.

  • Incomplete Coupling Reaction: The acylation of the L-homoserine lactone is a critical step. Ensure your starting materials, particularly the L-homoserine lactone salt and the acylating agent, are pure and dry. The choice of base and solvent is also crucial. Schotten-Baumann conditions, using an organic base like pyridine (B92270) or triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM), are often effective.[1][2]

  • Product Degradation (Lactonolysis): The homoserine lactone ring is susceptible to hydrolysis (lactonolysis), especially under basic (pH > 7.5) or acidic conditions and at elevated temperatures.[3] During workup and purification, it is critical to avoid prolonged exposure to harsh pH levels. Neutralize reaction mixtures promptly and use buffered solutions if necessary.

  • Side-Product Formation: A significant issue can be the formation of undesired side-products that are difficult to separate from the target molecule via standard column chromatography.[1] Optimizing reaction stoichiometry and temperature can help minimize their formation.

A logical workflow for troubleshooting low yield is outlined below.

Troubleshooting_Yield start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Optimize Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Evaluate Workup & Purification Protocol workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes solution_reagents Purify/Replace Reagents reagents_ok->solution_reagents No conditions_ok->check_workup Yes solution_conditions Adjust Base, Temp, or Reaction Time conditions_ok->solution_conditions No solution_workup Minimize pH Exposure, Use Buffered Solutions workup_ok->solution_workup No end_node Yield Improved workup_ok->end_node Yes solution_reagents->check_reagents solution_conditions->check_conditions solution_workup->check_workup

Caption: Troubleshooting workflow for low synthesis yield.

Question: I am observing a major side-product that is difficult to separate by silica (B1680970) chromatography. What is it and how can I prevent it?

Answer: A common side-product in the synthesis of β-keto AHLs is one arising from the amidation of the exocyclic carbonyl (the "3-oxo" group) in addition to the desired N-acylation.[1] This impurity often co-elutes with the desired product on silica gel.

Prevention Strategies:

  • Use a Milder Coupling Method: Instead of highly reactive acyl chlorides, consider using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding 3-oxopentanoic acid. This method often provides better control and reduces side reactions.

  • Control Temperature: Run the reaction at 0°C or lower to reduce the rate of undesired side reactions.

  • Alternative Purification: If the side-product forms, consider alternative purification methods such as preparative HPLC, which can offer better resolution than standard column chromatography.[3]

Question: My purified 3-oxo-C5-HSL degrades upon storage. What are the best storage conditions?

Answer: N-acyl-homoserine lactones are susceptible to pH-dependent lactonolysis, where the lactone ring is hydrolyzed.[3] This process is accelerated in aqueous solutions, especially at pH values above neutral.

Recommended Storage Protocol:

  • Form: Store the compound as a dry, solid powder.

  • Temperature: Store at -20°C or lower for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solutions: If you must store it in solution, use an anhydrous organic solvent like acetonitrile (B52724) or DMSO and keep it at -20°C. Avoid aqueous buffers for long-term storage. For immediate use in experiments, prepare fresh solutions in the required buffer.

Frequently Asked Questions (FAQs)

Question: What are the most common and robust synthetic routes for 3-oxo-C5-HSL?

Answer: The most widely adopted method involves the acylation of L-homoserine lactone. A robust and frequently cited method is the Schotten-Baumann coupling of L-homoserine lactone hydrobromide with an appropriate acylating agent.[1][2] Alternative methods may involve the use of Meldrum's acid adducts.[1]

Synthetic Route Acylating Agent Typical Conditions Reported Yield Range Reference
Schotten-Baumann Coupling3-Oxopentanoyl chloridePyridine, CH₂Cl₂, 0°C to RTGood to Excellent[1]
Meldrum's Acid Adduct3-Oxopentanoyl Meldrum's acidL-homoserine lactone, TFA, 45°CGood[1]

Question: How can I confirm the identity and purity of my synthesized 3-oxo-C5-HSL?

Answer: A combination of analytical techniques is required to confirm the structure and assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₁₃NO₄ ≈ 200.08).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess purity. Chiral HPLC can be used to confirm the enantiomeric excess of the L-lactone.[1]

Question: What is the biological role of this compound?

Answer: this compound is an autoinducer molecule involved in quorum sensing, a process of cell-to-cell communication used by many Gram-negative bacteria.[4][5] Bacteria synthesize and release these molecules, and as the population density increases, the concentration of the autoinducer rises. Once a threshold concentration is reached, the molecule binds to a transcriptional regulator protein (a LuxR homolog), triggering the expression of specific genes.[6][7] These genes often control virulence factors, biofilm formation, and other collective behaviors.[8]

Quorum_Sensing cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase AHL 3-oxo-C5-HSL (AHL) LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding Complex AHL-LuxR Complex AHL->Complex AHL_out AHLs diffuse out & in AHL->AHL_out LuxR->Complex DNA Target Genes (DNA) Complex->DNA Activates Response Virulence, Biofilm, etc. DNA->Response Transcription & Translation Synthesis_Workflow start Starting Materials (L-Homoserine Lactone HBr, Acyl Chloride) reaction Coupling Reaction (DCM, Base, 0°C -> RT) start->reaction workup Aqueous Workup (Wash with Acid, Base, Brine) reaction->workup drying Drying & Concentration (MgSO4, Rotary Evaporation) workup->drying purification Column Chromatography drying->purification analysis Analysis (NMR, MS, HPLC) purification->analysis product Pure 3-oxo-C5-HSL analysis->product

References

Technical Support Center: Enhancing N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting O-C5-HSL?

A1: The most sensitive methods for detecting O-C5-HSL are typically whole-cell bacterial biosensors and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Biosensors, such as those based on Agrobacterium tumefaciens or Chromobacterium violaceum, can detect O-C5-HSL at nanomolar to picomolar concentrations.[1][3] LC-MS/MS offers high specificity and sensitivity, with detection limits often in the low nanomolar to picomolar range, depending on the sample matrix and instrumentation.[2]

Q2: How can I improve the sensitivity of my biosensor assay for O-C5-HSL?

A2: To enhance the sensitivity of your biosensor assay, consider the following:

  • Optimize Biosensor Strain: Use a biosensor known to have a strong response to short-chain AHLs like O-C5-HSL. Chromobacterium violaceum CV026 is a common choice for detecting C4 to C8-acyl HSLs.[4]

  • Reporter System: Luminescence-based reporters (e.g., lux operon) are generally more sensitive than colorimetric reporters (e.g., lacZ).

  • Growth Conditions: Optimize the growth medium, temperature, and incubation time for your biosensor to ensure it is in an optimal metabolic state for responding to the AHL.

  • Sample Preparation: Concentrate your sample or use solid-phase extraction (SPE) to enrich for O-C5-HSL and remove potential inhibitors.

Q3: What are the key considerations for developing a robust LC-MS/MS method for O-C5-HSL?

A3: For a robust LC-MS/MS method, focus on:

  • Sample Preparation: Efficient extraction of O-C5-HSL from the sample matrix is crucial. Liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction (SPE) are common methods.

  • Chromatographic Separation: Use a C18 reversed-phase column with a suitable gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a formic acid modifier to improve ionization.

  • Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) and select appropriate precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure specificity and sensitivity.

  • Internal Standard: Use a stable isotope-labeled internal standard of O-C5-HSL to account for matrix effects and variations in extraction efficiency and instrument response.

Q4: Can I use an immunoassay to detect O-C5-HSL?

A4: Yes, immunoassays such as ELISA can be developed for the detection of O-C5-HSL. These assays rely on specific antibodies that recognize the O-C5-HSL molecule. While potentially offering high throughput, the sensitivity and specificity can vary depending on the quality of the antibody. Commercial kits for O-C5-HSL are not widely available, so development and validation of a custom assay may be necessary.

Troubleshooting Guides

Whole-Cell Biosensor Assays
Problem Possible Cause(s) Troubleshooting Steps
No or weak signal 1. O-C5-HSL concentration is below the detection limit.2. Biosensor is not responsive to O-C5-HSL.3. Presence of interfering substances in the sample.4. Improper growth conditions for the biosensor.1. Concentrate the sample or use a more sensitive biosensor.2. Verify the biosensor's specificity with a synthetic O-C5-HSL standard.3. Clean up the sample using SPE or HPLC fractionation.4. Optimize growth medium, temperature, and aeration.
High background signal 1. Contamination of the growth medium.2. The biosensor has a high basal level of reporter gene expression.3. Non-specific activation of the biosensor by other molecules in the sample.1. Use fresh, sterile media and reagents.2. Use a biosensor with a tightly regulated promoter.3. Include appropriate negative controls and consider sample cleanup.
Inconsistent results 1. Variability in biosensor growth and metabolic state.2. Pipetting errors.3. Instability of O-C5-HSL in the sample.1. Standardize the inoculum preparation and growth conditions.2. Calibrate pipettes and ensure proper mixing.3. Store samples appropriately and minimize freeze-thaw cycles.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem Possible Cause(s) Troubleshooting Steps
No or low signal intensity 1. Poor ionization of O-C5-HSL.2. Inefficient extraction from the sample matrix.3. Ion suppression from co-eluting matrix components.4. Incorrect MS/MS transition settings.1. Optimize mobile phase pH and ESI source parameters.2. Evaluate different extraction solvents or SPE cartridges.3. Improve chromatographic separation to resolve O-C5-HSL from interfering compounds. Use a stable isotope-labeled internal standard.4. Optimize collision energy and confirm precursor/product ions with a standard.
Peak tailing or fronting 1. Column degradation.2. Inappropriate mobile phase composition.3. Sample overload.1. Replace the column or use a guard column.2. Adjust the mobile phase pH or organic solvent content.3. Dilute the sample or inject a smaller volume.
Variable retention times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase and prime the pumps.
High background noise 1. Contaminated mobile phase or LC system.2. Matrix effects.3. Electronic noise.1. Use high-purity solvents and flush the system.2. Implement a more rigorous sample cleanup procedure.3. Check for proper grounding and electrical connections.
Immunoassays (ELISA)
Problem Possible Cause(s) Troubleshooting Steps
No or weak signal 1. Incorrect antibody concentration.2. Inactive enzyme conjugate.3. Insufficient incubation times.4. Omission of a key reagent.1. Titrate the primary and secondary antibodies to determine the optimal concentration.2. Use a fresh enzyme conjugate and substrate.3. Increase incubation times or perform incubations at 37°C.4. Carefully review the protocol to ensure all steps were followed correctly.[5]
High background 1. Non-specific binding of antibodies.2. Insufficient washing.3. High concentration of detection reagents.1. Increase the concentration of the blocking agent or try a different blocking buffer.2. Increase the number of wash steps and ensure complete aspiration of wash buffer.3. Optimize the concentration of the enzyme conjugate.
Poor precision 1. Pipetting inaccuracies.2. Incomplete mixing of reagents.3. Temperature variation across the plate.1. Calibrate pipettes and use proper pipetting technique.2. Ensure all reagents are thoroughly mixed before use.3. Incubate plates in a temperature-controlled environment and avoid stacking plates.

Quantitative Data Comparison

Detection Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Reference
LC-MS/MS3-oxo-C12-HSL145 ng/mL (0.5 µM)-0.5 - 30 µM[3]
LC-MS/MSMultiple AHLsas low as 1 ppb--[2]
LC-MS/MSOxylipins-0.05-0.5 pgup to 40,000-fold[2]
Biosensor (E. coli pSB1075)3-oxo-C12-HSLVisually detected on TLC--[6]
Biosensor (C. violaceum CV026)3-oxo-C6-HSLVisually detected on agar (B569324)--[7]

Experimental Protocols

Agrobacterium tumefaciens Biosensor Plate Assay

This protocol is adapted for the general use of an A. tumefaciens biosensor strain (e.g., NTL4) carrying a traG-lacZ reporter fusion for the detection of AHLs.

  • Preparation of Biosensor Culture:

    • Inoculate a single colony of the A. tumefaciens biosensor strain into 5 mL of a suitable growth medium (e.g., LB or AT minimal medium) supplemented with the appropriate antibiotics.

    • Incubate overnight at 28°C with shaking.

  • Plate Preparation:

    • Prepare AT minimal medium agar plates containing X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at a final concentration of 80 µg/mL.

    • Spread 100 µL of the overnight biosensor culture onto the surface of the agar plates.

  • Sample Application:

    • Once the bacterial lawn has dried, spot 5-10 µL of your test sample (e.g., culture supernatant, extract) onto the surface of the agar.

    • Spot a positive control (synthetic O-C5-HSL) and a negative control (sterile medium or extraction solvent) on the same plate.

  • Incubation and Observation:

    • Incubate the plates at 28°C for 24-48 hours.

    • A blue halo around the spot indicates the presence of AHLs due to the cleavage of X-Gal by β-galactosidase. The intensity and size of the halo can be semi-quantitatively related to the AHL concentration.

LC-MS/MS Detection of O-C5-HSL

This protocol provides a general framework for the quantification of O-C5-HSL. Optimization will be required for specific instrumentation and sample matrices.

  • Sample Preparation (from bacterial culture supernatant):

    • Centrifuge the bacterial culture to pellet the cells.

    • To 1 mL of the supernatant, add an internal standard (e.g., deuterated O-C5-HSL).

    • Perform liquid-liquid extraction by adding 1 mL of acidified ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

    • Collect the organic (upper) phase and repeat the extraction.

    • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion for O-C5-HSL: [M+H]⁺.

    • Product Ions: Select at least two characteristic product ions for quantification and confirmation.

    • Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy).

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of O-C5-HSL standard prepared in a similar matrix.

    • Quantify the O-C5-HSL in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway and Workflow Diagrams

Quorum_Sensing_Pathway Canonical LuxI/R Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI Homolog (AHL Synthase) AHL_low O-C5-HSL (Low Density) LuxI->AHL_low Synthesis LuxR_inactive LuxR Homolog (Inactive Monomer) LuxR_active LuxR-AHL Complex (Active Dimer) LuxR_inactive->LuxR_active Dimerization DNA lux Box (Promoter Region) LuxR_active->DNA Binds RNAP RNA Polymerase DNA->RNAP Recruits TargetGenes Target Genes (e.g., virulence, biofilm) RNAP->TargetGenes Transcription AHL_high O-C5-HSL (High Density) AHL_low->AHL_high Accumulation with cell density increase AHL_high->LuxR_inactive Binding

Caption: A diagram of the LuxI/R quorum-sensing signaling pathway.

Experimental_Workflow General Experimental Workflow for O-C5-HSL Detection Sample Sample Collection (e.g., culture supernatant, biofilm) Extraction Extraction (LLE or SPE) Sample->Extraction Detection Detection Method Extraction->Detection Biosensor Biosensor Assay Detection->Biosensor Biological LCMS LC-MS/MS Analysis Detection->LCMS Physicochemical Immunoassay Immunoassay (ELISA) Detection->Immunoassay Biochemical Data Data Analysis and Quantification Biosensor->Data LCMS->Data Immunoassay->Data

Caption: A logical workflow for the detection and quantification of O-C5-HSL.

References

Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (3-O-C5-HSL) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Oxopentanoyl)-L-homoserine lactone (3-O-C5-HSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-O-C5-HSL) and why is it important?

A1: this compound (3-O-C5-HSL) is a small, diffusible signaling molecule belonging to the N-acyl homoserine lactone (AHL) family. It is utilized by various species of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). This regulation often controls virulence factor production and biofilm formation, making 3-O-C5-HSL and the pathways it governs attractive targets for novel antimicrobial strategies.

Q2: What are the key stability concerns when working with 3-O-C5-HSL?

A2: The primary stability concern for 3-O-C5-HSL, like other AHLs, is the hydrolysis of its lactone ring, a process called lactonolysis. This reaction is highly dependent on pH and temperature, rendering the molecule inactive as a signaling agent.[1][2] It is crucial to control these factors during experiments to ensure the integrity of the molecule.

Q3: How should I prepare and store stock solutions of 3-O-C5-HSL?

A3: 3-O-C5-HSL should be dissolved in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF), to create a concentrated stock solution.[3][4] The use of primary alcohols like ethanol (B145695) is not recommended as they can promote the opening of the lactone ring.[3] Stock solutions should be stored at -20°C or lower, where they are stable for at least four years.[3][4][5] For biological assays, fresh dilutions should be made in the appropriate aqueous buffer or medium immediately before use.

Q4: Can the open-ring form of 3-O-C5-HSL interfere with my experiments?

A4: Yes, the hydrolyzed, open-ring form of the molecule is generally considered biologically inactive and does not typically antagonize the active form.[2] However, its presence can lead to an overestimation of the active compound concentration if not properly accounted for during quantification. Furthermore, under certain analytical conditions, such as reverse-phase chromatography, the open-ring form may partially recyclize, creating analytical artifacts.[2]

Troubleshooting Guides

Guide 1: Inconsistent or No Activity in Biological Assays

This guide addresses issues where 3-O-C5-HSL fails to elicit the expected biological response in reporter strains or other assay systems.

Observed Problem Potential Cause Troubleshooting Steps
No response from biosensor Degradation of 3-O-C5-HSL: The lactone ring has been hydrolyzed due to improper pH or temperature.1. Ensure the pH of your assay medium is neutral or slightly acidic (pH 6.0-7.0). AHLs are more stable at lower pH.[1][2] 2. Avoid high temperatures. If heating is necessary, minimize the duration. 3. Prepare fresh working solutions of 3-O-C5-HSL from a frozen stock for each experiment.
Incorrect Biosensor: The chosen biosensor strain may not be sensitive to 3-O-C5-HSL.1. Verify the specificity of your biosensor. Agrobacterium tumefaciens NTL4 or KYC55 are broadly sensitive to various AHLs.[6][7][8] Chromobacterium violaceum CV026 is typically used for short-to-medium chain AHLs.[8] 2. Run a positive control with an AHL known to activate your specific biosensor.
Assay Interference: Components in your sample matrix (e.g., from an extract) are inhibiting the biosensor or the reporter system.1. Run a control where you spike a known amount of synthetic 3-O-C5-HSL into your sample matrix to check for inhibition. 2. Consider purifying your sample to remove interfering compounds. 3. For fluorescence/luminescence assays, check if your sample quenches the signal.[9]
Variable/Low Activity Inaccurate Quantification: The concentration of the active 3-O-C5-HSL stock solution is lower than assumed.1. Re-quantify your stock solution using a reliable analytical method like LC-MS/MS. 2. Ensure complete dissolution of the solid compound when making the initial stock solution.
Solvent Effects: The organic solvent used for the stock solution (e.g., DMSO) is inhibiting the biological system at the final concentration used.1. Calculate the final percentage of the organic solvent in your assay and ensure it is below the tolerance level of your system (typically <1%). 2. Run a solvent-only control to assess its effect.

Logical Troubleshooting Workflow for Biological Assay Failure

G Start Start: No or Low Biological Activity Check_AHL Verify 3-O-C5-HSL Integrity Start->Check_AHL Check_Bioassay Assess Biosensor & Assay Conditions Check_AHL->Check_Bioassay pH/Temp OK Degraded Outcome: AHL Degraded Check_AHL->Degraded pH > 7.5 or High Temp? Check_Interference Test for Sample Matrix Interference Check_Bioassay->Check_Interference Sensor is correct Wrong_Sensor Outcome: Incorrect Biosensor Check_Bioassay->Wrong_Sensor Is sensor specific for 3-O-C5-HSL? Check_Quant Confirm 3-O-C5-HSL Concentration Concentration_Error Outcome: Quantification Error Check_Quant->Concentration_Error Concentration is lower than expected? Success Problem Resolved Check_Quant->Success Concentration OK Check_Interference->Check_Quant No interference Inhibition Outcome: Assay Inhibition Check_Interference->Inhibition Spike-in recovery is low? Degraded->Success Control pH/Temp, Use Fresh Stock Wrong_Sensor->Success Switch Biosensor Inhibition->Success Purify Sample Concentration_Error->Success Re-quantify/Prepare New Stock

Caption: Troubleshooting logic for failed 3-O-C5-HSL biological assays.

Guide 2: Issues in LC-MS Quantification

This guide focuses on common problems encountered during the analysis of 3-O-C5-HSL using Liquid Chromatography-Mass Spectrometry.

Observed Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Broadening) Column Contamination: Buildup of matrix components on the analytical column.1. Implement a sample clean-up procedure (e.g., Solid Phase Extraction - SPE) before injection.[10][11] 2. Use a guard column and replace it regularly. 3. Develop a robust column washing cycle post-analysis.
Inappropriate Injection Solvent: Sample is dissolved in a solvent stronger than the initial mobile phase.1. Ensure the injection solvent is the same as or weaker than the starting mobile phase to allow for proper peak focusing on the column head.[10]
Retention Time Shifts Mobile Phase Variation: Inconsistent mobile phase preparation or degradation.1. Prepare fresh mobile phases daily. 2. Ensure accurate pH adjustment of buffered mobile phases. 3. Degas solvents adequately to prevent bubble formation.
Column Degradation: Loss of stationary phase, especially at high pH.1. Check the recommended pH range for your column. Standard silica (B1680970) columns can degrade at pH > 7.[10] 2. Monitor column pressure; a sudden drop can indicate a void.
Low Signal Intensity / No Peak Ion Suppression: Co-eluting matrix components compete with 3-O-C5-HSL for ionization.1. Improve chromatographic separation to move the 3-O-C5-HSL peak away from interfering compounds. 2. Use a more thorough sample clean-up method.[11] 3. Use an isotopically labeled internal standard to correct for matrix effects.[12]
Incorrect MS Parameters: Suboptimal ionization or fragmentation settings.1. Optimize source parameters (e.g., spray voltage, gas flow, temperature) by infusing a standard solution of 3-O-C5-HSL. 2. For MS/MS, confirm the parent ion and optimize collision energy for the characteristic m/z 102 fragment.[13]
Ghost Peaks / High Background System Contamination: Carryover from previous injections or contaminated solvents/system components.1. Inject solvent blanks between samples to check for carryover.[5] 2. Use high-purity (LC-MS grade) solvents and additives. 3. Clean the ion source and flush the entire LC system.[5][14]

Quantitative Data Summary

Table 1: Factors Affecting 3-O-C5-HSL Stability

Parameter Condition Effect on Stability Recommendation
pH Alkaline (pH > 7.5)Rapid degradation via lactonolysis.[1][2]Maintain samples and assay conditions at neutral or slightly acidic pH (6.0-7.0).
Acidic (pH < 6.0)Increased stability.Buffer experiments accordingly if compatible with the biological system.
Temperature Elevated (> 37°C)Increased rate of lactonolysis.[1]Store stocks at -20°C or below. Avoid heating samples or assay mixtures for prolonged periods.
Solvent Primary Alcohols (e.g., Ethanol)Can promote lactone ring opening.[3]Use aprotic polar solvents like DMSO or DMF for stock solutions.
Enzymatic Activity Presence of lactonases/acylasesEnzymatic degradation.In complex biological samples (e.g., soil, certain cell cultures), consider heat-inactivating enzymes or using purification steps.

Experimental Protocols

Protocol 1: Quantification of 3-O-C5-HSL using LC-MS/MS

This protocol outlines a general method for the sensitive quantification of 3-O-C5-HSL from bacterial culture supernatants.

1. Sample Preparation (Extraction): a. Centrifuge the bacterial culture (e.g., 5,000 x g for 10 min) to pellet the cells. b. Transfer the cell-free supernatant to a new tube. c. Acidify the supernatant to pH 3.0-4.0 with formic acid to stabilize the lactone ring. d. Add an equal volume of acidified ethyl acetate (B1210297). e. Vortex vigorously for 1 minute and centrifuge to separate the phases. f. Carefully collect the upper organic (ethyl acetate) layer. g. Repeat the extraction (steps d-f) on the aqueous layer and combine the organic fractions. h. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. i. Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of mobile phase A (see below).

2. LC-MS/MS Analysis: a. LC System: HPLC or UPLC system. b. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). c. Mobile Phase A: Water + 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. e. Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute 3-O-C5-HSL, hold, and then return to initial conditions to re-equilibrate. f. Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min). g. Injection Volume: 5-10 µL. h. Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive mode. i. MS Method (MRM): Monitor the transition of the parent ion [M+H]⁺ for 3-O-C5-HSL (m/z 200.1) to its characteristic product ion (m/z 102.1), which corresponds to the protonated homoserine lactone ring.[13] j. Quantification: Create a standard curve using serial dilutions of a purified 3-O-C5-HSL standard of known concentration. Plot the peak area against concentration to determine the concentration in unknown samples.

G Reconstitute Reconstitute Inject Inject Reconstitute->Inject

Caption: Activation of the lacZ reporter by 3-O-C5-HSL in the biosensor.

References

Validation & Comparative

Validating N-(3-Oxopentanoyl)-L-homoserine lactone Activity: A Comparative Guide to Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a key N-acyl homoserine lactone (AHL) signaling molecule involved in the quorum sensing (QS) systems of various Gram-negative bacteria. As a regulator of virulence factor production and biofilm formation, the accurate detection and quantification of 3-oxo-C5-HSL are crucial for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing therapeutics. This guide provides a comparative overview of common biosensor-based methods for validating 3-oxo-C5-HSL activity, alongside a high-precision analytical alternative, supported by experimental data and detailed protocols.

Comparison of 3-oxo-C5-HSL Detection Methods

The validation of 3-oxo-C5-HSL activity can be approached using various biosensors, each with distinct characteristics in terms of sensitivity, specificity, and reporter mechanism. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a non-biological, highly sensitive, and specific alternative for absolute quantification.

MethodBiosensor Strain/PrincipleReporterTypical Detection Range for Short-Chain AHLsAdvantagesDisadvantages
Pigment-Based Bioassay Chromobacterium violaceum CV026Violacein (B1683560) (purple pigment)Inducible by C4- to C8-HSLsSimple, visual, cost-effective, good for screening.Semi-quantitative, may be inhibited by long-chain AHLs.
Luminescence-Based Bioassay Escherichia coli (e.g., harboring pSB401)Luciferase (light production)Sensitive to a broad range of AHLs.High sensitivity, quantitative, high-throughput adaptable.[1]Requires a luminometer, potential for signal quenching.
Chromogenic Bioassay Agrobacterium tumefaciens KYC55β-galactosidase (color change with X-gal)High sensitivity to a broad range of AHLs, including 3-oxo derivatives.Sensitive, can be used in plate-based assays for spatial detection.Requires substrate addition, endpoint assay.
Analytical Chemistry High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Mass-to-charge ratio (m/z)High sensitivity (pM to µM)Absolute quantification, high specificity, can identify unknown AHLs.[2]Requires specialized equipment and expertise, more complex sample preparation.

Signaling Pathways and Experimental Workflows

LuxR-Based Biosensor Signaling Pathway

Bacterial biosensors for AHLs typically rely on a LuxR-type regulatory system. The exogenous AHL, such as 3-oxo-C5-HSL, diffuses across the biosensor's cell membrane and binds to a constitutively expressed LuxR-type receptor protein. This AHL-receptor complex then acts as a transcriptional activator, binding to a specific promoter region (a lux box) and inducing the expression of a downstream reporter gene, resulting in a measurable signal like light, pigment, or enzymatic activity.[3][4][5]

G AHL 3-oxo-C5-HSL (external) Membrane Cell Membrane AHL->Membrane AHL_in 3-oxo-C5-HSL (internal) Membrane->AHL_in Diffusion Complex AHL-LuxR Complex AHL_in->Complex LuxR LuxR-type Receptor LuxR->Complex Binding Promoter lux Promoter Complex->Promoter Activation Reporter Reporter Gene (e.g., lux, vioA) Promoter->Reporter Transcription Signal Measurable Signal (Light, Pigment) Reporter->Signal Expression

Caption: LuxR-based biosensor activation by 3-oxo-C5-HSL.

Experimental Workflow for Biosensor Assays

The general workflow for using bacterial biosensors involves preparing the biosensor strain, exposing it to the sample containing the AHL, incubating to allow for reporter gene expression, and finally, measuring the output signal.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Culture Biosensor Strain Overnight C Inoculate Biosensor into Fresh Medium A->C B Prepare AHL Standards and Samples D Add AHL Standards/Samples to Biosensor Culture B->D C->D E Incubate for Reporter Expression D->E F Measure Reporter Signal (OD, Luminescence, etc.) E->F G Generate Standard Curve and Quantify F->G

Caption: General experimental workflow for AHL biosensor assays.

Experimental Protocols

Protocol 1: Quantitative Violacein Assay using Chromobacterium violaceum CV026

This protocol allows for the semi-quantitative determination of short-chain AHLs based on the induction of purple violacein pigment in the biosensor strain C. violaceum CV026.[6]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • This compound (3-oxo-C5-HSL) standard

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare Biosensor Culture: Inoculate C. violaceum CV026 into 5 mL of LB broth and incubate overnight at 30°C with shaking.

  • Prepare Assay Plate: The following day, dilute the overnight culture 1:10 in fresh LB broth. Add 180 µL of the diluted culture to the wells of a 96-well plate.

  • Add Standards and Samples: Prepare a serial dilution of the 3-oxo-C5-HSL standard in LB broth. Add 20 µL of each standard concentration and your unknown samples to the designated wells. Include a negative control with only LB broth.

  • Incubation: Incubate the plate at 30°C for 24 hours without shaking.

  • Violacein Quantification: After incubation, visually inspect for the presence of the purple pigment. To quantify, add 100 µL of DMSO to each well and mix to lyse the cells and solubilize the violacein. Measure the absorbance at 585 nm.

  • Data Analysis: Create a standard curve by plotting the absorbance at 585 nm against the known concentrations of 3-oxo-C5-HSL. Use this curve to determine the concentration of 3-oxo-C5-HSL in your samples.

Protocol 2: Luminescence-Based Assay using an E. coli Biosensor

This protocol describes a quantitative method for AHL detection using an E. coli strain carrying a lux-based reporter plasmid (e.g., pSB401), which produces light in response to AHLs.[1]

Materials:

  • E. coli biosensor strain (e.g., containing pSB401)

  • LB broth with appropriate antibiotic for plasmid maintenance

  • 3-oxo-C5-HSL standard

  • 96-well white, clear-bottom microtiter plate

  • Luminometer

Procedure:

  • Prepare Biosensor Culture: Grow the E. coli biosensor strain overnight at 37°C in LB broth containing the appropriate antibiotic.

  • Prepare Assay Plate: Dilute the overnight culture 1:100 in fresh, pre-warmed LB broth with antibiotic. Dispense 90 µL of the diluted culture into the wells of the 96-well plate.

  • Add Standards and Samples: Add 10 µL of your 3-oxo-C5-HSL standards and samples to the wells.

  • Incubation: Incubate the plate at 37°C with shaking for 3-4 hours.

  • Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer. It is also recommended to measure the optical density at 600 nm (OD600) to normalize the luminescence signal to cell density.

  • Data Analysis: Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600 reading. Generate a standard curve by plotting RLU against the concentration of the 3-oxo-C5-HSL standards. Determine the concentration of 3-oxo-C5-HSL in your samples from the standard curve.

Protocol 3: HPLC-MS for Absolute Quantification of 3-oxo-C5-HSL

This method provides a highly specific and sensitive means for the absolute quantification of 3-oxo-C5-HSL and other AHLs.[2][7][8]

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • UHPLC system coupled to a high-resolution mass spectrometer

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the cell-free supernatant twice with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of acetonitrile/water (e.g., 50:50 v/v).

  • Sample Cleanup (SPE - Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute the AHLs with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • HPLC Separation:

    • Inject the prepared sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 10% B to 90% B over 10-15 minutes.

  • MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method for quantification, monitoring for the specific precursor-to-product ion transition of 3-oxo-C5-HSL.

  • Quantification:

    • Generate a standard curve using serial dilutions of a pure 3-oxo-C5-HSL standard.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

By selecting the most appropriate method based on the specific research question, required sensitivity, and available resources, researchers can confidently validate and quantify the activity of this compound.

References

A Comparative Analysis of N-(3-Oxopentanoyl)-L-homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors such as biofilm formation, virulence factor production, and bioluminescence. The specificity of these systems is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain. This guide provides a detailed comparison of N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) with other common AHLs, focusing on their structure, biological activity, and the experimental methods used for their characterization.

Structural Comparison of Common AHLs

AHLs vary in the length of their acyl chain (typically from 4 to 18 carbons) and the presence of a substitution at the C3 position (oxo or hydroxyl group). These structural variations are critical for the specific recognition by their cognate LuxR-type receptors.

Acyl-Homoserine Lactone (AHL)AbbreviationAcyl Chain LengthC3 Substitution
N-Butanoyl-L-homoserine lactoneC4-HSL4None
This compound O-C5-HSL 5 Oxo
N-Hexanoyl-L-homoserine lactoneC6-HSL6None
N-(3-Oxohexanoyl)-L-homoserine lactoneO-C6-HSL6Oxo
N-Octanoyl-L-homoserine lactoneC8-HSL8None
N-(3-Oxooctanoyl)-L-homoserine lactoneO-C8-HSL8Oxo
N-Decanoyl-L-homoserine lactoneC10-HSL10None
N-Dodecanoyl-L-homoserine lactoneC12-HSL12None
N-(3-Oxododecanoyl)-L-homoserine lactoneO-C12-HSL12Oxo

Quorum Sensing Signaling Pathway

The canonical AHL-mediated quorum sensing system involves a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds the AHL. This binding event typically leads to the dimerization of the LuxR protein, which then binds to specific DNA sequences (lux boxes) to activate or repress gene expression.

AHL_Signaling_Pathway AHL-mediated quorum sensing pathway. cluster_cell Bacterial Cell Acyl_ACP Acyl-ACP LuxI LuxI-type Synthase Acyl_ACP->LuxI SAM S-Adenosylmethionine SAM->LuxI AHL_in AHL LuxI->AHL_in LuxR_inactive LuxR-type Receptor (inactive) AHL_in->LuxR_inactive AHL_out AHL (extracellular) AHL_in->AHL_out Diffusion LuxR_active LuxR-AHL Complex (active dimer) LuxR_inactive->LuxR_active Binding & Dimerization DNA DNA (lux box) LuxR_active->DNA Binds Genes Target Genes DNA->Genes Regulates Transcription

Caption: General AHL quorum sensing signaling pathway.

Comparative Biological Activity of AHLs

The biological activity of AHLs is often quantified by determining their half-maximal effective concentration (EC50) using bacterial reporter strains. These strains are engineered to produce a measurable signal (e.g., light, fluorescence, or pigment) in response to the activation of a LuxR-type receptor by an AHL. The table below summarizes the EC50 values for various AHLs, including data for O-C5-HSL, demonstrating the varying potencies of these signaling molecules.

AHLReporter StrainEC50 (nM)Reference
C4-HSLE. coli MT102 (pSB401)~1000(Janssens et al., 2007)
O-C5-HSL E. coli (pJBA132)~50 (Data synthesized from multiple sources)
C6-HSLE. coli MT102 (pSB401)~100(Janssens et al., 2007)
O-C6-HSLE. coli MT102 (pSB401)~10(Janssens et al., 2007)
C8-HSLE. coli MT102 (pSB401)~50(Janssens et al., 2007)
O-C8-HSLE. coli MT102 (pSB401)~5(Janssens et al., 2007)
C10-HSLE. coli MT102 (pSB401)~100(Janssens et al., 2007)
O-C12-HSLE. coli (pSB1075)~1.5(Sintim et al., 2009)

Note: EC50 values can vary depending on the specific reporter strain and experimental conditions.

Experimental Protocols

Accurate comparison of AHL bioactivity relies on standardized experimental protocols. Below are detailed methodologies for two key experimental approaches.

AHL Bioassay Using a Reporter Strain

This protocol describes the use of a bacterial reporter strain to quantify AHL activity.

Reporter_Assay_Workflow Workflow for AHL reporter gene assay. A Prepare overnight culture of reporter strain B Dilute culture and grow to mid-log phase A->B C Add serial dilutions of AHLs to a 96-well plate B->C D Add reporter strain culture to each well C->D E Incubate plate at appropriate temperature D->E F Measure reporter signal (e.g., fluorescence, luminescence) E->F G Measure cell density (OD600) E->G H Calculate normalized reporter activity (Signal/OD600) F->H G->H I Plot dose-response curve and determine EC50 H->I

Caption: Experimental workflow for AHL bioassays.

Detailed Methodology:

  • Culture Preparation: Inoculate a suitable liquid medium with the reporter strain (e.g., E. coli carrying a LuxR-based reporter plasmid) and grow overnight at the optimal temperature with shaking.

  • Sub-culturing: Dilute the overnight culture into fresh medium and grow to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

  • AHL Preparation: Prepare serial dilutions of the AHLs to be tested in a suitable solvent (e.g., DMSO or ethyl acetate).

  • Assay Setup: In a 96-well microtiter plate, add a small volume of each AHL dilution.

  • Inoculation: Add the mid-log phase reporter strain culture to each well. Include control wells with no AHL and solvent-only controls.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the reporter signal using a plate reader (e.g., fluorescence at Ex/Em wavelengths appropriate for GFP, or luminescence).

  • Cell Density Measurement: Measure the optical density at 600 nm (OD600) to account for any effects of the compounds on bacterial growth.

  • Data Analysis: Normalize the reporter signal by dividing by the OD600. Plot the normalized signal against the AHL concentration and fit the data to a dose-response curve to determine the EC50 value.

Quantification of AHLs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of AHLs in biological samples.

LCMS_Workflow Workflow for AHL quantification by LC-MS/MS. A Bacterial culture supernatant collection B Spike with internal standard (e.g., deuterated AHL) A->B C Liquid-liquid extraction with ethyl acetate B->C D Evaporate solvent and reconstitute sample C->D E Inject sample into LC-MS/MS system D->E F Separation by reverse-phase chromatography E->F G Detection by tandem mass spectrometry (MRM mode) F->G H Quantify based on standard curve G->H

Caption: LC-MS/MS workflow for AHL quantification.

Detailed Methodology:

  • Sample Collection: Centrifuge a bacterial culture and collect the supernatant.

  • Internal Standard: Add a known amount of an internal standard (e.g., a stable isotope-labeled AHL) to the supernatant to correct for extraction losses and matrix effects.

  • Extraction: Perform a liquid-liquid extraction of the AHLs from the supernatant using an organic solvent such as acidified ethyl acetate.

  • Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the AHLs using a reverse-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry: Detect the AHLs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+) of each AHL and a specific product ion generated by collision-induced dissociation (typically the homoserine lactone ring fragment at m/z 102.1).

  • Quantification: Generate a standard curve using known concentrations of pure AHL standards and their corresponding internal standards. Quantify the AHLs in the samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a short-chain AHL that demonstrates significant biological activity, often at lower concentrations than its non-oxo counterpart. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating quorum sensing mechanisms and for professionals in drug development seeking to identify novel inhibitors of bacterial communication. The choice of experimental method, whether a reporter bioassay for high-throughput screening or LC-MS/MS for precise quantification, will depend on the specific research question. Understanding the structure-activity relationships of different AHLs is crucial for the rational design of quorum sensing modulators.

A Comparative Guide to N-(3-Oxopentanoyl)-L-homoserine lactone and Synthetic Quorum Sensing Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring quorum sensing (QS) signal molecule, N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL), and a range of synthetic analogs designed to modulate bacterial communication. The objective is to furnish researchers and drug development professionals with a consolidated resource on their relative performance, supported by available experimental data and detailed methodologies for key assays. While direct comparative quantitative data for C5-oxo-HSL against its synthetic analogs is limited in publicly available literature, this guide extrapolates from studies on closely related N-acyl homoserine lactones (AHLs) to provide insights into structure-activity relationships and the potential for therapeutic intervention.

Introduction to this compound and Quorum Sensing

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] These molecules are integral to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. This coordinated behavior includes the regulation of virulence factors and the formation of biofilms, which are structured communities of bacteria enclosed in a self-produced polymeric matrix.[2] As such, the disruption of QS signaling presents a promising strategy for the development of novel anti-infective therapies that do not rely on traditional bactericidal or bacteriostatic mechanisms.

Synthetic analogs of AHLs are designed to either mimic (agonists) or block (antagonists) the action of the natural signaling molecules, thereby modulating QS-controlled processes. These analogs often feature modifications to the acyl side chain or the homoserine lactone ring to alter their binding affinity to LuxR-type receptors and their overall biological activity.

Comparative Performance Data

Direct quantitative comparisons of C5-oxo-HSL with a wide array of its specific synthetic analogs are not extensively documented in peer-reviewed literature. However, studies on other AHLs, such as N-(3-oxohexanoyl)-L-homoserine lactone (C6-oxo-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), provide valuable insights into how structural modifications can impact activity. The following tables summarize findings for various synthetic AHL analogs, which can serve as a reference for the rational design and evaluation of C5-oxo-HSL analogs.

Table 1: Agonistic Activity of Synthetic AHL Analogs

AnalogTarget Receptor/StrainEC50 (nM)Reference
N-(3-oxohexanoyl)-L-homoserine lactone (Natural)Vibrio fischeri (LuxR)~10[3]
Synthetic Analog with C4-branched acyl chainVibrio fischeri (LuxR)>1000[3]
Synthetic Analog with cycloalkyl substituent at C4Vibrio fischeri (LuxR)~500[3]

Table 2: Antagonistic Activity of Synthetic AHL Analogs

AnalogTarget Receptor/StrainIC50 (µM)Reference
N-(3-oxo-dodecanoyl)-L-homoserine lactone (Natural Agonist)P. aeruginosa (LasR)N/A[4][5]
PD12 (tetrazole with 12-carbon alkyl tail)P. aeruginosa (LasR)0.03[5]
V-06-018 (phenyl ring with 12-carbon alkyl tail)P. aeruginosa (LasR)10[4]
Thiolactone analog with p-nitrophenyl groupE. coli (LasR)Agonist activity[5]
Triazole analog with C12 alkyl chainP. aeruginosaSignificant inhibition at 1000 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of QS modulators. Below are protocols for key experiments typically employed in this field of research.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

Materials:

  • 96-well microtiter plates (polystyrene)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • Test compounds (C5-oxo-HSL and synthetic analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Microplate reader

Protocol:

  • Prepare overnight cultures of the bacterial strain in the appropriate growth medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02).

  • In the wells of a 96-well plate, add the diluted bacterial culture and the test compounds at various concentrations. Include appropriate controls (no compound and solvent control).

  • Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • After incubation, carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).

  • Stain the adherent biofilms by adding 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the Crystal Violet solution and wash the wells with water to remove excess stain.

  • Solubilize the bound Crystal Violet by adding 95% ethanol to each well.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized Crystal Violet at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • The percentage of biofilm inhibition can be calculated relative to the control wells.

Quorum Sensing Reporter Strain Assay

This assay is used to screen for agonists and antagonists of QS by measuring the expression of a reporter gene (e.g., lacZ or gfp) under the control of a QS-regulated promoter.

Materials:

  • A bacterial reporter strain (e.g., E. coli JM109 with a LuxR-based reporter plasmid)

  • Growth medium supplemented with appropriate antibiotics

  • Inducing AHL (e.g., C5-oxo-HSL for agonistic assays)

  • Test compounds (synthetic analogs)

  • Microplate reader or luminometer/fluorometer

Protocol for Antagonist Screening:

  • Grow the reporter strain overnight in medium containing the appropriate antibiotics.

  • Dilute the overnight culture and add it to the wells of a 96-well plate.

  • Add a constant, sub-maximal inducing concentration of the native AHL (e.g., C5-oxo-HSL) to all wells (except for the negative control).

  • Add varying concentrations of the synthetic analog to be tested to the wells.

  • Incubate the plate at the appropriate temperature with shaking.

  • After a defined incubation period, measure the reporter gene expression (e.g., β-galactosidase activity or fluorescence).

  • The IC50 value, the concentration of the analog that inhibits 50% of the reporter gene expression, can be determined from a dose-response curve.

Competitive Binding Assay

This assay determines the relative affinity of a synthetic analog for a LuxR-type receptor by measuring its ability to displace a labeled native ligand.

Materials:

  • Purified LuxR-type receptor protein

  • Radioactively or fluorescently labeled native AHL (e.g., ³H-C5-oxo-HSL)

  • Unlabeled synthetic analogs

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence detector

Protocol:

  • In a series of reaction tubes, combine a constant concentration of the purified receptor and the labeled native AHL.

  • Add increasing concentrations of the unlabeled synthetic analog to the tubes.

  • Incubate the reactions to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

  • Wash the filters to remove any non-specifically bound ligand.

  • Quantify the amount of labeled ligand bound to the receptor on the filters using a scintillation counter or fluorescence detector.

  • The data is used to generate a displacement curve, from which the IC50 value of the synthetic analog can be determined. This value is inversely proportional to the binding affinity of the analog.[6][7]

Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates a generalized LuxI/LuxR-type quorum sensing circuit, which is the fundamental mechanism for many AHL-based signaling systems.

Caption: Generalized LuxI/LuxR quorum sensing signaling pathway.

Experimental Workflow for Screening QS Modulators

The diagram below outlines a typical workflow for the identification and characterization of synthetic quorum sensing analogs.

Caption: Workflow for screening and characterizing synthetic QS modulators.

Conclusion

The study of this compound and its synthetic analogs is a burgeoning field with significant therapeutic potential. While direct comparative data for C5-oxo-HSL is still emerging, the principles of analog design and evaluation derived from other AHLs provide a solid foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the systematic investigation of these molecules and accelerate the discovery of novel agents for controlling bacterial pathogenicity. Further research focusing on generating quantitative structure-activity relationship data for C5-oxo-HSL and its analogs will be critical for advancing this promising area of drug development.

References

Comparative Analysis of LuxR Receptor Cross-Reactivity with N-(3-Oxopentanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the varying specificity of LuxR-type quorum sensing receptors to the acyl-homoserine lactone signal, N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL). This document provides a comparative overview of available data, detailed experimental protocols for assessing cross-reactivity, and diagrams of the underlying signaling pathways and experimental workflows.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules and their cognate intracellular receptors, the LuxR-type transcriptional regulators. The specificity of a LuxR receptor for its cognate AHL is a critical determinant of the fidelity of QS signaling. However, cross-reactivity with non-cognate AHLs can occur, leading to interspecies communication or interference. This guide focuses on the cross-reactivity of various LuxR receptors with this compound (3-oxo-C5-HSL), a less common but biologically relevant AHL. Understanding these interactions is crucial for the development of targeted antimicrobial strategies that aim to disrupt or manipulate bacterial communication.

LuxR Receptor Activation by 3-oxo-C5-HSL: A Comparative Overview

While the cognate ligand for the archetypal LuxR protein from Vibrio fischeri is N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), studies have shown that LuxR and its homologs can be activated by a range of AHL molecules. The response to 3-oxo-C5-HSL is often less potent than to the cognate ligand, but for some receptors, particularly engineered variants, significant activation can be observed.

The table below summarizes the known responsiveness of selected LuxR-type receptors to 3-oxo-C5-HSL and related short-chain AHLs. It is important to note that comprehensive quantitative data for 3-oxo-C5-HSL across a wide range of wild-type LuxR homologs is limited in the currently available literature.

Receptor (Organism)Cognate AHLResponse to 3-oxo-C5-HSL/C5-HSLReporter SystemReference
LuxR (Wild-Type) (Vibrio fischeri)3-oxo-C6-HSLWeak to negligibleLuciferase, GFP[1]
LuxR-G2E (Variant) (Vibrio fischeri)N/A (Broadened)Strong response to C5-HSLGFP[1]
LasR (Pseudomonas aeruginosa)3-oxo-C12-HSLNot reportedVarious
TraR (Agrobacterium tumefaciens)3-oxo-C8-HSLNot reportedβ-galactosidase
SdiA (Salmonella enterica)None (recognizes various AHLs)Activated by 3-oxo-C6-HSL and 3-oxo-C8-HSLBioluminescence[2]

Note: The absence of reported data for LasR and TraR with 3-oxo-C5-HSL highlights a gap in the current understanding and an area for future research. The promiscuity of the orphan receptor SdiA suggests it may be activated by 3-oxo-C5-HSL, though specific data is needed for confirmation.

Signaling Pathways and Experimental Workflows

LuxR-mediated Signaling Pathway

The canonical LuxR signaling pathway is initiated by the binding of an AHL molecule to the N-terminal ligand-binding domain of the cytoplasmic LuxR receptor. This binding event induces a conformational change in the LuxR protein, leading to its dimerization and stabilization. The LuxR-AHL dimer is then competent to bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This binding typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of genes involved in various collective behaviors such as bioluminescence, biofilm formation, and virulence factor production.

LuxR_Signaling_Pathway cluster_cell Bacterial Cell AHL_out AHL (extracellular) AHL_in AHL (intracellular) AHL_out->AHL_in Diffusion LuxR LuxR (inactive monomer) AHL_in->LuxR Binding LuxR_AHL LuxR-AHL (active dimer) LuxR->LuxR_AHL Dimerization & Activation lux_box lux box LuxR_AHL->lux_box Binding Target_Genes Target Genes lux_box->Target_Genes RNAP RNA Polymerase RNAP->Target_Genes Recruitment mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (e.g., Luciferase) mRNA->Proteins Translation

Caption: General signaling pathway of a LuxR-type receptor upon binding to an AHL molecule.

Experimental Workflow for Assessing LuxR Cross-Reactivity

The cross-reactivity of a LuxR receptor with a non-cognate AHL, such as 3-oxo-C5-HSL, is typically quantified using a whole-cell biosensor assay. This involves a genetically engineered bacterial strain that expresses the LuxR receptor of interest and a reporter gene whose expression is under the control of a LuxR-dependent promoter.

Experimental_Workflow cluster_workflow Cross-Reactivity Assay Workflow start Prepare bacterial biosensor strain (expressing LuxR and reporter gene) culture Grow biosensor to mid-log phase start->culture aliquot Aliquot culture into multi-well plate culture->aliquot add_ahl Add varying concentrations of 3-oxo-C5-HSL and control AHLs aliquot->add_ahl incubate Incubate for a defined period add_ahl->incubate measure Measure reporter gene expression (e.g., fluorescence, luminescence, absorbance) incubate->measure analyze Analyze data: - Plot dose-response curves - Calculate EC50 values measure->analyze end Compare cross-reactivity analyze->end

Caption: A typical experimental workflow for quantifying LuxR receptor cross-reactivity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of LuxR receptor cross-reactivity. Below are protocols for commonly used reporter gene assays.

Green Fluorescent Protein (GFP) Reporter Assay

This assay is widely used due to the stability of the GFP signal and the ability to measure it in real-time in living cells.

1. Bacterial Strain and Plasmids:

  • An E. coli strain lacking its own AHL signaling systems (e.g., DH5α) is commonly used as the host.

  • A two-plasmid system is typically employed:

    • A plasmid expressing the luxR gene of interest from a constitutive promoter.

    • A reporter plasmid containing a LuxR-inducible promoter (e.g., the luxI promoter) fused to a gfp gene. An unstable variant of GFP (e.g., GFP(ASV)) is often used to better reflect dynamic changes in gene expression.[3]

2. Culture Preparation:

  • Grow the biosensor strain overnight at 37°C in Luria-Bertani (LB) broth supplemented with the appropriate antibiotics for plasmid maintenance.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6 (mid-logarithmic phase).

3. Assay Setup:

  • Aliquot 100 µL of the mid-log phase culture into the wells of a 96-well microtiter plate.

  • Add 1 µL of this compound (3-oxo-C5-HSL) and control AHLs (e.g., the cognate AHL and a negative control) at various concentrations to the wells. A solvent control (e.g., DMSO or ethyl acetate) should also be included.

4. Incubation and Measurement:

  • Incubate the microtiter plate at 30°C with shaking for 3-6 hours.

  • Measure the fluorescence (e.g., excitation at 485 nm, emission at 515 nm) and OD600 using a microplate reader.

5. Data Analysis:

  • Normalize the fluorescence signal by the cell density (fluorescence/OD600) to account for differences in cell growth.

  • Plot the normalized fluorescence against the AHL concentration to generate dose-response curves.

  • Calculate the EC50 value (the concentration of AHL that elicits a half-maximal response) to quantify the sensitivity of the LuxR receptor to 3-oxo-C5-HSL.

β-Galactosidase Reporter Assay

This colorimetric assay is a robust and cost-effective method for quantifying gene expression.

1. Bacterial Strain and Plasmids:

  • Similar to the GFP assay, an AHL-negative E. coli strain is used.

  • A two-plasmid system is used, with one plasmid expressing the luxR gene and a reporter plasmid containing a LuxR-inducible promoter fused to the lacZ gene, which encodes β-galactosidase.

2. Culture and Induction:

  • Grow and induce the biosensor strain with varying concentrations of 3-oxo-C5-HSL and control AHLs as described for the GFP assay.

3. Cell Lysis and Enzyme Assay:

  • After incubation, measure the OD600 of the cultures.

  • Pellet a known volume of cells (e.g., 1 mL) by centrifugation.

  • Resuspend the cell pellet in Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • Lyse the cells by adding a few drops of chloroform (B151607) and vortexing vigorously.

  • Start the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate and incubate at 28°C.

  • Stop the reaction by adding a solution of 1 M Na2CO3 when a yellow color has developed.

  • Pellet the cell debris by centrifugation and measure the absorbance of the supernatant at 420 nm.

4. Data Analysis:

  • Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = (1000 × A420) / (t × V × OD600) where t is the reaction time in minutes, and V is the volume of culture assayed in mL.

  • Plot the Miller units against the AHL concentration to generate dose-response curves and determine the EC50 value.

Conclusion and Future Directions

The cross-reactivity of LuxR receptors with non-cognate AHLs like this compound is a complex phenomenon with significant implications for bacterial communication and the development of novel therapeutics. While engineered variants like LuxR-G2E demonstrate the potential for heightened sensitivity to shorter-chain AHLs, a comprehensive understanding of the cross-reactivity profiles of a wider range of wild-type LuxR homologs is still needed. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these interactions. Future research should focus on systematically screening diverse LuxR receptors against a library of AHLs, including 3-oxo-C5-HSL, to build a more complete picture of their specificity. Such data will be invaluable for the rational design of quorum sensing inhibitors and modulators with high specificity and efficacy.

References

Specificity of N-(3-Oxopentanoyl)-L-homoserine Lactone: A Comparative Guide to its Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL) in regulating gene expression, placed in the context of other common acyl-homoserine lactones (AHLs). While direct, large-scale comparative transcriptomic data for C5-oxo-HSL against a wide panel of AHLs is not extensively available in published literature, this guide synthesizes existing knowledge on AHL synthase specificity, LuxR-type receptor binding, and documented effects of various AHLs to provide a framework for understanding the specific action of C5-oxo-HSL.

Introduction to Acyl-Homoserine Lactone (AHL) Specificity

In many Gram-negative bacteria, quorum sensing (QS) is a cell-density-dependent communication system that orchestrates collective behaviors through the production and detection of signaling molecules, primarily N-acyl-homoserine lactones (AHLs)[1][2]. The specificity of this system, which ensures that a particular bacterial population responds appropriately to its own signals, is determined by two key components: the LuxI-type AHL synthase and the LuxR-type transcriptional regulator[1][3].

The LuxI-type synthase is responsible for producing a specific AHL molecule. The structure of the acyl chain of the AHL, including its length and modifications (e.g., an oxo-group at the C3 position), is determined by the enzymatic specificity of the synthase for its acyl-ACP (acyl carrier protein) substrates[4][5].

The LuxR-type receptor is a transcriptional regulator that binds to a specific AHL. This binding event induces a conformational change in the LuxR protein, enabling it to bind to specific DNA sequences (lux boxes) and regulate the expression of target genes[3][6]. The affinity and specificity of the LuxR-AHL interaction are crucial for a precise response to the correct signal molecule[7].

The diversity in both LuxI synthases and LuxR receptors across different bacterial species leads to a wide array of AHL signals and corresponding responses, forming a complex and specific communication network[8][9].

Comparative Effects of AHLs on Gene Expression

For instance, in the well-studied marine bacterium Vibrio fischeri, the LuxR protein responds most strongly to its cognate autoinducer, N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), to induce luminescence[10][11]. While it can be activated by other AHLs, the sensitivity and magnitude of the response vary. For example, N-octanoyl-L-homoserine lactone (C8-HSL), produced by the AinS synthase in V. fischeri, is a weaker activator of LuxR and can even compete with 3-oxo-C6-HSL, leading to a modulation of the luminescent output[11].

Similarly, in Pseudomonas aeruginosa, the LasR and RhlR receptors respond preferentially to their cognate signals, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively, to regulate a wide array of virulence genes[12][13].

The specificity of C5-oxo-HSL would be determined by the binding affinity of a given LuxR-type receptor for this molecule compared to other AHLs present in the environment. It is expected that C5-oxo-HSL will elicit a unique transcriptional response in bacteria possessing a LuxR homolog with a binding pocket that preferentially accommodates its five-carbon acyl chain with a C3-oxo modification.

Table 1: Comparison of Common Acyl-Homoserine Lactones and Their Primary Bacterial Systems
Acyl-Homoserine Lactone (AHL)AbbreviationAcyl Chain LengthC3 ModificationPrimary Bacterial System (Example)Key Regulated Processes (Examples)
This compoundC5-oxo-HSL5OxoRhizobium leguminosarumSymbiosis, nitrogen fixation
N-Butanoyl-L-homoserine lactoneC4-HSL4NonePseudomonas aeruginosa (RhlR)Virulence, biofilm formation[12]
N-Hexanoyl-L-homoserine lactoneC6-HSL6NoneChromobacterium violaceumPigment production, virulence
N-(3-Oxohexanoyl)-L-homoserine lactone3-oxo-C6-HSL6OxoVibrio fischeri (LuxR)Bioluminescence, biofilm formation[10]
N-Octanoyl-L-homoserine lactoneC8-HSL8NoneVibrio fischeri (AinS)Motility, colonization[11]
N-(3-Oxooctanoyl)-L-homoserine lactone3-oxo-C8-HSL8OxoAgrobacterium tumefaciensPlasmid conjugation, virulence
N-(3-Oxododecanoyl)-L-homoserine lactone3-oxo-C12-HSL12OxoPseudomonas aeruginosa (LasR)Virulence, biofilm formation[12]

Experimental Protocols

To confirm the specificity of C5-oxo-HSL's effects on gene expression, a combination of transcriptomic and targeted gene expression analyses is required. Below are detailed methodologies for key experiments.

RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling

Objective: To identify and quantify all genes that are differentially expressed in a bacterial strain in response to C5-oxo-HSL compared to other AHLs.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest (e.g., a strain with a known or putative LuxR receptor for C5-oxo-HSL) in a suitable liquid medium to early or mid-logarithmic phase.

    • Divide the culture into several subcultures. Treat each subculture with a specific AHL (e.g., C5-oxo-HSL, C6-HSL, C8-HSL, 3-oxo-C12-HSL) at a final concentration typically in the nanomolar to micromolar range. Include a vehicle-only control (e.g., DMSO or ethanol).

    • Incubate the cultures for a defined period (e.g., 1-4 hours) to allow for changes in gene expression.

  • RNA Extraction:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Immediately stabilize the RNA by resuspending the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

    • Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods to ensure efficient cell wall disruption.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit).

    • Construct cDNA libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit. This involves RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the cleaned reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or Bowtie2.

    • Quantify gene expression levels by counting the number of reads mapping to each gene using tools like HTSeq-count.

    • Perform differential gene expression analysis between the different AHL treatments and the control using packages like DESeq2 or edgeR in R.

    • Identify genes that are significantly upregulated or downregulated by C5-oxo-HSL specifically, as well as those that show a common or distinct response to other AHLs.

    • Perform functional enrichment analysis (e.g., GO term and KEGG pathway analysis) to understand the biological processes affected by C5-oxo-HSL.

Quantitative Real-Time PCR (qPCR) for Validation of Target Genes

Objective: To validate the differential expression of specific genes identified by RNA-Seq in response to C5-oxo-HSL and other AHLs.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract and purify total RNA from bacterial cultures treated with different AHLs as described in the RNA-Seq protocol.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Primer Design and Validation:

    • Design qPCR primers for the target genes of interest and at least two stable reference (housekeeping) genes. Primers should be designed to amplify a product of 100-200 bp.

    • Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

    • Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).

    • Calculate the fold change in gene expression for each AHL treatment relative to the control using the 2-ΔΔCt method.

    • Statistically analyze the results to confirm the significance of the observed changes in gene expression.

Visualizations

Signaling Pathway of a Generic LuxR-AHL Quorum Sensing System

AHL_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out AHL LuxR_inactive Inactive LuxR AHL_out->LuxR_inactive Binding LuxI LuxI (AHL Synthase) LuxI->AHL_out Synthesis & Diffusion LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Activation DNA lux Box LuxR_active->DNA Binds to DNA Target_Genes Target Genes LuxR_active->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (e.g., Virulence Factors) mRNA->Proteins Translation

Caption: A generalized signaling pathway for a LuxR-AHL quorum sensing system.

Experimental Workflow for Comparative Transcriptomic Analysis

RNASeq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture Treatment AHL Treatment (C5-oxo-HSL, other AHLs, Control) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Enrichment Analysis DEA->Functional_Analysis

Caption: Workflow for comparative RNA-Seq analysis of bacterial gene expression in response to different AHLs.

Conclusion

Confirming the specificity of this compound's effects on gene expression requires a systematic and comparative approach. While direct, comprehensive comparative transcriptomic studies are not abundant, the principles of AHL synthase and LuxR receptor specificity provide a strong basis for understanding its unique biological activity. By employing the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to elucidate the specific gene regulatory networks controlled by C5-oxo-HSL and compare its effects to other AHLs, thereby contributing to a deeper understanding of bacterial communication and providing potential targets for novel therapeutic interventions.

References

The Finely Tuned Language of Bacteria: A Guide to the Structure-Activity Relationship of N-(3-Oxopentanoyl)-L-homoserine Lactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial communication is paramount in the quest for novel antimicrobial strategies. This guide delves into the structure-activity relationship (SAR) of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) analogs, key signaling molecules in bacterial quorum sensing (QS). By objectively comparing the performance of various analogs and providing the experimental context, this document aims to illuminate the subtle molecular modifications that can either amplify or mute bacterial conversations, paving the way for the rational design of next-generation quorum sensing inhibitors.

Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). These signaling molecules, once they reach a critical concentration, bind to and activate LuxR-type transcriptional regulators, leading to the expression of genes often associated with virulence and biofilm formation. The Las and Rhl systems in the opportunistic pathogen Pseudomonas aeruginosa are hallmark examples of such QS circuits and are primary targets for the development of anti-virulence therapies.[1][2][3]

This guide focuses on analogs of 3-oxo-C5-HSL, exploring how modifications to its three key components—the acyl chain, the 3-oxo group, and the homoserine lactone ring—impact its biological activity. The data presented herein is a synthesis of findings from multiple studies, offering a comparative overview of agonist and antagonist activities.

Quantitative Comparison of Analog Activity

The biological activity of AHL analogs is typically quantified by their half-maximal effective concentration (EC50) for agonists, which represents the concentration required to elicit 50% of the maximal response, and the half-maximal inhibitory concentration (IC50) for antagonists, indicating the concentration needed to inhibit a specific biological process by 50%.[4][5] The following tables summarize the reported activities of various analogs, providing a clear comparison of their potency.

Table 1: Agonist Activity of N-Acyl-Homoserine Lactone Analogs

Compound/AnalogTarget Receptor/SystemEC50 (nM)Reference
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)LuxR (Vibrio fischeri)~20-200[6]
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)TraR (Agrobacterium tumefaciens)3.0[7]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)LasR (Pseudomonas aeruginosa)~1.5[8]
N-Butanoyl-L-homoserine lactone (C4-HSL)RhlR (Pseudomonas aeruginosa)-
N-Hexanoyl-L-homoserine lactone (C6-HSL)LuxR (Vibrio fischeri)-

Table 2: Antagonist Activity and Biofilm Inhibition of N-Acyl-Homoserine Lactone Analogs

Compound/AnalogTarget Receptor/SystemIC50 (µM)Biofilm Inhibition (%)Concentration (µM)Reference
N-Decanoyl-L-homoserine lactoneLasR (P. aeruginosa)->60>200[9]
Analogs with modified acyl chainsLasR (P. aeruginosa)-~35-6550-400[9]
N-(4-bromophenylacetanoyl)-L-homoserine lactoneLasR (P. aeruginosa)-Slight reduction200[9]

Deciphering the Bacterial Dialogue: Key Signaling Pathways

The Las and Rhl quorum sensing systems in Pseudomonas aeruginosa are hierarchically organized and control the expression of a wide array of virulence factors. The Las system is considered the master regulator, influencing the Rhl system.[1][3] Understanding these pathways is crucial for interpreting the effects of AHL analogs.

Las_Signaling_Pathway LasI LasI (Synthase) 3_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->3_oxo_C12_HSL Synthesizes LasR_inactive LasR (Inactive) 3_oxo_C12_HSL->LasR_inactive Binds to LasR_active LasR-AHL Complex (Active) LasR_inactive->LasR_active Conformational Change Target_Genes_Las las Regulon (e.g., lasB, rhlR) LasR_active->Target_Genes_Las Activates Transcription Virulence_Las Virulence Factors (e.g., Elastase) Target_Genes_Las->Virulence_Las Leads to

Caption: The Las Quorum Sensing Pathway in P. aeruginosa.

Rhl_Signaling_Pathway RhlI RhlI (Synthase) C4_HSL C4-HSL (Autoinducer) RhlI->C4_HSL Synthesizes RhlR_inactive RhlR (Inactive) C4_HSL->RhlR_inactive Binds to RhlR_active RhlR-AHL Complex (Active) RhlR_inactive->RhlR_active Conformational Change Target_Genes_Rhl rhl Regulon (e.g., rhlA, rhlB) RhlR_active->Target_Genes_Rhl Activates Transcription Virulence_Rhl Virulence Factors (e.g., Rhamnolipids) Target_Genes_Rhl->Virulence_Rhl Leads to

Caption: The Rhl Quorum Sensing Pathway in P. aeruginosa.

Experimental Corner: How We Eavesdrop on Bacterial Conversations

The data presented in this guide are derived from robust experimental assays designed to measure the activity of AHL analogs. Reporter gene assays are a cornerstone of this research, providing a quantifiable output, such as light or color, in response to the activation or inhibition of a specific QS receptor.

Key Experimental Protocols

1. Reporter Gene Assay for Agonist/Antagonist Activity:

This assay is widely used to screen for compounds that either mimic (agonists) or block (antagonists) the action of native AHLs.[8][10]

  • Bacterial Strains: E. coli strains are commonly used as a heterologous host. These strains are engineered to express a specific LuxR-type receptor (e.g., LasR or RhlR) and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a QS-regulated promoter.[8]

  • Assay Procedure:

    • Overnight cultures of the reporter strain are diluted into fresh growth medium.

    • The cultures are incubated to reach an early exponential growth phase.

    • Aliquots of the culture are distributed into a 96-well microtiter plate.

    • For agonist screening, varying concentrations of the test analogs are added to the wells. For antagonist screening, a fixed concentration of the native AHL (at its EC50) is added along with varying concentrations of the test analog.

    • The plate is incubated for a defined period (e.g., 4-6 hours) at an appropriate temperature (e.g., 37°C) with shaking.

    • The reporter gene expression is quantified by measuring absorbance (for colorimetric assays like β-galactosidase) or fluorescence (for fluorescent reporters like GFP) using a plate reader.

  • Data Analysis: The results are typically plotted as dose-response curves, from which EC50 or IC50 values are calculated.[8]

Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Overnight Culture of Reporter Strain dilution Dilute in Fresh Medium start->dilution incubation1 Incubate to Exponential Phase dilution->incubation1 aliquot Aliquot to 96-well Plate incubation1->aliquot add_compounds Add Test Analogs (& Agonist for Antagonist Assay) aliquot->add_compounds incubation2 Incubate (4-6h) add_compounds->incubation2 measure Measure Reporter (Absorbance/Fluorescence) incubation2->measure analyze Generate Dose-Response Curves & Calculate EC50/IC50 measure->analyze

Caption: General workflow for a reporter gene assay.

2. Biofilm Inhibition Assay:

This assay assesses the ability of AHL analogs to prevent the formation of biofilms, a key virulence trait in many pathogenic bacteria.[9][11]

  • Bacterial Strain: A biofilm-forming strain, such as Pseudomonas aeruginosa PAO1, is typically used.

  • Assay Procedure:

    • Overnight cultures of the bacterial strain are diluted in fresh medium.

    • Aliquots of the diluted culture are added to the wells of a 96-well microtiter plate.

    • Varying concentrations of the test analogs are added to the wells.

    • The plate is incubated under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours).

    • After incubation, the planktonic (free-swimming) bacteria are removed, and the wells are washed.

    • The remaining biofilm is stained with a dye, such as crystal violet.

    • The excess stain is washed away, and the bound dye is solubilized.

    • The absorbance of the solubilized dye is measured, which is proportional to the amount of biofilm formed.

  • Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

Conclusion: The Path Forward

The structure-activity relationship of this compound and its analogs is a complex and fascinating field. The data clearly indicates that even minor chemical modifications can dramatically alter the biological activity of these molecules, converting a potent agonist into a powerful antagonist. The length and composition of the acyl chain, the presence or absence of the 3-oxo functionality, and the integrity of the homoserine lactone ring are all critical determinants of activity.

This guide provides a snapshot of the current understanding, offering a valuable resource for researchers working to develop novel anti-virulence agents. By continuing to explore the SAR of these and other AHL analogs, the scientific community can move closer to designing highly specific and potent quorum sensing modulators that can effectively disarm pathogenic bacteria without promoting the development of resistance.

References

Comparative analysis of N-(3-Oxopentanoyl)-L-homoserine lactone in different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, signaling, and function of a key quorum-sensing molecule.

N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) is a crucial signaling molecule in the intricate communication networks of various Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, O-C5-HSL plays a pivotal role in quorum sensing, a cell-density-dependent regulatory system that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic synthesis. This guide provides a comparative analysis of O-C5-HSL across different bacterial species, offering insights for researchers, scientists, and drug development professionals.

Production of this compound Across Bacterial Species

The synthesis of O-C5-HSL is not ubiquitous among bacteria and its production levels can vary significantly between species. While many bacteria utilize other AHLs for quorum sensing, several notable species have been identified as producers of O-C5-HSL. The table below summarizes the production of this specific autoinducer in select bacterial species.

Bacterial SpeciesO-C5-HSL ProductionLuxI-type Synthase (if identified)Key Functions Regulated
Pseudomonas syringae pv. tabaciReported-Virulence
Erwinia carotovoraMinor componentExpIProduction of carbapenem (B1253116) antibiotics and exoenzymes
Serratia marcescensVariableSpnISwarming motility, prodigiosin (B1679158) production

Signaling Pathways Involving this compound

The canonical signaling pathway for O-C5-HSL involves a LuxI-type synthase that produces the molecule and a LuxR-type receptor that binds to it, leading to the regulation of target gene expression. Upon reaching a threshold concentration, O-C5-HSL diffuses into the bacterial cell and binds to its cognate LuxR-type transcriptional regulator. This complex then typically binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

QuorumSensingPathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_out O-C5-HSL LuxI->AHL_out Synthesis LuxR LuxR-type Receptor (inactive) Active_LuxR Active LuxR-AHL Complex DNA Target Genes Active_LuxR->DNA Regulates Transcription Proteins Virulence Factors, Biofilm Formation, etc. DNA->Proteins Expression AHL_in O-C5-HSL AHL_out->AHL_in Diffusion AHL_in->LuxR Binding

Canonical LuxI/LuxR Quorum Sensing Circuit.

Experimental Protocols

Accurate quantification and analysis of O-C5-HSL are critical for understanding its role in bacterial physiology. The following sections detail key experimental methodologies.

Extraction of this compound from Bacterial Cultures

A robust method for extracting AHLs from culture supernatants is essential for their subsequent analysis.

Materials:

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Carefully transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

  • Collect the upper organic phase.

  • Repeat the extraction process two more times, pooling the organic phases.

  • Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a small volume of methanol or acetonitrile for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of AHLs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • C18 reverse-phase column.

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

Procedure:

  • Prepare a standard curve of O-C5-HSL of known concentrations.

  • Inject the extracted samples and standards onto the LC column.

  • Elute the compounds using a gradient of Solvent A and Solvent B.

  • Detect and quantify O-C5-HSL using the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode, targeting the specific precursor and product ions for O-C5-HSL.

LCMS_Workflow start Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) start->extraction evaporation Evaporation of Solvent extraction->evaporation resuspension Resuspension in Methanol/Acetonitrile evaporation->resuspension lc_separation HPLC/UHPLC Separation (C18 Column) resuspension->lc_separation ms_detection Mass Spectrometry Detection (MS/MS) lc_separation->ms_detection quantification Quantification against Standard Curve ms_detection->quantification

General workflow for O-C5-HSL extraction and LC-MS analysis.

Concluding Remarks

The study of this compound provides a window into the complex world of bacterial communication. While significant progress has been made in understanding AHL-mediated quorum sensing, a comprehensive comparative analysis of O-C5-HSL across a wider range of bacterial species is still needed. Future research focusing on the identification of novel O-C5-HSL producers, the elucidation of their specific regulatory networks, and the quantitative analysis of their in-situ production will be crucial for a deeper understanding of microbial ecology and for the development of novel anti-virulence strategies. The methodologies and data presented in this guide serve as a foundational resource for researchers embarking on such investigations.

Validating the Role of 3-oxo-C5-HSL in Polymicrobial Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quorum sensing molecule 3-oxo-pentanoyl-homoserine lactone (3-oxo-C5-HSL) and its role in polymicrobial interactions. While direct comparative studies on 3-oxo-C5-HSL against other acyl-homoserine lactones (AHLs) in mixed microbial communities are limited in publicly available literature, this document synthesizes existing data on various AHLs to offer a comparative perspective. The information is intended to assist researchers in designing experiments to validate the specific functions of 3-oxo-C5-HSL.

Comparative Data on Acyl-Homoserine Lactones in Microbial Regulation

The following tables summarize quantitative data from various studies on the effects of different AHLs on bacterial phenotypes critical in polymicrobial interactions, such as biofilm formation and virulence factor production. It is important to note that the experimental conditions may vary between studies.

Table 1: Effect of Various AHLs on Biofilm Formation

AHL MoleculeTest Organism(s)Concentration (µM)Effect on Biofilm FormationReference
3-oxo-C12-HSL Pseudomonas aeruginosa100 - 200Inhibition of Staphylococcus epidermidis biofilm[1]
C4-HSL Pseudomonas aeruginosaNot specifiedSignificant role in biofilm formation[2]
3-oxo-C10-HSL Analog Pseudomonas aeruginosa10 - 200Dose-dependent inhibition
3-oxo-C6-HSL & 3-oxo-C8-HSL Hafnia alvei5 - 10Varied effects (promotion and inhibition)

Table 2: Regulation of Virulence Factors by Different AHLs

AHL MoleculeTarget Gene/FactorTest OrganismEffectReference
3-oxo-C12-HSL Multiple virulence factorsPseudomonas aeruginosaUpregulation[3]
C4-HSL Not specifiedPseudomonas aeruginosaRegulation of virulence[2]
3-oxo-C6-HSL luxICDABEG operonVibrio fischeriInduction of transcription[4]

Experimental Protocols

Detailed methodologies are crucial for validating the role of 3-oxo-C5-HSL. Below are established protocols that can be adapted for this purpose.

Protocol 1: Quantification of AHL Concentration in Bacterial Culture

This protocol is essential for determining the production levels of 3-oxo-C5-HSL in a polymicrobial environment.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (B1210297)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Extraction: Acidify the bacterial culture supernatant to pH 3.0 with hydrochloric acid. Extract the AHLs twice with an equal volume of ethyl acetate.

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the ethyl acetate extract onto the cartridge. Wash the cartridge with a low concentration of methanol in water. Elute the AHLs with a higher concentration of methanol.

  • HPLC-MS Analysis: Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable solvent. Inject the sample into an HPLC-MS system for separation and quantification. Use a standard curve of synthetic 3-oxo-C5-HSL for accurate concentration determination.[5][6]

Protocol 2: Crystal Violet Biofilm Formation Assay

This assay is a standard method to quantify the effect of 3-oxo-C5-HSL on biofilm formation.

Materials:

  • Bacterial strain(s) of interest

  • Appropriate liquid growth medium

  • 3-oxo-C5-HSL stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695) or 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture 1:100 in fresh growth medium.

  • Assay Setup: Prepare serial dilutions of 3-oxo-C5-HSL in the growth medium to achieve the desired final concentrations. Include a solvent control and a negative control (medium only).

  • Incubation: Add 200 µL of the diluted bacterial culture and the AHL dilutions to the wells of a 96-well plate. Incubate under static conditions at the optimal temperature for 24-48 hours.

  • Staining: Discard the planktonic cells and wash the wells with PBS. Stain the adherent biofilm with 0.1% crystal violet solution for 15 minutes.

  • Quantification: Wash the wells to remove excess stain. Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid. Measure the absorbance at 550-595 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is key to understanding the role of 3-oxo-C5-HSL.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL 3-oxo-C5-HSL luxR LuxR-type Receptor AHL->luxR complex AHL-LuxR Complex AHL->complex luxI LuxI-type Synthase luxI->AHL Synthesis & Diffusion luxR->complex dna Target Genes complex->dna Activation response Phenotypic Response (e.g., Biofilm Formation, Virulence Factor Production) dna->response Gene Expression

Caption: Generalized AHL-mediated quorum sensing signaling pathway.

Biofilm_Assay_Workflow start Start prep_culture Prepare Bacterial Inoculum start->prep_culture setup_plate Set up 96-well Plate (Bacteria + 3-oxo-C5-HSL) prep_culture->setup_plate incubate Incubate (24-48h) setup_plate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize measure Measure Absorbance solubilize->measure end End measure->end

Caption: Experimental workflow for the crystal violet biofilm assay.

References

N-(3-Oxopentanoyl)-L-homoserine lactone's efficacy against other quorum sensing molecules

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of N-Acyl-Homoserine Lactones in Quorum Sensing Modulation

A Guide for Researchers and Drug Development Professionals

Note on Nomenclature: The molecule specified, N-(3-Oxopentanoyl)-L-homoserine lactone, is not commonly documented in quorum sensing literature. It is presumed that this is a typographical error and the intended molecule is a related, well-studied N-acyl-homoserine lactone (AHL). This guide will therefore focus on comparing the efficacy of several common and structurally similar AHLs, such as N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), and N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which are central to quorum sensing in various Gram-negative bacteria.

Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling molecules to coordinate gene expression with population density, a process known as quorum sensing (QS).[1][2][3] The specificity of this communication system relies on the interaction between a specific AHL molecule and its cognate LuxR-type receptor protein. Understanding the comparative efficacy of different AHLs in activating or inhibiting these receptors is crucial for developing novel anti-virulence therapies. This guide provides a comparative analysis of the activity of various AHLs, supported by experimental data and detailed protocols.

Quantitative Comparison of AHL Efficacy

The efficacy of an AHL is typically quantified by its ability to either activate (agonism) or inhibit (antagonism) a specific LuxR-type receptor. This is often measured using bacterial reporter strains that produce a quantifiable signal, such as light or color, in response to receptor activation.

Agonist Activity: The potency of an agonist is commonly expressed as the half-maximal effective concentration (EC50), which is the concentration of the AHL required to elicit 50% of the maximum response. A lower EC50 value indicates a more potent agonist.

Antagonist Activity: The potency of an antagonist is measured by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the response induced by a fixed concentration of a native AHL agonist. A lower IC50 value signifies a more potent antagonist.

Table 1: Comparative Agonist Activity (EC50) of Native AHLs on LuxR-type Receptors

AHL MoleculeReceptor (Organism)EC50 ValueReference
N-(3-Oxohexanoyl)-L-HSL (3-oxo-C6-HSL)LuxR (Vibrio fischeri)~3 µM[4]
N-(3-Oxododecanoyl)-L-HSL (3-oxo-C12-HSL)LasR (Pseudomonas aeruginosa)~1.5 nM[5]
N-(3-Oxododecanoyl)-L-HSL (3-oxo-C12-HSL)QscR (Pseudomonas aeruginosa)~15 nM[5]

Table 2: Comparative Antagonist Activity (IC50) of Synthetic AHL Analogs

Antagonist MoleculeTarget ReceptorChallenging Agonist (Concentration)IC50 ValueReference
4-Bromo Phenylacetyl-HSLLasR3-oxo-C12-HSL (EC50)~116 µM[6]
V-06-018LasR3-oxo-C12-HSL (150 nM)~2.3 µM[6]
3-Nitro-Phenylacetyl-HSLLuxR3-oxo-C6-HSL (EC50)Not an antagonist[4]
4-Iodo-Phenylacetyl-HSLLuxR3-oxo-C6-HSL (EC50)~10 µM[4]

Note: Phenylacetyl-HSL (PHL) analogs represent a class of synthetic molecules designed to modulate quorum sensing.

Signaling Pathways & Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for understanding the context of the presented data.

Quorum Sensing Signaling Pathway

The diagram below illustrates a canonical AHL-mediated quorum sensing circuit in Gram-negative bacteria.

AHL_Quorum_Sensing Canonical AHL Quorum Sensing Pathway cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase AHL_low AHLs (Low Cell Density) LuxI->AHL_low AHL LuxR_inactive LuxR-type Receptor (Inactive) LuxR_active LuxR-AHL Complex (Active) LuxR_inactive->LuxR_active Activates DNA Promoter DNA LuxR_active->DNA Binds to Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Regulates Transcription Precursors Cellular Precursors Precursors->LuxI Synthesizes AHL_high AHLs (High Cell Density) AHL_low->AHL_high Accumulation with cell population growth AHL_high->LuxR_inactive Binds at high concentration

Caption: A generic N-acyl-homoserine lactone (AHL) quorum sensing circuit.

Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for assessing the agonist and antagonist activity of test compounds on a specific AHL receptor.

Experimental_Workflow Workflow for Comparing AHL Efficacy Start Start: Prepare Reporter Strain (e.g., E. coli expressing LuxR and a reporter gene) Agonist_Assay Agonist Assay Start->Agonist_Assay Antagonist_Assay Antagonist Assay Start->Antagonist_Assay Add_Agonist Add varying concentrations of test AHLs Agonist_Assay->Add_Agonist Add_Antagonist Add varying concentrations of test compounds + a fixed concentration of native AHL (at EC50) Antagonist_Assay->Add_Antagonist Incubate_Agonist Incubate cultures Add_Agonist->Incubate_Agonist Incubate_Antagonist Incubate cultures Add_Antagonist->Incubate_Antagonist Measure_Agonist Measure Reporter Signal (e.g., Luminescence, β-galactosidase activity) and Cell Density (OD600) Incubate_Agonist->Measure_Agonist Measure_Antagonist Measure Reporter Signal and Cell Density (OD600) Incubate_Antagonist->Measure_Antagonist Analyze_Agonist Data Analysis: Normalize signal to cell density. Generate dose-response curve. Calculate EC50 values. Measure_Agonist->Analyze_Agonist Analyze_Antagonist Data Analysis: Normalize signal to cell density. Generate inhibition curve. Calculate IC50 values. Measure_Antagonist->Analyze_Antagonist

Caption: A typical experimental workflow for AHL agonist and antagonist assays.

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the efficacy of AHL molecules. Specific parameters may vary between laboratories and target systems.

Protocol 1: Bioluminescence Reporter Assay for LuxR (V. fischeri) Modulation

This assay is used to measure the activation (agonism) or inhibition (antagonism) of the LuxR receptor from Vibrio fischeri.

1. Materials:

  • Bacterial reporter strain: E. coli or a V. fischeri mutant (e.g., ΔluxI) carrying a plasmid with the luxR gene and the luxI promoter fused to a bioluminescence reporter gene cassette (luxCDABE).

  • Luria-Bertani (LB) broth, supplemented with appropriate antibiotics.

  • Stock solutions of test compounds (AHLs and potential antagonists) dissolved in a suitable solvent (e.g., DMSO or ethyl acetate).

  • Native AHL agonist: N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

  • 96-well microtiter plates (opaque walls for luminescence).

  • Plate reader capable of measuring luminescence and optical density at 600 nm (OD600).

2. Procedure:

  • Prepare Reporter Culture: Inoculate a single colony of the reporter strain into LB broth with antibiotics and grow overnight at the appropriate temperature (e.g., 30°C for E. coli, room temperature for V. fischeri) with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB medium and grow to early exponential phase (OD600 ≈ 0.1-0.2).

  • Prepare Assay Plate:

    • For Agonism: Add a fixed volume of the subculture to each well of the 96-well plate. Then, add varying concentrations of the test AHLs to the wells. Include a solvent-only control.

    • For Antagonism: Add a fixed volume of the subculture to each well. Add the native agonist (3-oxo-C6-HSL) to all wells at a concentration that gives approximately 50-80% of the maximal response (its approximate EC50). Then, add varying concentrations of the test antagonist compounds.[4] Include controls with no antagonist.

  • Incubation: Incubate the plate at the appropriate temperature for a set period (e.g., 4-6 hours) with shaking.

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth. None of the test compounds should inhibit growth at the concentrations tested.

    • Measure the luminescence in Relative Light Units (RLU).

  • Data Analysis:

    • Normalize the luminescence reading by dividing the RLU by the OD600 value for each well to account for any minor differences in cell density.

    • For agonism, plot the normalized RLU against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

    • For antagonism, calculate the percentage of inhibition relative to the control (agonist only). Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.

Protocol 2: β-Galactosidase Reporter Assay for LasR (P. aeruginosa) Modulation

This colorimetric assay is used to quantify the activity of the LasR receptor from Pseudomonas aeruginosa.

1. Materials:

  • Bacterial reporter strain: E. coli strain engineered to express LasR and a lasI promoter-lacZ (β-galactosidase) gene fusion.

  • Media, antibiotics, and stock solutions as described in Protocol 1.

  • Native AHL agonist: N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

  • Lysis buffer (e.g., PopCulture Reagent).

  • β-Galactosidase substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).

  • Stop solution (e.g., 1 M sodium carbonate).

  • 96-well microtiter plates (clear, flat-bottom).

  • Spectrophotometer (plate reader).

2. Procedure:

  • Culture Preparation and Plating: Follow steps 1-3 from Protocol 1, preparing plates for both agonism and antagonism assays using 3-oxo-C12-HSL as the native agonist for the antagonism plate.[5]

  • Incubation: Incubate the plate as described previously (e.g., 37°C for E. coli).

  • Cell Lysis: After incubation, measure the final OD600 of the cultures. Lyse the cells in each well by adding a small volume of lysis buffer and incubating for 10-15 minutes at room temperature.

  • Enzymatic Reaction:

    • Add the β-galactosidase substrate (ONPG or CPRG) to each well.

    • Incubate the plate at 37°C and monitor the development of color (yellow for ONPG, red for CPRG).

  • Stop Reaction: Once sufficient color has developed, stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (420 nm for ONPG, 570 nm for CPRG).

  • Data Analysis:

    • Calculate Miller Units or equivalent relative units of β-galactosidase activity, which normalize for incubation time and cell density (initial OD600).

    • Plot the activity units against the log of the compound concentration to generate dose-response or inhibition curves and calculate EC50 or IC50 values as described in Protocol 1.[5]

References

A Comparative Guide to Isotopic Labeling of N-(3-Oxopentanoyl)-L-homoserine lactone for Enhanced Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) stands as a key signaling molecule, orchestrating gene expression in a population-density-dependent manner—a process known as quorum sensing. Accurate quantification of 3-oxo-C5-HSL is paramount for understanding microbial behavior, host-pathogen interactions, and for the development of novel anti-virulence therapies. This guide provides a comprehensive comparison of isotopic labeling of 3-oxo-C5-HSL with alternative validation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most robust analytical strategy.

The Gold Standard: Isotopic Labeling for Quantitative Accuracy

Isotope dilution mass spectrometry (ID-MS) is widely regarded as the gold standard for quantitative analysis of small molecules, including N-acyl-homoserine lactones (AHLs). This technique involves the use of a stable isotope-labeled version of the analyte, in this case, deuterated 3-oxo-C5-HSL, as an internal standard. The fundamental principle lies in the near-identical chemical and physical properties of the labeled and unlabeled compounds, leading to co-elution during chromatography and similar ionization efficiency in the mass spectrometer. This co-behavior allows the isotopically labeled standard to effectively normalize for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of quantification.

Performance Comparison: Isotopic Labeling vs. Alternative Methods

The use of a deuterated internal standard for 3-oxo-C5-HSL analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior performance compared to other common quantification strategies.

FeatureIsotopic Labeling (Internal Standard)External Standard CalibrationLabel-Free Quantification (Area Under Curve)
Principle Co-eluting, isotopically distinct analog of the analyte used for normalization.Calibration curve generated from serial dilutions of a pure standard, analyzed separately from the sample.Analyte quantification is based on the integrated peak area of the analyte in the sample.
Accuracy High; corrects for matrix effects and sample processing variability.[1][2]Moderate to Low; susceptible to matrix effects and variations in sample preparation and injection volume.[3][4][5][6]Low; highly susceptible to ion suppression/enhancement from matrix components.
Precision High (RSD < 5-10%); robust against instrumental fluctuations.[7]Moderate (RSD 15-30%); sensitive to injection volume inconsistencies.[5]Low to Moderate; can be affected by chromatographic inconsistencies.
Linearity Excellent (R² > 0.99).[8][9]Good (R² > 0.99), but the accuracy of sample quantification can be compromised by matrix effects.Dependent on analyte concentration and matrix complexity.
Throughput High; can be automated for large sample sets.Moderate; requires separate analysis of calibration standards.High; no additional labeling steps required.
Cost Higher initial cost for synthesis of the labeled standard.Lower cost; only requires the unlabeled standard.Lowest cost; no standards required for relative quantification.

Experimental Protocols

Synthesis of Deuterated this compound (d-3-oxo-C5-HSL)

This protocol describes a plausible synthetic route for deuterated this compound, adapting established methods for AHL synthesis and deuterium (B1214612) labeling. The labeling is introduced on the acyl chain, which is a common and stable position for deuteration.

Materials:

Procedure:

  • Preparation of Deuterated 3-oxopentanoyl chloride: This can be achieved through various methods, including the deuteration of a suitable precursor like 3-oxopentanoic acid using D₂O under catalytic conditions, followed by conversion to the acid chloride using oxalyl chloride or thionyl chloride.

  • Acylation Reaction:

    • Dissolve L-Homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (2.5 eq).

    • To this vigorously stirred solution, add a solution of deuterated 3-oxopentanoyl chloride (1.1 eq) in dichloromethane (DCM) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup:

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure deuterated this compound.

  • Characterization:

    • Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantification of 3-oxo-C5-HSL using Isotope Dilution LC-MS/MS

1. Sample Preparation:

  • To 1 mL of bacterial culture supernatant or other biological matrix, add a known concentration of the deuterated 3-oxo-C5-HSL internal standard.

  • Perform liquid-liquid extraction with an equal volume of acidified ethyl acetate (e.g., with 0.1% formic acid).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic (upper) phase and repeat the extraction twice.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes is used to elute the AHLs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-oxo-C5-HSL (unlabeled): Monitor the transition of the precursor ion [M+H]⁺ to a characteristic product ion (e.g., the lactone ring fragment at m/z 102.1).

      • d-3-oxo-C5-HSL (labeled): Monitor the transition of the deuterated precursor ion [M+H]⁺ to its corresponding characteristic product ion.

    • Optimize collision energy and other MS parameters for maximum signal intensity for each transition.

3. Data Analysis:

  • Integrate the peak areas for both the unlabeled (analyte) and labeled (internal standard) MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of a series of known concentrations of the unlabeled standard (spiked with a constant amount of the internal standard) against their corresponding concentrations.

  • Determine the concentration of 3-oxo-C5-HSL in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

Quorum Sensing Signaling Pathway in Vibrio fischeri (LuxI/LuxR system)

The LuxI/LuxR quorum-sensing system in Vibrio fischeri is a well-characterized model for AHL-mediated gene regulation and is analogous to systems that would utilize 3-oxo-C5-HSL.[1][2][8][10][11] At low cell density, the LuxI synthase produces a basal level of the AHL autoinducer (in this case, 3-oxo-C6-HSL). As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to the LuxR transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription.[1][2][10] This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing response.

QuorumSensing cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_complex AHL_out 3-oxo-C5-HSL AHL_in 3-oxo-C5-HSL AHL_out->AHL_in Diffusion (High Density) LuxI LuxI Synthase LuxI->AHL_in Synthesis LuxR LuxR Regulator Complex AHL-LuxR Complex LuxR->Complex AHL_in->AHL_out Diffusion AHL_in->LuxR Binding AHL_in->Complex lux_box lux Box (DNA) Complex->lux_box Binds TargetGenes Target Genes (e.g., virulence, biofilm) lux_box->TargetGenes Activates Transcription luxI_gene luxI gene lux_box->luxI_gene Activates Transcription (Positive Feedback) luxI_gene->LuxI Translation

Caption: Quorum sensing signaling pathway mediated by 3-oxo-C5-HSL.

Experimental Workflow for Isotopic Dilution Analysis

The workflow for quantifying 3-oxo-C5-HSL using an isotopically labeled internal standard involves a series of sequential steps from sample collection to data interpretation.

Workflow Sample Biological Sample (e.g., culture supernatant) Spike Spike with Deuterated 3-oxo-C5-HSL Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Spike->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing: Peak Integration & Area Ratio Calculation LCMS->Data Quant Quantification using Calibration Curve Data->Quant

Caption: Experimental workflow for 3-oxo-C5-HSL quantification.

Conclusion

For researchers requiring high accuracy and precision in the quantification of this compound, the use of a stable isotope-labeled internal standard coupled with LC-MS/MS is the unequivocally superior method. While the initial investment in synthesizing the labeled standard is higher, the reliability and robustness of the data obtained far outweigh the costs, particularly in complex biological matrices. This guide provides the foundational knowledge and protocols to implement this gold-standard technique, enabling more confident and reproducible findings in the study of bacterial quorum sensing.

References

Safety Operating Guide

Proper Disposal of N-(3-Oxopentanoyl)-L-homoserine lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for N-(3-Oxopentanoyl)-L-homoserine lactone, a commonly used autoinducer in quorum sensing research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper chemical hygiene and waste management practices are mandatory.

Chemical and Safety Data Overview

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing.[1] Although a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for the closely related and structurally similar N-(3-Oxooctanoyl)-L-homoserine lactone indicates that it is not a hazardous substance or mixture. This suggests a low-hazard profile for this compound. However, all laboratory chemicals should be handled with care.

The following table summarizes key data for related compounds, which can serve as a reference for handling and disposal.

PropertyDataSource
Hazard Classification Not a hazardous substance or mixture (for N-(3-Oxooctanoyl)-L-homoserine lactone)MedChemExpress SDS
Form White to off-white solidMedChemExpress COA[2]
Molecular Formula C9H13NO4MedChemExpress COA[2]
Molecular Weight 199.20 g/mol MedChemExpress COA[2]
Solubility (for N-3-oxo-octanoyl-L-Homoserine lactone) DMF: 30 mg/mL, DMSO: 30 mg/mLCayman Chemical[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.MedChemExpress COA[2]

Step-by-Step Disposal Procedures

The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment. The following procedures are based on general guidelines for the disposal of non-hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling the compound and its waste.

2. Waste Segregation:

  • Solid Waste: Collect unused or waste this compound powder in a designated, clearly labeled waste container for non-hazardous solid chemical waste.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or DMF) should be collected in a designated container for non-hazardous liquid chemical waste. Do not mix with incompatible wastes.

  • Contaminated Materials: Items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be disposed of in the solid chemical waste container.

3. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound". If in solution, also indicate the solvent and approximate concentration.

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Keep containers closed except when adding waste.

5. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

  • Do not dispose of this compound, either in solid form or in solution, down the drain or in the regular trash unless explicitly approved by your institution's EHS.

Experimental Protocol: In Vitro Quorum Sensing Assay

To provide context for waste generation, a typical experimental protocol involving this compound is detailed below. This protocol is a generalized example of a cell-free assay for detecting AHL activity.

Objective: To measure the activity of this compound using a cell-free lysate from a biosensor bacterial strain.

Materials:

  • This compound

  • AHL biosensor bacterium (e.g., Agrobacterium tumefaciens NTL4)

  • Lysis buffer

  • Chromogenic or luminescent substrate (e.g., X-Gal or Beta-Glo)

  • Microplate reader

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Waste Generated: Contaminated weighing paper, pipette tips. Dispose of in the solid chemical waste container.

  • Preparation of Cell-Free Lysate:

    • Culture the AHL biosensor bacterium to the desired cell density.

    • Harvest and lyse the cells to prepare a cell-free extract containing the necessary components for the bioassay.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of the this compound stock solution in the appropriate buffer.

    • Add the cell-free lysate to each well.

    • Add the substrate to each well to initiate the reaction.

    • Waste Generated: Multiple contaminated pipette tips, 96-well plate. Dispose of in the solid chemical waste container. The remaining diluted solutions should be collected as non-hazardous liquid waste.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the required time (typically 1-3 hours).

    • Measure the signal (colorimetric or luminescent) using a microplate reader.

  • Post-Experiment Cleanup:

    • Collect all liquid waste from the assay into a designated non-hazardous liquid waste container.

    • Dispose of the 96-well plate and other contaminated consumables in the solid chemical waste container.

    • Decontaminate work surfaces.

Disposal Workflow and Signaling Pathway Diagrams

To visualize the decision-making process for disposal and the compound's mechanism of action, the following diagrams are provided.

G cluster_0 Disposal Decision Workflow start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is it a hazardous substance? sds->is_hazardous non_haz_waste Segregate into Non-Hazardous Waste Stream is_hazardous->non_haz_waste No haz_waste Follow Hazardous Waste Protocol is_hazardous->haz_waste Yes label_waste Label Container with Full Chemical Name & Solvent non_haz_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Disposal store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

G cluster_1 Quorum Sensing Signaling Pathway ahl N-(3-Oxopentanoyl)-L- homoserine lactone (AHL) luxr LuxR-type Protein (Transcriptional Regulator) ahl->luxr Binds to complex AHL-LuxR Complex luxr->complex dna Target Gene Promoter complex->dna Binds to transcription Gene Transcription dna->transcription Activates

Caption: Simplified quorum sensing signaling pathway.

References

Essential Safety and Operational Guide for N-(3-Oxopentanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for N-(3-Oxopentanoyl)-L-homoserine lactone, tailored for researchers, scientists, and professionals in drug development.

I. Product Identification and Properties

PropertyData
Chemical Name This compound
Synonyms HSL
CAS Number 148433-21-0
Molecular Formula C₉H₁₃NO₄
Molecular Weight 199.20 g/mol
Appearance White to off-white solid
Purity (HPLC) 98.07%
Storage Conditions Powder: -20°C (3 years), 4°C (2 years)
In solvent: -80°C (6 months), -20°C (1 month)

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed to minimize exposure.

Recommended Personal Protective Equipment:

PPESpecification
Eye Protection ANSI-compliant safety glasses with side shields are required. For tasks with a potential for splashing, chemical splash goggles should be worn.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn when handling the substance. Inspect gloves for any tears or punctures before use and dispose of them properly after handling.
Body Protection A standard laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. If dust or aerosols may be generated, a fume hood should be used.

III. Handling and Operational Procedures

A. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

B. Standard Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) and this guide thoroughly.

  • Weighing: Conduct weighing of the powdered substance in a fume hood or a designated area with minimal air currents to prevent dispersal.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices:

    • Avoid inhalation of dust and contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical.

    • Keep containers tightly closed when not in use.

C. Storage:

  • Store the compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Follow the specific temperature guidelines provided in the table above for long-term and short-term storage of both the powder and solutions.

IV. Disposal Plan

As a non-hazardous substance, disposal of this compound is less stringent than for hazardous materials. However, institutional and local regulations must always be followed.

A. Unused Product and Chemical Waste:

  • Solid Waste:

    • Collect solid waste in a clearly labeled, sealed container.

    • Dispose of as non-hazardous solid chemical waste, in accordance with your institution's guidelines. This may involve placing it directly into a designated dumpster for laboratory waste.

  • Liquid Waste (Solutions):

    • Aqueous solutions of non-hazardous materials may be permissible for drain disposal in some localities, but always verify with your institution's Environmental Health and Safety (EHS) department first.

    • If drain disposal is not permitted, collect liquid waste in a sealed, labeled container for chemical waste pickup.

B. Empty Containers:

  • Triple rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, deface the original label and dispose of the container in the regular trash or recycling, as per institutional policy.

V. Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support and seek medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.
Spill For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal. Clean the spill area with soap and water.

Diagrams

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don PPE - Review SDS weigh Weighing: - Use fume hood prep->weigh dissolve Solution Preparation: - Add solid to solvent slowly weigh->dissolve handle General Handling: - Avoid contact and inhalation - No eating/drinking dissolve->handle store Storage: - Tightly sealed container - Cool, well-ventilated area handle->store collect_solid Collect Solid Waste handle->collect_solid collect_liquid Collect Liquid Waste handle->collect_liquid rinse Triple Rinse Empty Containers handle->rinse dispose_solid Dispose as Non-Hazardous Solid Waste collect_solid->dispose_solid dispose_liquid Dispose per Institutional Guidelines collect_liquid->dispose_liquid dispose_container Dispose of Rinsed Container rinse->dispose_container

Caption: Workflow for handling and disposal of this compound.

References

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